3-Bromo-6-chloro-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132606-40-7, 915402-29-8 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Pyridine Building Block
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, reactivity, and applications, grounded in established scientific principles.
This compound is a di-halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of bromine, chlorine, and methyl groups on the pyridine ring offers distinct points for sequential and selective functionalization. This structural feature makes it an invaluable building block in the development of new agrochemicals and active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) disorders.[1] This document provides a detailed exploration of its chemical identity, synthesis, reactivity, and safe handling protocols.
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in synthesis.
Chemical Identifiers
A compound is defined by its unique identifiers, which ensure unambiguous communication in research and commerce.
| Identifier | Value |
| CAS Number | 132606-40-7[2][3][4][5] |
| IUPAC Name | This compound[3] |
| Synonyms | 5-Bromo-2-chloro-6-picoline, 3-Bromo-6-chloro-2-picoline[2][4] |
| Molecular Formula | C₆H₅BrClN[2][3][5] |
| Molecular Weight | 206.47 g/mol [2][3][5] |
| InChIKey | DTFBHJWQTDQBEM-UHFFFAOYSA-N[3] |
| SMILES | CC1=NC(Cl)=CC=C1Br[2] |
Physicochemical Data
The physical properties dictate the conditions required for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |
| Melting Point | 47 °C | |
| Boiling Point | 84 °C @ 2 mmHg 220.6 °C @ 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Purity | Typically >97.0% (GC) | |
| Storage | Refrigerated (0-10°C) under an inert atmosphere |
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound can be achieved through a modified Sandmeyer-type reaction from a commercially available precursor. The choice of reagents and conditions is critical for achieving high yield and purity.
Recommended Synthetic Protocol
A reliable method involves the diazotization of an aminopyridine followed by a copper-catalyzed chloro-de-diazotization.[6]
Starting Material: 2-Amino-5-bromo-6-methylpyridine Key Reagents: Sodium Nitrite (NaNO₂), Pyridine Hydrochloride, Cuprous Chloride (CuCl), Hydrochloric Acid (HCl) Solvent: Dichloromethane (DCM)
Step-by-Step Procedure: [6]
-
Vessel Preparation: To a 2L three-necked round-bottom flask, add dichloromethane (900 mL).
-
Reagent Addition: Add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 0.038 mol).
-
Scientist's Insight: Cuprous chloride is the catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with chloride. Pyridine hydrochloride acts as a source of both acid and chloride ions, ensuring the reaction medium is suitable for diazotization.
-
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Initiation: Slowly add concentrated hydrochloric acid (4.5 mL). Stir the mixture at 0-10 °C for 30 minutes.
-
Work-up: Upon reaction completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL) to neutralize the excess acid.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane (100 mL) to recover any dissolved product.
-
Isolation: Combine the organic layers and concentrate them to dryness using a rotary evaporator.
-
Purification: Add hexane (750 mL) to the residue and stir. The product will precipitate as a solid. Collect the solid by filtration, wash with fresh hexane, and dry to afford the pure this compound.[6]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Modern Synthesis
The true value of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis.
Core Reactivity Principles
-
Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for selective substitution at the 3-position while leaving the 6-chloro group intact for subsequent transformations.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards SₙAr by the electron-withdrawing nitrogen atom in the pyridine ring. It can be displaced by various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.[4]
This dual reactivity profile makes it a versatile precursor for creating diverse molecular libraries for high-throughput screening.[1]
Key Industrial Applications
-
Pharmaceuticals: It serves as a key intermediate in synthesizing APIs. Its structure is a scaffold for developing drugs targeting a range of conditions, from infections to cardiovascular diseases.[4][7]
-
Agrochemicals: It is a fundamental building block for modern pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and crop safety.[4][7]
-
Fine Chemicals: The compound is also used in the manufacturing of specialty dyes, flavors, and fragrances.[4][7]
Role as a Synthetic Intermediate Diagram
Caption: Reactivity pathways of this compound.
Safety, Handling, and Storage
Proper handling of halogenated intermediates is paramount for laboratory safety.
Hazard Identification
Based on available safety data for this and structurally similar compounds, the primary hazards are:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
H302: Harmful if swallowed.[9]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | Prevents eye contact and serious irritation.[9][10] |
| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | Prevents skin contact and irritation.[9] |
| Body | Laboratory coat. | Protects skin and personal clothing from splashes. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors, preventing respiratory tract irritation.[10][11] |
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound should be stored under an inert gas as it may be air-sensitive.
Conclusion
This compound (CAS: 132606-40-7) is a high-value synthetic intermediate whose utility is derived from its unique, di-halogenated structure. The differential reactivity of the bromine and chlorine substituents provides chemists with a powerful tool for the selective and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and fine chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]
- 4. innospk.com [innospk.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 132606-40-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemical-label.com [chemical-label.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-2-methylpyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-bromo-6-chloro-2-methylpyridine (CAS No: 132606-40-7), a key halogenated pyridine derivative. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and fine chemical synthesis. The guide delves into the structural, physical, and chemical characteristics of this versatile intermediate, offering insights into its reactivity, stability, and handling. The information presented herein is curated from authoritative sources to ensure technical accuracy and support the practical application of this compound in various synthetic endeavors.
Introduction: The Strategic Importance of this compound in Modern Synthesis
This compound, also known by synonyms such as 5-Bromo-2-chloro-6-methylpyridine and 3-Bromo-6-chloro-2-picoline, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its unique molecular architecture, featuring a pyridine core functionalized with a methyl group and two distinct halogen atoms (bromine and chlorine), offers a rich platform for a wide array of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, a highly desirable trait in the construction of complex molecular frameworks.[2][3]
The strategic placement of these functional groups makes this compound an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), advanced pesticide formulations, and specialty chemicals like dyes and fragrances.[1][4] In the pharmaceutical industry, the pyridine scaffold is a well-established privileged structure, present in numerous FDA-approved drugs.[5] The ability to precisely modify the pyridine ring through intermediates like this compound is therefore of paramount importance in drug discovery and development. This guide aims to provide a detailed understanding of its fundamental physicochemical properties, which are critical for its effective utilization in these demanding applications.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to predicting and interpreting the chemical behavior of this compound.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is this compound.[6] The structure consists of a pyridine ring with a methyl group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position.
References
3-Bromo-6-chloro-2-methylpyridine molecular structure and weight
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine
Introduction
In the landscape of modern chemical synthesis, this compound (CAS No: 132606-40-7) emerges as a pivotal heterocyclic building block.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, offers a versatile platform for synthetic chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate in the construction of complex molecular architectures.[2][3]
Molecular Structure and Physicochemical Properties
The strategic placement of a methyl group and two different halogen atoms on the pyridine core defines the chemical personality of this compound.
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a bromine atom, and at the 6-position with a chlorine atom.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 132606-40-7 | [4][5][6] |
| Molecular Formula | C₆H₅BrClN | [1][4][5] |
| Molecular Weight | 206.47 g/mol | [4][5][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline | [1][4] |
| Appearance | Yellow liquid or light yellow crystalline solid | [1][8] |
| Boiling Point | 220.6°C at 760 mmHg | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2°C | [1] |
| SMILES | CC1=NC(Cl)=CC=C1Br | [4] |
Synthesis of this compound
A common and efficient synthetic route to this compound starts from the readily available 2-amino-5-bromo-6-methylpyridine. The synthesis involves a diazotization reaction followed by a Sandmeyer reaction to introduce the chloro group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-amino-5-bromo-6-methylpyridine.[8]
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Dichloromethane (DCM)
-
Pyridine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottomed flask, add dichloromethane, 2-amino-5-bromo-6-methylpyridine, pyridine hydrochloride, sodium nitrite, and cuprous chloride.[8]
-
Cooling: Cool the reaction mixture to 0-10°C using an ice-water bath.[8]
-
Acid Addition: Slowly add hydrochloric acid while maintaining the temperature between 0-10°C. Stir the mixture for 30 minutes.[8]
-
Quenching: Upon completion of the reaction (monitored by TLC or GC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate until the effervescence ceases.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[8]
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
-
Purification: Add hexane to the residue and stir. The product will crystallize. Collect the solid by filtration, wash with cold hexane, and dry to afford pure this compound.[8]
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive set of published spectra for this specific isomer can be limited, data for analogous compounds are available and serve as a reference.[3][9] Key analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Helps in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.[9]
Reactivity and Applications in Drug Development
The utility of this compound in organic synthesis, particularly in drug discovery, stems from the differential reactivity of its halogen substituents.
Chemical Reactivity
The bromine and chlorine atoms on the pyridine ring are susceptible to various transformations, most notably metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2][10] This reactivity difference allows for selective, stepwise functionalization of the molecule, enabling the synthesis of complex, polysubstituted pyridine derivatives. The methyl group can also be a site for further chemical modification, such as oxidation.[3]
Role as a Pharmaceutical Intermediate
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, as they are present in numerous natural products and FDA-approved drugs.[11] this compound serves as a versatile starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to undergo selective cross-coupling reactions makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[3][10] This compound and its derivatives are utilized in the development of therapeutics for various diseases.[1]
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on aggregated GHS data, related isomers like 3-bromo-2-chloro-6-methylpyridine are classified with the following hazards:
-
Acute Toxicity, Oral: Toxic if swallowed.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7]
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed and protected from light.[1]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] Its well-defined molecular structure, characterized by multiple, differentially reactive sites, provides a robust platform for the synthesis of complex heterocyclic compounds. A clear understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 132606-40-7 [matrix-fine-chemicals.com]
- 7. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 132606-40-7 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methylpyridine in Organic Solvents
Abstract
This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity and utility are intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. We will explore the underlying physicochemical principles governing its solubility, offer predictive insights, and detail robust experimental protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution characteristics to optimize reaction conditions, purification processes, and product formulation.
Physicochemical Profile of this compound
A molecule's solubility is dictated by its structure and physical properties. The key characteristics of this compound (CAS No: 132606-40-7) are summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₆H₅BrClN[1][2][3] | Indicates a compact, substituted aromatic structure. |
| Molecular Weight | 206.47 g/mol [1][2][3] | A moderate molecular size, generally favorable for solubility. |
| Appearance | White to light yellow powder, lump, or yellow liquid[1] | Physical state can vary; may exist as a low-melting solid. |
| Boiling Point | 220.6°C at 760 mmHg[1] | High boiling point suggests significant intermolecular forces. |
| Density | 1.624 g/cm³[1] | Denser than many common organic solvents. |
| LogP (Octanol/Water) | 2.81[2] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, predicting good solubility in organic solvents. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[2] | This very low TPSA suggests weak polar interactions, reinforcing the prediction of poor water solubility but favorable solubility in less polar organic media. |
| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen)[2] | Can accept a hydrogen bond, allowing for interaction with protic solvents. |
| Hydrogen Bond Donors | 0[2] | Cannot donate hydrogen bonds, limiting its interaction with certain solvents. |
Expert Analysis: The molecular structure is key. The pyridine ring, with its nitrogen atom, introduces a polar, basic site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4] However, this is counterbalanced by the non-polar methyl group and the two bulky, electron-withdrawing halogen atoms (Bromo- and Chloro-), which increase the molecule's lipophilicity and van der Waals surface area. The high LogP and low TPSA values strongly predict that this compound will be readily soluble in a broad range of non-polar to moderately polar organic solvents, with limited solubility in highly polar, protic solvents like water.
Theoretical Framework: The Science of "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] Dissolution is an energetic process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the new interactions are energetically similar to or stronger than the ones broken.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak van der Waals dispersion forces. They will effectively solvate the non-polar regions of this compound, making good solubility likely.[8]
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These solvents possess permanent dipoles but do not have acidic protons for hydrogen bonding. They are excellent candidates for dissolving our target compound, as their dipoles can interact favorably with the polar C-X and pyridine ring bonds without the high energetic cost of disrupting a strong hydrogen-bonding network.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents feature both a dipole and a hydrogen-bond-donating group (-OH). They can interact with the pyridine nitrogen via hydrogen bonding. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents, as the solvent's own strong hydrogen-bonding network must be disrupted.
The interplay of these forces dictates the compound's solubility profile across different solvent classes.
Caption: Intermolecular forces driving solubility.
Predictive Solubility Analysis
Based on the theoretical principles and physicochemical properties, we can predict the solubility of this compound in common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Moderate to High | Favorable van der Waals interactions with the lipophilic parts of the molecule dominate.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Excellent match of polarity; strong dipole-dipole interactions. DCM is noted as a solvent in its synthesis.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Moderate polarity and ability to interact with the pyridine ring make these effective solvents. |
| Esters | Ethyl Acetate | High | Good balance of polar (carbonyl) and non-polar (alkyl) regions to solvate the molecule effectively. |
| Ketones | Acetone | High | Strong polar aprotic character allows for effective solvation. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen, but the solvent's own H-bonding network offers some resistance. |
| Highly Polar Aprotic | DMSO, DMF | High | Strong dipoles make them powerful solvents for a wide range of compounds, including this one. |
| Highly Polar Protic | Water | Very Low | The molecule's large non-polar surface area and lack of H-bond donating groups lead to poor hydration. |
Experimental Protocol for Quantitative Solubility Determination
While predictions are valuable, empirical data is essential for process design. The isothermal shake-flask method is a reliable standard for determining solubility.[5]
Objective: To accurately measure the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (≥98% purity)
-
Solvent of choice (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved micro-particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using the calibrated analytical method (e.g., HPLC) to determine the precise concentration.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation or damage.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid generating dust. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a lipophilic, moderately polar compound. Its physicochemical properties, particularly its high LogP and low TPSA, indicate excellent solubility in a wide array of common organic solvents, especially polar aprotic and halogenated types like dichloromethane, THF, and ethyl acetate. Moderate solubility is expected in alcohols and non-polar hydrocarbons, while solubility in water is negligible. For critical applications in research and development, the predictive analysis presented herein should be validated by robust experimental methods, such as the detailed shake-flask protocol. A thorough understanding of these solubility characteristics is fundamental to harnessing the full synthetic potential of this versatile building block.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 132606-40-7 [chemicalbook.com]
- 10. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
3-Bromo-6-chloro-2-methylpyridine safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-chloro-2-methylpyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 132606-40-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to provide in-depth, field-proven insights grounded in chemical principles. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe working environment.
Compound Profile and Strategic Importance
This compound, also known as 5-Bromo-2-chloro-6-picoline, is a halogenated pyridine derivative.[1][2] Its molecular structure, featuring reactive bromine and chlorine atoms, makes it a highly versatile intermediate in organic synthesis.[2] It serves as a critical building block in the production of pharmaceuticals and advanced agrochemicals.[2] The strategic placement of its functional groups allows for selective modification, making it invaluable in the synthesis of complex molecular targets. However, the same reactivity that makes this compound useful also necessitates stringent safety and handling protocols.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [1][3] |
| Molecular Weight | 206.47 g/mol | [1][4] |
| Appearance | Yellow liquid or light yellow crystalline solid | [2][5] |
| Boiling Point | 220.6°C at 760 mmHg | [2] |
| Melting Point | 80-84°C / 2mm | [5] |
| Density | 1.624 g/cm³ | [2] |
Hazard Analysis and GHS Classification
Understanding the intrinsic hazards of this compound is the foundation of safe handling. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that point to its potential to cause significant harm upon improper exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[7][8] |
The irritant properties of this compound are likely due to its ability to react with moisture on skin, eyes, and mucous membranes, potentially forming hydrobromic and hydrochloric acid, leading to chemical burns and inflammation. The respiratory irritation underscores the necessity of handling it in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is critical.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and addition to reaction vessels, must be conducted within a certified chemical fume hood.[10] This provides a contained workspace and protects the user from inhaling potentially harmful dust or vapors.[6]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item but a critical risk-assessment-based decision.
| Protection Type | Specification | Rationale and Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[10][11] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). A flame-resistant lab coat. | Gloves must be inspected before use and removed carefully to avoid contamination.[6] A lab coat protects against accidental skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if working outside a fume hood. | A full-face respirator may be necessary if irritation symptoms occur.[10][12] |
Standard Operating Procedure: From Receipt to Disposal
The following workflow provides a systematic approach to safely managing this compound throughout its lifecycle in the laboratory.
Caption: Safe Handling Workflow for this compound.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] It should be kept away from strong oxidizing agents, as these can lead to vigorous, potentially explosive reactions.[9]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][12] |
Spill Management
The response to a spill should be dictated by its size and location.
Caption: Decision Tree for Spill Response.
For any spill, avoid generating dust.[6][9] Ensure adequate ventilation and eliminate all ignition sources.[12] Prevent the spilled material from entering drains or waterways, as its ecological effects are not fully known.[6][9]
Waste Disposal and Environmental Considerations
Chemical waste generators are responsible for the proper classification and disposal of their waste.
-
Waste Segregation: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed container for halogenated organic waste.
-
Disposal: Disposal must be conducted through a licensed and approved waste disposal company.[6] This material should not be disposed of in regular trash or poured down the drain.[15]
-
Ecological Information: While comprehensive ecological data is not available, it is prudent to assume that the compound is harmful to aquatic life and to prevent its release into the environment.[6][9]
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[6][9] The available data indicates acute oral toxicity and significant irritation to the skin, eyes, and respiratory system.[7] No information is available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[6] Given the lack of comprehensive data, it is essential to treat this compound with a high degree of caution and to minimize all potential exposures.
References
- 1. chemscene.com [chemscene.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 132606-40-7 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. echemi.com [echemi.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-6-chloro-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Bromo-6-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of bromo, chloro, and methyl substituents on the pyridine ring dictates its reactivity and makes it a versatile building block.[1] Accurate structural confirmation and purity assessment are paramount in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Implications
The structure of this compound (CAS Number: 185017-72-5) features a pyridine ring substituted at the 2, 3, and 6 positions.[3][4] This substitution pattern results in a unique electronic environment for each remaining proton and carbon atom, leading to a distinct and predictable spectroscopic fingerprint.
-
¹H NMR: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals, likely showing coupling to each other. The methyl group protons will appear as a singlet.
-
¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.
-
IR Spectroscopy: The spectrum will be characterized by vibrations corresponding to the aromatic C-H bonds, C=C and C=N ring stretching, C-Cl, and C-Br bonds, as well as vibrations from the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic H | Value not available | Doublet | Value not available |
| Aromatic H | Value not available | Doublet | Value not available |
| Methyl (CH₃) | Value not available | Singlet | Not Applicable |
Note: Specific chemical shift and coupling constant values for this compound were not found in the provided search results. The table represents the expected splitting pattern based on the molecular structure. ChemicalBook indicates the availability of a ¹H NMR spectrum for a similar compound, this compound with CAS 132606-40-7, but the actual spectral data is not displayed.[5]
¹³C NMR Spectroscopic Data
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Signal Assignment | Chemical Shift (δ) ppm |
| Pyridine Ring Carbons (5 signals) | Values not available |
| Methyl Carbon (CH₃) | Values not available |
Note: Specific chemical shift values for this compound were not found in the provided search results. The table indicates the expected number of signals.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra of a solid sample like this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Set acquisition parameters for ¹H NMR (e.g., 400 MHz, 16 scans, 1-2 second relaxation delay). e. Set acquisition parameters for ¹³C NMR (e.g., 100 MHz, 1024 scans, 2-5 second relaxation delay) with proton decoupling.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00 ppm). d. Integrate the signals in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.
IR Spectroscopic Data
The IR spectrum of this compound will display characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2850 | CH₃ Stretch | Medium-Weak |
| 1600-1450 | Aromatic C=C and C=N Ring Stretch | Strong-Medium |
| 1470-1430 | CH₃ Bend | Medium |
| 850-750 | C-Cl Stretch | Strong |
| 700-500 | C-Br Stretch | Strong-Medium |
Note: Specific peak frequencies were not available in the search results. The data presented is based on typical ranges for the indicated functional groups. SpectraBase provides information that an ATR-IR spectrum exists for 3-Bromo-2-chloro-6-methylpyridine, but the peak data is not directly listed.[6][7]
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
1. Instrument Preparation: a. Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol if necessary. b. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
2. Sample Analysis: a. Place a small amount of the solid this compound onto the ATR crystal. b. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing: a. The instrument software will automatically perform a background subtraction. b. Identify and label the significant absorption peaks in the spectrum.
Integrated Spectroscopic Analysis Workflow
The combination of NMR and IR data provides a comprehensive and confirmatory analysis of the molecular structure.
Caption: Workflow for Spectroscopic Structure Verification.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic use of NMR and IR spectroscopy. While specific, experimentally-derived spectra were not publicly available in the initial search, this guide outlines the expected spectral characteristics and provides robust, field-proven protocols for their acquisition and interpretation. These methodologies form a self-validating system for confirming the identity and purity of this important chemical intermediate, ensuring its suitability for applications in research and development.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 132606-40-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 [sigmaaldrich.com]
- 5. This compound(132606-40-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Introduction: The Structural Significance of 3-Bromo-6-chloro-2-methylpyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-chloro-2-methylpyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds. This document delves into the theoretical principles governing the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a methyl group, a bromine atom, and a chlorine atom—on the pyridine core dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore paramount. ¹H NMR spectroscopy serves as a primary, non-destructive technique for verifying the identity and purity of this molecule by providing detailed information about its electronic and molecular structure.
The pyridine ring contains two remaining aromatic protons. The chemical environment of these protons and the methyl group is uniquely influenced by the electronic effects of the adjacent substituents. This guide will explain how to predict and interpret the resulting NMR signals to confirm the compound's structure.
Theoretical Principles: Substituent Effects on the Pyridine Ring
The ¹H NMR spectrum of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents, which modulate the electron density at each carbon atom and, consequently, the shielding of the attached protons.
-
Nitrogen Atom : The nitrogen atom in the pyridine ring is electronegative and inductively withdraws electron density, generally deshielding the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4) compared to benzene protons.[1]
-
Methyl Group (at C-2) : The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. Its presence at the C-2 position tends to increase electron density on the ring, causing a slight shielding (upfield shift) of the remaining ring protons.
-
Bromine (at C-3) : Halogens exhibit a dual electronic effect. Inductively, bromine is strongly electron-withdrawing, which deshields nearby protons. However, it is also capable of donating electron density into the π-system via resonance, which would be a shielding effect. For halogens, the inductive effect typically dominates, leading to a net deshielding of adjacent protons.
-
Chlorine (at C-6) : Similar to bromine, chlorine is an electronegative halogen that primarily exerts an electron-withdrawing inductive effect, deshielding protons in its vicinity.[2]
In this compound, the two remaining protons are at the C-4 and C-5 positions. Their chemical shifts will be a composite of these competing electronic influences.
Predicted ¹H NMR Spectrum and Data Interpretation
Based on the analysis of substituent effects and data from analogous compounds[3][4], a predicted ¹H NMR spectrum for this compound can be formulated. The molecule has two aromatic protons and one methyl group, leading to three distinct signals.
-
H-5 Proton : This proton is positioned between the bromine at C-3 and the chlorine at C-6. It experiences the electron-withdrawing inductive effects of both halogens, which would suggest a significant downfield shift.
-
H-4 Proton : This proton is adjacent to the bromine at C-3. It will also be deshielded, but likely to a lesser extent than H-5, which is influenced by two halogens.
-
Methyl Protons (C-2) : The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring.
The two aromatic protons (H-4 and H-5) are adjacent and will exhibit spin-spin coupling, appearing as a pair of doublets. The magnitude of the coupling constant (J), typically around 8-9 Hz for ortho-coupling in pyridine rings, will be identical for both signals.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 9.0 | 1H |
| H-4 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 - 9.0 | 1H |
| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A | 3H |
Note: These are estimated values. The actual spectrum should be acquired to obtain precise chemical shifts and coupling constants.
Experimental Protocol for Data Acquisition
This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
4.1. Sample Preparation
-
Compound Purity : Ensure the sample of this compound is of high purity. Residual solvents from synthesis or purification can introduce extraneous peaks. If the compound is not volatile, dry it under high vacuum for several hours.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds.[5] If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that solvent choice can influence chemical shifts.[6][7]
-
Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]
-
Transfer to NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[5]
-
Internal Standard : For precise chemical shift referencing, although the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
4.2. NMR Instrument Setup and Data Acquisition
The following steps are based on a standard modern NMR spectrometer.[9][10]
-
Instrument Booking and Login : Reserve time on the spectrometer and log in to the acquisition software.
-
Sample Insertion : Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge. Insert the sample into the magnet.
-
Experiment Setup :
-
Load a standard 1D proton experiment parameter set.
-
Set the correct solvent for the field lock system (e.g., Chloroform-d).
-
-
Locking and Shimming :
-
Engage the field-frequency lock on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks.[10]
-
-
Tuning and Matching : For optimal sensitivity, tune and match the probe to the ¹H frequency.[11]
-
Acquisition Parameters :
-
Pulse Angle : Use a 30° or 45° flip angle to allow for a shorter relaxation delay.
-
Acquisition Time (at) : Set to 2-4 seconds.
-
Relaxation Delay (d1) : Set to 1-2 seconds.
-
Number of Scans (ns) : For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
Acquisition : Start the acquisition.
4.3. Data Processing
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.
-
Integration : Integrate the area under each peak. Set the integration of one of the aromatic proton signals to 1.0. The other aromatic proton should integrate to ~1.0 and the methyl singlet to ~3.0.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the NMR analysis process, from sample preparation to final data interpretation.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 3. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 5. How To [chem.rochester.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. scribd.com [scribd.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. commons.ggc.edu [commons.ggc.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
Mastering the Stability and Storage of 3-Bromo-6-chloro-2-methylpyridine: A Technical Guide for Researchers
Introduction: The Critical Role of a Versatile Intermediate
3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) is a pivotal halogenated pyridine derivative that serves as a versatile intermediate in numerous synthetic applications. Its utility spans the development of agrochemicals, pharmaceuticals, and specialized dyes, making a comprehensive understanding of its stability and handling paramount for ensuring the integrity of research and manufacturing outcomes.[1][2] The presence of bromo and chloro substituents on the pyridine ring enhances its reactivity for downstream applications but also introduces specific vulnerabilities that must be managed through precise storage and handling protocols.[1] This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights and actionable protocols for its effective management in a laboratory and scale-up setting.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.
| Property | Value | Significance for Stability and Storage |
| Molecular Formula | C₆H₅BrClN | The presence of bromine and chlorine atoms influences the molecule's reactivity and potential degradation pathways. |
| Molecular Weight | 206.47 g/mol | - |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | A change in color may indicate degradation. |
| Boiling Point | 220.6°C at 760 mmHg | Indicates low volatility at room temperature, but distillation should be conducted under vacuum to prevent thermal degradation. |
| Flash Point | 87.2°C | The compound is a combustible liquid and should be stored away from ignition sources.[1] |
| Purity | Typically >97.0% (GC) | High purity is crucial for consistent reaction outcomes; degradation will lower the purity over time. |
The inherent stability of this compound is generally robust under standard laboratory conditions. However, its stability is contingent on the mitigation of several key environmental factors.
Critical Factors Influencing Stability and Recommended Storage
The long-term stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. The following storage recommendations are based on a synthesis of supplier data and general principles for handling halogenated pyridines.
Temperature
While some suppliers suggest storing the compound at room temperature, for long-term storage, it is prudent to maintain a cool and controlled environment.[3][4] Elevated temperatures can accelerate degradation reactions. For routine use, storage in a cool, dry, and well-ventilated place is sufficient.[5] For archival purposes or long-term storage, refrigeration (2-8°C) is recommended to minimize any potential for slow degradation.
Light
Moisture and Air
Hydrolytic degradation is a potential concern for many halogenated compounds. Therefore, this compound should be stored in tightly sealed containers to prevent the ingress of moisture.[1][5] While not explicitly stated to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended precaution, especially for long-term storage or if the material is of high purity for sensitive applications. This will also mitigate the risk of oxidative degradation.
Chemical Incompatibility
To prevent hazardous reactions, this compound should be stored segregated from incompatible materials.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause vigorous, potentially exothermic reactions. |
| Strong Acids | May lead to degradation or unwanted reactions. |
| Strong Bases | Can promote nucleophilic substitution or degradation. |
A systematic approach to handling and storage upon receipt of the compound is crucial for maintaining its integrity.
Caption: Workflow for the initial handling and storage of this compound.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemical nature of halogenated pyridines. These insights are crucial for developing stability-indicating analytical methods.
Hydrolysis
The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions and at elevated temperatures. This could lead to the formation of hydroxypyridine derivatives, such as 3-bromo-6-hydroxy-2-methylpyridine.
Photodegradation
Exposure to UV light can induce the homolytic cleavage of the carbon-halogen bonds, leading to radical-mediated degradation and the formation of various photoproducts. Studies on other pyridine derivatives suggest that the pyridine ring itself can also be aromatized or otherwise transformed under photolytic stress.[6]
Oxidation
The pyridine ring and the methyl group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or atmospheric oxygen over long periods, potentially forming N-oxides or carboxylic acid derivatives.
The following diagram illustrates a decision tree for assessing the stability of this compound.
Caption: Decision tree for stability assessment of this compound.
Protocols for Stability and Purity Assessment
To ensure the quality of this compound over time, a robust stability testing program should be implemented. The following protocols are based on guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[7][8]
Protocol for Long-Term Stability Study
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least two different batches of the compound.
-
Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
Container: Use the intended long-term storage container (e.g., amber glass bottle with a tightly sealed cap).
-
Testing Frequency: Test the samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analytical Tests:
-
Appearance: Visual inspection for color and physical state changes.
-
Purity: Use a validated stability-indicating GC or HPLC method to determine the purity and detect any degradation products.
-
Identification: Confirm the identity of the compound (e.g., by FT-IR or retention time matching).
-
Protocol for Accelerated Stability Study
Objective: To identify potential degradation pathways and predict the stability profile under stressed conditions.
Methodology:
-
Batch Selection: Use at least two different batches.
-
Storage Conditions: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Container: Same as the long-term study.
-
Testing Frequency: Test the samples at 0, 3, and 6 months.
-
Analytical Tests: Same as the long-term study. A "significant change" is defined as a failure to meet the established specifications. If a significant change occurs, the re-test period should be based on the real-time data from the long-term study.[7][8]
Forced Degradation Study Protocol
Objective: To identify likely degradation products and establish the specificity of the analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3-30% H₂O₂ at room temperature for 24-48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Safe Handling and Disposal
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, use an inert absorbent material to contain it. The collected material should be placed in a sealed container for proper disposal.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
Conclusion
This compound is a stable compound when stored and handled correctly. By implementing the recommendations and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and purity of this critical synthetic intermediate, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability testing and adherence to safe handling practices are the cornerstones of effective chemical management in a regulated and research-oriented environment.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 132606-40-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
The Synthetic Chemist's Compass: A Technical Guide to 3-Bromo-6-chloro-2-methylpyridine as a Versatile Heterocyclic Building Block
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-6-chloro-2-methylpyridine has emerged as a particularly valuable scaffold. Its utility is not merely a consequence of its pyridyl core, but rather the exquisitely differentiated reactivity of its two halogen substituents. This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to a functional analysis of its synthesis, reactivity, and application. We will dissect the causal factors governing its regioselective functionalization and provide field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this powerful synthetic tool.
Introduction: The Strategic Advantage of Orthogonal Halogenation
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged structure in medicinal chemistry. However, the true value of an intermediate lies in its synthetic versatility. This compound (CAS 132606-40-7) exemplifies this principle through its "orthogonal" halogenation. The molecule possesses a bromine atom at the 3-position and a chlorine atom at the 6-position, each offering a distinct handle for chemical modification.[1] This differential reactivity allows for a programmed, sequential approach to synthesis, enabling chemists to build molecular complexity with a high degree of control and predictability. This guide will illuminate how to exploit this feature to its fullest potential.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical properties is the foundation of its effective use in the laboratory. This compound is typically a yellow liquid or low-melting solid, with characteristics that make it suitable for a variety of common reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 132606-40-7 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [2] |
| Appearance | Yellow liquid or low-melting solid | [1][3] |
| Boiling Point | 220.6 °C at 760 mmHg | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2 °C | [1] |
| Purity | Typically ≥97-99% | [3][4] |
| Synonyms | 5-Bromo-2-chloro-6-methylpyridine, 3-Bromo-6-chloro-2-picoline | [1] |
Characterization of this molecule relies on standard spectroscopic methods. A scientist synthesizing or using this compound would look for the following signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbons of the pyridine ring, providing further structural confirmation.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl).
Synthesis of the Building Block: A Validated Workflow
The reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective route begins with the commercially available 2-amino-5-bromo-6-methylpyridine, proceeding through a Sandmeyer-type reaction.[5] This transformation is a classic and robust method for converting an aromatic amine into a halide.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Diazotization
This protocol describes a laboratory-scale synthesis adapted from established procedures.[5] It is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Cuprous Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-bromo-6-methylpyridine (1.0 equiv) and dichloromethane (approx. 12 mL per gram of starting material).
-
Reagent Addition: Add cuprous chloride (approx. 0.05 equiv) to the slurry. Cool the mixture to 0-10 °C using an ice-water bath.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (3.1 equiv) in water. Slowly add this solution to the reaction flask, ensuring the temperature remains below 10 °C. Following the NaNO₂ addition, slowly add concentrated hydrochloric acid (approx. 3.1 equiv).
-
Reaction: Stir the reaction mixture vigorously at 0-10 °C for 30-60 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by stirring with hexane, which causes the product to crystallize. The solid product is then collected by filtration, washed with cold hexane, and dried to afford pure this compound.[5]
The Core of Versatility: Regioselective Reactivity
The synthetic power of this compound lies in the ability to selectively functionalize either the C3-Br or the C6-Cl position. The choice of reaction conditions dictates the outcome, a concept rooted in fundamental principles of organic chemistry.
Caption: Regioselective functionalization pathways of the title compound.
C-Br Bond Functionalization: The Realm of Cross-Coupling
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is a direct consequence of bond dissociation energies (C-Br < C-Cl), which makes the oxidative addition of the C-Br bond to the palladium(0) catalyst the kinetically favored pathway.[6][7] This predictable regioselectivity is the key to using the C3 position for building C-C and C-N bonds.
Table 2: Representative Conditions for Cross-Coupling at the C3-Position
| Reaction Type | Typical Conditions | Causality of Choice | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, a boronic acid, and a base (e.g., K₂CO₃, K₃PO₄) in a solvent like Dioxane/H₂O or Toluene. | Pd(PPh₃)₄ is a classic, reliable catalyst. More modern catalyst systems like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) can couple more challenging substrates at lower catalyst loadings. The base is crucial for the transmetalation step. | [6][8] |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI (co-catalyst), a terminal alkyne, and a base (e.g., Et₃N) in a solvent like THF or Toluene. | The synergy between the palladium catalyst (for oxidative addition) and the copper(I) co-catalyst (to form the copper acetylide) is essential for efficient C(sp²)-C(sp) bond formation. | [7] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂, a sterically hindered phosphine ligand (e.g., BINAP, XPhos), an amine, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). | Sterically hindered ligands are critical to promote the reductive elimination step, which forms the C-N bond and prevents catalyst decomposition, especially with less reactive aryl chlorides or hindered amines. | [9] |
C-Cl Bond Functionalization: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is ortho to the electron-withdrawing pyridine nitrogen. This placement activates the position for nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides, thiolates, or amines (under forcing conditions), can displace the chloride ion.[1] This reaction pathway leaves the C3-bromo position untouched, offering a complementary strategy to cross-coupling. The causality is electronic: the nitrogen atom stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.
Application in Drug Discovery: A Case Study
The true measure of a building block's utility is its application in the synthesis of high-value molecules. Pyridine derivatives functionalized at multiple positions are common motifs in kinase inhibitors and other targeted therapies. While specific examples for this compound can be found within proprietary patent literature, its structural motif is highly relevant. For instance, related di-halogenated pyridines are key intermediates in the synthesis of complex pharmaceutical agents, such as those targeting the PI3K/mTOR signaling pathway, which is implicated in cancer.[10][11]
The general synthetic strategy involves a sequential, regioselective approach: first, a Suzuki or similar coupling at the more reactive C3-bromo position to install a complex aryl group, followed by a nucleophilic substitution at the C6-chloro position to introduce a solubilizing group or another pharmacophoric element.
Caption: A representative synthetic strategy using sequential functionalization.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is an acutely toxic and irritating compound and must be handled with appropriate precautions.[12]
-
Hazard Identification: GHS classifications indicate that this compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[12]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves (inspect before use and use proper removal technique), and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Prevent dust formation if handling the solid form. Keep away from sources of ignition.
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just another heterocyclic intermediate; it is a testament to the power of strategic design in synthetic chemistry. The differential reactivity of its C-Br and C-Cl bonds provides a reliable and predictable platform for sequential, regioselective functionalization. By understanding the fundamental principles that govern its reactivity—kinetic preference in cross-coupling and electronic activation in SNAr—chemists can unlock its full potential. This guide has provided the foundational knowledge, practical protocols, and safety considerations necessary for researchers and drug development professionals to confidently and effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of the next generation of innovative molecules.
References
- 1. innospk.com [innospk.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
The Strategic Role of 3-Bromo-6-chloro-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Enduring Importance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for modulating biological activity. Within the vast chemical space of functionalized pyridines, di-halogenated derivatives serve as exceptionally versatile building blocks, offering medicinal chemists a powerful toolkit for the synthesis of complex molecular architectures. This guide focuses on a particularly strategic intermediate: 3-Bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7).
This technical whitepaper will provide an in-depth analysis of the chemical properties, synthetic versatility, and strategic applications of this compound in drug discovery and development. We will explore the causality behind its reactivity in key cross-coupling reactions and provide field-proven insights for its effective utilization in the laboratory.
Physicochemical Properties and Strategic Importance
This compound is a di-halogenated picoline derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol .[2][3] Its strategic value lies in the differential reactivity of its two halogen substituents, bromine and chlorine, which allows for selective and sequential functionalization of the pyridine ring.
| Property | Value | Reference |
| CAS Number | 132606-40-7 | [2] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [4] |
| Boiling Point | 220.6°C at 760 mmHg | [2] |
| Density | 1.624 g/cm³ | [2] |
| Purity | Typically ≥97.0-99.0% | [2][4] |
The presence of both a bromine and a chlorine atom on the pyridine ring is central to its utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive and susceptible to oxidative addition than the more robust carbon-chlorine bond.[5][6] This predictable reactivity gradient enables chemists to perform selective transformations at the 3-position while leaving the 6-position available for subsequent modifications. The methyl group at the 2-position introduces steric hindrance that can influence reaction kinetics and selectivity, a factor that must be carefully considered during reaction design.[7]
Synthetic Utility: A Gateway to Molecular Diversity
The true power of this compound lies in its application as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds.[8][9] The reaction of this compound with an organoboron reagent will preferentially occur at the more labile C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 3-aryl-6-chloro-2-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle through oxidative addition to the C-Br bond. The aqueous base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] This reaction allows for the formation of a C-N bond at the 3-position of the pyridine ring, again taking advantage of the higher reactivity of the C-Br bond.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 3-amino-6-chloro-2-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like BINAP is critical for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
Other Key Transformations: Heck and Negishi Couplings
The versatility of this compound extends to other important cross-coupling reactions:
-
Heck Reaction: This reaction couples the dihalopyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines.[12][13]
-
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner, which can be advantageous due to the high reactivity of organozinc compounds.[14]
Case Study: Relevance to the Synthesis of Etoricoxib (Arcoxia®)
While a direct synthetic route to the COX-2 inhibitor Etoricoxib using this compound is not the primary reported method, the synthesis of key intermediates for this drug relies on the same principles of palladium-catalyzed cross-coupling of di-halogenated pyridines.[15][16] The synthesis of Etoricoxib involves the coupling of a substituted pyridine with a phenylsulfone moiety.[8]
For example, a common intermediate, 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine, is coupled with a metalated 2-methylpyridine derivative.[8] The principles of selective cross-coupling at the more reactive halogen position, and the challenges of catalyst deactivation by the pyridine nitrogen, are directly applicable. The knowledge gained from studying the reactivity of this compound can inform the optimization of synthetic routes for complex drug targets like Etoricoxib.
Caption: The principles of selective cross-coupling of this compound are directly relevant to the synthesis of key intermediates for drugs like Etoricoxib.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a chemical intermediate; it is a strategic asset in the design and synthesis of novel therapeutic agents. Its well-defined and differential reactivity allows for the controlled and sequential introduction of molecular complexity, making it an invaluable tool for lead optimization and the construction of compound libraries. A thorough understanding of the mechanistic nuances of its reactions, as outlined in this guide, empowers researchers to harness its full potential, accelerating the discovery of the next generation of medicines.
References
- 1. Cross-coupling reactions: Method development, mechanistic studies, and computational design [morressier.com]
- 2. innospk.com [innospk.com]
- 3. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 132606-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. patents.justia.com [patents.justia.com]
The Strategic Role of 3-Bromo-6-chloro-2-methylpyridine in Modern Agrochemical Synthesis: A Technical Guide
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical synthesis, the final active ingredient often stands in the spotlight, celebrated for its efficacy in protecting global crop yields. However, the journey from simple precursors to complex, targeted molecules is paved with critical intermediates, the unsung heroes of agricultural chemistry. Among these, 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) has emerged as a cornerstone, a versatile building block that underpins the synthesis of a new generation of pesticides.[1] Its strategic substitution pattern—a reactive bromine atom, a displaceable chlorine atom, and a methyl group on a pyridine core—offers a rich chemical canvas for the development of potent insecticides, fungicides, and herbicides.[1]
This technical guide, intended for researchers and development scientists in the agrochemical industry, delves into the multifaceted applications of this compound. Moving beyond a mere recitation of synthetic routes, we will explore the causality behind experimental choices, the mechanistic underpinnings of key transformations, and provide field-proven insights into its practical application. Our focus is to present a self-validating system of protocols and data, grounded in authoritative references, to empower the next wave of innovation in crop protection.
Physicochemical Properties and Strategic Importance
This compound is a yellow liquid with a molecular formula of C₆H₅BrClN and a molecular weight of 206.47 g/mol .[2] Its key physical and chemical attributes are summarized below:
| Property | Value | Reference |
| CAS Number | 132606-40-7 | [1] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [2] |
| Boiling Point | 220.6 °C at 760 mmHg | [1] |
| Density | 1.624 g/cm³ | [1] |
| Flash Point | 87.2 °C | [1] |
The strategic importance of this molecule lies in the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common strategy for introducing a variety of functional groups.[3] In contrast, the bromine atom at the 3-position is more reactive in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide range of partners.[4][5] This orthogonal reactivity is a key asset for the modular synthesis of complex agrochemicals.
Application in Insecticide Synthesis: A Case Study of Diamide Insecticides
The most prominent application of pyridine intermediates is in the synthesis of the anthranilic diamide class of insecticides, which includes the blockbuster product Chlorantraniliprole. These insecticides are potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis in target pests. While many patents for Chlorantraniliprole start from a pre-functionalized pyridine, this compound serves as a highly relevant and accessible starting point for the synthesis of the key pyrazole-pyridine core.
Synthetic Pathway to Diamide Insecticide Precursors
The synthesis of the core pyrazole-pyridine intermediate for diamide insecticides from this compound can be envisioned in a two-step process:
-
Nucleophilic Substitution with Hydrazine: The chlorine atom at the 2-position of the pyridine ring is displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction to form 3-bromo-6-hydrazinyl-2-methylpyridine. This reaction is a critical step in introducing the nitrogen atom required for the subsequent pyrazole ring formation.
-
Cyclization to form the Pyrazole Ring: The resulting hydrazinylpyridine is then reacted with a suitable diketone or its equivalent, followed by cyclization and subsequent functional group manipulations to yield the desired 3-bromo-1-(substituted-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key building block for diamide insecticides.
Caption: Synthetic workflow from this compound to diamide insecticides.
Experimental Protocol: Synthesis of 3-Bromo-6-hydrazinyl-2-methylpyridine
This protocol is adapted from established procedures for the hydrazinolysis of 2-chloropyridines.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (80% solution, 4.0-6.0 equiv)
-
Polar solvent (e.g., ethanol, DMF, or a mixture)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound and the chosen polar solvent.
-
With stirring, add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining hydrazine hydrate and salts.
-
Dry the product under vacuum to obtain 3-bromo-6-hydrazinyl-2-methylpyridine as a solid.
| Parameter | Condition | Expected Yield | Reference |
| Reactants | This compound, Hydrazine Hydrate | [6][7] | |
| Solvent | Ethanol/DMF | [6] | |
| Temperature | 80-110 °C (Reflux) | [6] | |
| Reaction Time | 4-8 hours | 95-99% | [7] |
| Work-up | Cooling, Filtration, Water wash | [7] |
Application in Fungicide Synthesis: The Rise of Pyridinecarboxamides
Pyridinecarboxamides are an important class of fungicides that have demonstrated broad-spectrum activity against a range of plant pathogens.[8] The synthesis of these compounds often involves the coupling of a substituted nicotinic acid (or its activated form) with a substituted aniline. This compound can serve as a precursor to the required nicotinic acid intermediate through a series of well-established transformations.
Proposed Synthetic Pathway to Pyridinecarboxamide Fungicides
-
Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a carboxylic acid using a suitable oxidizing agent.
-
Activation of the Carboxylic Acid: The resulting nicotinic acid is then activated, typically by conversion to an acid chloride or by using a peptide coupling reagent.
-
Amide Bond Formation: The activated nicotinic acid is reacted with a substituted aniline to form the final pyridinecarboxamide fungicide.
Caption: Proposed synthesis of pyridinecarboxamide fungicides.
Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)
Pyridine-based herbicides have shown significant promise, with some acting as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants.[9][10] The synthesis of these herbicides often involves the creation of a biaryl or heteroaryl-pyridine scaffold, a transformation for which this compound is an ideal starting material.
Proposed Synthetic Pathway to PPO-Inhibiting Herbicides
The key synthetic step in the preparation of these herbicides is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl group at the 3-position of the pyridine ring.
Caption: Suzuki-Miyaura coupling for the synthesis of PPO-inhibiting herbicides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
-
Heating mantle and magnetic stirrer
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-2-methylpyridine.
| Parameter | Condition | Expected Yield | Reference |
| Reactants | This compound, Arylboronic acid | [4][5] | |
| Catalyst | Pd(PPh₃)₄ | [5] | |
| Base | K₃PO₄ | [5] | |
| Solvent | 1,4-Dioxane/Water | [5] | |
| Temperature | 90 °C | 75-85% | [5] |
| Reaction Time | 18 hours | [5] |
Conclusion: A Versatile Scaffold for Future Agrochemical Innovation
This compound stands as a testament to the pivotal role of versatile intermediates in the advancement of agrochemical science. Its unique electronic and steric properties, coupled with the orthogonal reactivity of its halogen substituents, provide a powerful platform for the synthesis of a diverse array of insecticides, fungicides, and herbicides. The ability to selectively functionalize the pyridine ring through both nucleophilic substitution and cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of biological activity. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the strategic application of key building blocks like this compound will undoubtedly remain at the forefront of agrochemical innovation.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing 3-Bromo-6-chloro-2-methylpyridine for Pharmaceutical R&D
Abstract
For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate is the bedrock of reproducible, high-quality results. 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7) is a versatile halogenated pyridine derivative that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its utility lies in the differential reactivity of its bromine and chlorine substituents, which allows for selective, stepwise functionalization in cross-coupling reactions.[2] This guide provides an in-depth technical overview of sourcing this key intermediate, focusing on supplier qualification, quality control, and a practical workflow for its application in a laboratory setting.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-Bromo-6-chloro-2-picoline, is a pivotal intermediate in modern organic synthesis.[1][4] Its molecular structure is primed for regioselective transformations, a highly desirable trait in the construction of active pharmaceutical ingredients (APIs). The presence of both bromo and chloro groups enables chemists to perform sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a high degree of control. This strategic value makes the compound a cornerstone in the development of novel therapeutics, from antibiotics to cardiovascular drugs.[1]
The compound is typically a white or light yellow solid or liquid, with a purity often exceeding 97-99%.[1][4] Ensuring this high purity is not merely a matter of preference but a prerequisite for successful and reproducible downstream synthesis, where impurities can lead to complex separation challenges, reduced yields, and potentially toxic byproducts.
Quality Control & Supplier Vetting: A Framework for Trust
The adage "garbage in, garbage out" is acutely relevant in chemical synthesis. The quality of your starting materials dictates the quality of your results. Therefore, a robust supplier qualification process is essential.
Key Quality Attributes to Scrutinize:
-
Purity: Look for suppliers that provide a Certificate of Analysis (CoA) with detailed purity specifications, typically ≥98%.[5] The analytical method used (e.g., GC, HPLC, NMR) should be clearly stated.
-
Identity Confirmation: The CoA should include spectral data (¹H NMR, ¹³C NMR, MS) that confirms the structure of the compound. This is a non-negotiable checkpoint to avoid costly errors from using an incorrect reagent.
-
Consistency: For long-term projects or scale-up campaigns, lot-to-lot consistency is critical. Inquire with potential suppliers about their quality management systems (e.g., ISO 9001 certification) which can be an indicator of robust manufacturing controls.[6]
-
Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) and CoAs.[7] The absence or incompleteness of this documentation is a significant red flag.
Supplier Qualification Workflow
The process of selecting a supplier should be systematic. The following workflow is recommended to minimize risk and ensure the procurement of high-quality reagents.
Caption: Workflow for qualifying a new chemical supplier.
Commercial Supplier Landscape
A number of chemical suppliers offer this compound. While this is not an exhaustive list, it represents a cross-section of common vendors for research and development quantities. Pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |
| Tokyo Chemical Industry (TCI) | B4405 | >97.0% (GC) | 5g / 25g | A well-established supplier known for a broad catalog of research chemicals.[4] |
| ChemScene | CS-W003403 | ≥98% | 1g / 5g / 10g | Often provides detailed analytical data and offers custom synthesis services.[5] |
| Santa Cruz Biotechnology | sc-280451 | N/A (For Research Use Only) | 1g / 5g | A supplier primarily focused on life sciences and research applications.[8] |
| Various Chinese Manufacturers | N/A | Typically 98-99% | Kg to multi-Kg scale | Companies like Ningbo Inno Pharmchem and others offer larger quantities, often suitable for pilot-scale manufacturing.[7] |
Note: This table is for informational purposes. Researchers should always conduct their own due diligence as outlined in the qualification workflow.
Exemplary Application: Suzuki-Miyaura Cross-Coupling
To illustrate the importance of reagent quality, we present a standard protocol for a Suzuki-Miyaura cross-coupling reaction. The success of this reaction—measured by yield and purity of the product—is highly dependent on the purity of the this compound starting material and the efficacy of the catalyst.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality Note: The use of excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.
-
Expertise Insight: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor suitable for a wide range of aryl halides. Its bulky ligand facilitates the reductive elimination step.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Causality Note: The aqueous component is necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent is critical to prevent oxidation and deactivation of the palladium(0) active catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The purity of the starting material directly impacts the simplicity of this purification step. Impurities can lead to side products that co-elute, complicating isolation and reducing the final yield.
Conclusion
Sourcing high-purity this compound is a critical first step in any synthetic campaign that relies on this versatile building block. By implementing a rigorous supplier qualification workflow, scrutinizing analytical data, and performing in-house validation, researchers can mitigate risks associated with reagent quality. This diligence ensures the generation of reliable, reproducible data, which is the cornerstone of advancing drug discovery and development projects. Adhering to high standards for chemical procurement, as outlined by organizations like the American Chemical Society (ACS), ultimately saves time, resources, and accelerates innovation.[9][10]
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 132606-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. pinc.health [pinc.health]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. labcompare.com [labcompare.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
synthesis of 3-Bromo-6-chloro-2-methylpyridine from 2-amino-5-bromo-6-methylpyridine
Synthesis of 3-Bromo-6-chloro-2-methylpyridine: An Application Note and Protocol
Abstract
This comprehensive guide details the . This transformation is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[1][2] This protocol provides an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable substituted pyridine derivative used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its utility stems from the presence of two distinct halogen atoms, bromine and chlorine, which can be selectively functionalized through various cross-coupling reactions, allowing for the construction of complex molecular architectures. The synthesis route starting from 2-amino-5-bromo-6-methylpyridine is an efficient and widely used method.
The core of this transformation is the Sandmeyer reaction, a two-step process that first involves the conversion of the primary amino group into a diazonium salt.[1] This is achieved through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[4] The resulting diazonium salt is then subjected to a copper(I)-catalyzed substitution with a chloride ion to yield the final product.[5] The Sandmeyer reaction is particularly important because it allows for substitution patterns on aromatic rings that are not easily achievable through direct substitution methods.[1]
Reaction Mechanism: The Sandmeyer Reaction
The proceeds via the Sandmeyer reaction, which follows a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][5] The mechanism can be broken down into two primary stages:
Stage 1: Diazotization
The first stage is the formation of the aryl diazonium salt. The 2-amino-5-bromo-6-methylpyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[6] The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form a diazonium ion.
Stage 2: Copper-Catalyzed Halogenation
The second stage involves the substitution of the diazonium group with a chloride ion, catalyzed by copper(I) chloride (CuCl).[7] This process is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which forms a diazo radical and copper(II) halide.[6] The diazo radical then rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.[1] This aryl radical reacts with the copper(II) halide to produce the final aryl halide product and regenerate the copper(I) catalyst.[7]
Figure 1: General workflow of the Sandmeyer reaction.
Experimental Protocol
This protocol is adapted from established procedures for Sandmeyer reactions and syntheses of similar halopyridines.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2-amino-5-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 | 74.23 g | 0.39 | Starting material |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 900 mL | - | Solvent |
| Pyridine hydrochloride | C₅H₆ClN | 115.56 | 139 g | 1.2 | Acid source |
| Sodium nitrite | NaNO₂ | 69.00 | 83.26 g | 1.2 | Diazotizing agent |
| Copper(I) chloride | CuCl | 98.99 | 3.76 g | 0.038 | Catalyst |
| Hydrochloric acid (conc.) | HCl | 36.46 | 4.5 mL | - | Acid |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 400 mL | - | Quenching agent |
| Hexane | C₆H₁₄ | 86.18 | 750 mL | - | For precipitation |
Equipment
-
2L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Reaction Setup
Figure 2: Diagram of the reaction setup.
Step-by-Step Procedure
-
Reaction Setup: To a 2L three-necked round-bottom flask equipped with a magnetic stirrer, add dichloromethane (900 mL), 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and copper(I) chloride (3.76 g, 0.038 mol).[3]
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.[3]
-
Acid Addition: Slowly add concentrated hydrochloric acid (4.5 mL) to the cooled and stirred reaction mixture.[3]
-
Reaction: Maintain the temperature at 0-10 °C and continue stirring for 30 minutes.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (400 mL) until gas evolution ceases.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (100 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution to dryness using a rotary evaporator.[3]
-
Purification: Add hexane (750 mL) to the residue and stir to induce precipitation. Collect the solid product by filtration, wash with hexane, and dry to afford this compound.[3] The filtrate can be concentrated to yield more product.[3]
Safety Precautions
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry.[8] It is crucial to keep them in solution and at low temperatures (below 5°C is recommended).[8]
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the system is not sealed.[7]
-
Corrosive Reagents: Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane and hexane are flammable and volatile. Work in a fume hood away from ignition sources.
-
Quenching: The quenching step with sodium bicarbonate will release carbon dioxide. Add the bicarbonate solution slowly to control the rate of gas evolution.
Characterization and Expected Results
The final product, this compound, is expected to be a light yellow crystalline solid.[3]
| Property | Expected Value |
| Molecular Formula | C₆H₅BrClN[9] |
| Molecular Weight | 206.47 g/mol [9] |
| Appearance | Light yellow crystalline solid |
| Boiling Point | 80-84 °C / 2 mmHg[3] |
| Yield | Approximately 70%[3] |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is kept low and that the sodium nitrite is added slowly. |
| Inefficient copper-catalyzed substitution. | Use fresh, high-purity copper(I) chloride. | |
| Formation of Byproducts | Side reactions of the diazonium salt. | Maintain a low reaction temperature and avoid exposure to light. |
| Incomplete reaction. | Monitor the reaction closely by TLC and allow for sufficient reaction time. | |
| Difficulty in Purification | Presence of starting material or impurities. | Optimize the precipitation and washing steps with hexane. Consider column chromatography for higher purity.[10] |
Conclusion
The via the Sandmeyer reaction is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature, and adhering to the outlined safety precautions, researchers can consistently obtain the desired product in good yield and purity. This protocol provides a solid foundation for the synthesis and further functionalization of this important class of compounds.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer Reaction Mechanism - [adda247.com]
- 3. This compound | 132606-40-7 [chemicalbook.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Explain the mechanism of sandmeyer's reaction | Filo [askfilo.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Sandmeyer Reaction of 2-Amino-Pyridines: A Detailed Protocol for Drug Development Professionals
Introduction: The Strategic Importance of the Sandmeyer Reaction in Pyridine Chemistry
The transformation of an amino group on a pyridine ring into a diverse array of functionalities is a cornerstone of medicinal chemistry and drug development. Among the reactions available for this purpose, the Sandmeyer reaction stands out for its reliability and versatility in introducing halides and other pseudohalides.[1][2] This application note provides a detailed, in-depth guide to the Sandmeyer reaction specifically tailored for 2-amino-pyridines. These substrates are of paramount importance as the resulting 2-substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals.
While the Sandmeyer reaction is a classic transformation, its application to heteroaromatic systems like 2-amino-pyridines presents unique challenges, primarily due to the inherent instability of the intermediate pyridyl diazonium salts.[1] This guide will not only provide step-by-step protocols but also delve into the mechanistic nuances and practical considerations necessary to navigate these challenges and achieve successful and reproducible outcomes in a research and development setting.
Mechanistic Overview: A Radical Pathway to Pyridine Functionalization
The Sandmeyer reaction proceeds through a two-stage process:
-
Diazotization: The initial step involves the conversion of the primary aromatic amine, in this case, 2-amino-pyridine, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr, H₂SO₄) at low temperatures (0-5 °C).[3][4]
-
Copper(I)-Catalyzed Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (CuX, where X = Cl, Br, CN). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the expulsion of nitrogen gas. This highly reactive aryl radical then abstracts a halogen or cyano group from the copper(II) species, yielding the desired 2-substituted pyridine and regenerating the copper(I) catalyst.[2][5] The detection of biaryl byproducts lends support to this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]
Caption: General workflow of the Sandmeyer reaction on 2-amino-pyridines.
The Challenge of 2-Pyridyl Diazonium Salts: Understanding and Mitigating Instability
The primary challenge in performing the Sandmeyer reaction on 2-amino-pyridines is the inherent instability of the 2-pyridyl diazonium salt intermediate. This instability arises from the proximity of the positively charged diazonium group to the electron-withdrawing nitrogen atom in the pyridine ring, which destabilizes the intermediate.[1] This can lead to rapid decomposition, often resulting in the formation of 2-hydroxypyridine as a major byproduct through reaction with water.[6]
Key Strategies for Managing Instability:
-
Strict Temperature Control: Maintaining a low temperature, typically between 0 and 5 °C, throughout the diazotization and subsequent reaction is crucial to minimize decomposition.[7][8]
-
In Situ Consumption: The diazonium salt should be used immediately after its formation without any attempt at isolation. The reaction is best performed as a one-pot procedure where the copper(I) salt is already present or added shortly after diazotization is complete.
-
Choice of Acid and Counter-ion: The nature of the acid and the resulting counter-ion can influence the stability of the diazonium salt. While hydrochloric and hydrobromic acids are common for chlorination and bromination, respectively, the use of non-nucleophilic counter-ions like tetrafluoroborate (from HBF₄) can sometimes lead to more stable, albeit still reactive, diazonium salts.[9]
Detailed Experimental Protocols
The following protocols are representative examples for the chlorination, bromination, and cyanation of 2-amino-pyridine. Researchers should consider these as starting points and may need to optimize conditions for substituted 2-amino-pyridines.
Protocol 1: Synthesis of 2-Chloropyridine
This protocol is adapted from a one-pot procedure that has been shown to be effective for various aminopyridines.[10]
Materials:
-
2-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 mL per gram of aminopyridine).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aminopyridine suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exotherm and gas evolution.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of 2-Bromopyridine
This protocol is based on a well-established procedure from Organic Syntheses.[11]
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Solid potassium hydroxide (KOH)
-
Ice
Procedure:
-
Diazotization and Bromination:
-
In a large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 48% hydrobromic acid.
-
Cool the acid to 0 °C in an ice-salt bath and add 2-aminopyridine (1.0 eq) portion-wise.
-
While maintaining the temperature at 0 °C or below, add bromine (3.0 eq) dropwise.
-
Prepare a solution of sodium nitrite (2.5 eq) in water and add it dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature remains at or below 0 °C.
-
Stir for an additional 30 minutes at 0 °C.
-
-
Work-up and Purification:
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 20-25 °C, until the mixture is strongly basic.
-
Extract the mixture with diethyl ether (4 x volume of the aqueous layer).
-
Dry the combined ether extracts with solid potassium hydroxide for 1 hour.
-
Filter and distill the ether. The product, 2-bromopyridine, can be purified by vacuum distillation.
-
Protocol 3: Synthesis of 2-Cyanopyridine
This protocol is a general procedure adapted from established Sandmeyer cyanation methods.[7]
Materials:
-
2-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Benzene or Toluene
-
Sodium carbonate
-
Ice
Procedure:
-
Preparation of Copper(I) Cyanide Solution:
-
In a well-ventilated fume hood, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
-
Diazotization:
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.
-
After the addition, stir for 15-30 minutes at 0-5 °C.
-
Cautiously neutralize the excess acid with sodium carbonate until the solution is slightly basic.
-
-
Sandmeyer Reaction:
-
Cool the copper(I) cyanide solution to 0-5 °C and add a layer of benzene or toluene.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.
-
Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with benzene or toluene.
-
Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
The crude 2-cyanopyridine can be purified by vacuum distillation or column chromatography.
-
Summary of Reaction Parameters and Troubleshooting
| Reaction | Diazotizing Agent | Copper Salt | Acid | Temperature (°C) | Typical Yield | Reference |
| Chlorination | NaNO₂ | CuCl | HCl | 0-5, then 50-60 | 50-70% | [10] |
| Bromination | NaNO₂ | in situ from Br₂ | HBr | ≤ 0 | 86-92% | [11] |
| Cyanation | NaNO₂ | CuCN | HCl | 0-5, then 50 | 60-70% (general) | [7] |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete Diazotization: Ensure an excess of nitrous acid is present (test with starch-iodide paper).
-
Decomposition of Diazonium Salt: Maintain strict temperature control (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction.
-
Inactive Copper(I) Catalyst: Use freshly prepared or high-purity copper(I) salts.
-
-
Formation of 2-Hydroxypyridine: This is a common byproduct resulting from the reaction of the diazonium salt with water. Minimize this by keeping the reaction temperature low and ensuring a sufficient concentration of the copper(I) salt and the corresponding acid.
-
Formation of Azo Dyes (colored byproducts): This can occur if the diazonium salt couples with unreacted 2-aminopyridine. Ensure complete diazotization by the slow addition of sodium nitrite.
Safety Precautions
The Sandmeyer reaction involves several hazardous reagents and intermediates. It is imperative that all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, and gloves).
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always use them in solution and at low temperatures.[12]
-
Cyanide Salts: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. Avoid inhalation of dust and contact with skin. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Acids and Bromine: Concentrated acids and bromine are corrosive and should be handled with care.
Conclusion
The Sandmeyer reaction is a powerful tool for the functionalization of 2-amino-pyridines, providing access to a wide range of valuable building blocks for drug discovery and development. While the instability of the 2-pyridyl diazonium salt intermediate presents a challenge, careful control of reaction conditions, particularly temperature, and adherence to established protocols can lead to high yields and reproducible results. By understanding the underlying mechanism and potential pitfalls, researchers can effectively employ this classic reaction to advance their synthetic programs.
References
- 1. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Note: Strategic Ligand Selection for Efficient and Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methylpyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the two distinct halogen atoms, which offer opportunities for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C-C bonds, but achieving high efficiency and, crucially, selectivity with dihalogenated substrates like this presents a significant challenge.[1][2] The choice of ligand is the most critical parameter governing the success of this transformation, dictating which halogen (the more reactive bromine or the less reactive chlorine) participates in the catalytic cycle.[3][4] This guide provides an in-depth analysis of ligand choice, explaining the underlying principles and offering detailed protocols to achieve predictable and high-yielding couplings.
The Challenge: Chemoselectivity in Dihalogenated Pyridines
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step.[5][6] For dihalogenated pyridines, the relative reactivity of the C-X bonds generally follows the order C-I > C-Br > C-Cl, based on bond dissociation energies.[4] Therefore, selective coupling at the C-Br bond is the expected outcome.
However, factors such as the electronic nature of the pyridine ring and the steric environment can influence this selectivity.[7][8] The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst.[2][9] A judiciously chosen ligand can overcome these challenges by modulating the steric and electronic properties of the palladium catalyst, thereby enhancing its activity and directing the selectivity.[10][11]
Ligand Selection: The Key to Success
The ideal ligand for the Suzuki coupling of this compound should promote efficient oxidative addition at the C-Br bond while leaving the C-Cl bond intact. This requires a ligand that is both sterically bulky and electron-rich.
1. Bulky Biaryl Phosphine Ligands (Buchwald Ligands):
This class of ligands has revolutionized cross-coupling chemistry.[12][13][14] Their bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[11][12] The electron-rich nature of these ligands facilitates the oxidative addition of even less reactive aryl chlorides, but by carefully tuning the reaction conditions, selectivity for the more reactive C-Br bond can be achieved.[12][13]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of substrates, including heteroaryl chlorides.[12][13][15] Its significant steric bulk can facilitate the coupling of challenging substrates.[12][16][17]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand known for its high activity, particularly in couplings involving heteroaromatic compounds.[10][18][19] The methoxy groups are believed to stabilize the active catalytic species.[19]
2. N-Heterocyclic Carbenes (NHCs):
NHCs have emerged as a powerful alternative to phosphine ligands.[20] They are strong σ-donors, forming stable complexes with palladium and exhibiting high catalytic activity.[20][21][22] The steric environment around the carbene carbon can be readily modified to tune the ligand's properties.[20][23]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding NHC ligand that has shown remarkable activity in promoting cross-coupling at typically less reactive sites.[3]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A slightly less bulky but still highly effective NHC ligand.[20]
The choice between a phosphine ligand and an NHC will depend on the specific boronic acid partner and the desired reaction kinetics. A preliminary screening of a small set of ligands is often the most efficient path to identifying the optimal system.
Visualizing the Catalytic Cycle
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nasc.ac.in [nasc.ac.in]
- 16. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald Ligands [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Bromo-6-chloro-2-methylpyridine in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Bromo-6-chloro-2-methylpyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents, recognized for its presence in a significant number of FDA-approved drugs.[1][2] Substituted pyridines, in particular, are prized for their ability to engage in a wide array of biological interactions, leading to notable anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] Within this privileged class of heterocyclic compounds, this compound emerges as a highly versatile and strategically important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4]
With the chemical formula C₆H₅BrClN and a molecular weight of 206.47 g/mol , this compound's utility is anchored in the distinct reactivity of its two halogen substituents.[4][5] The bromine atom at the 3-position and the chlorine atom at the 6-position offer differential reactivity, enabling chemists to perform sequential and regioselective modifications. This characteristic is paramount in the construction of complex molecular frameworks required for modern drug discovery. The presence of these halogens makes it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions, which are fundamental transformations in the synthesis of novel pharmaceutical agents.[4]
This document serves as a comprehensive guide for leveraging this compound in API synthesis. It provides detailed protocols for key palladium-catalyzed cross-coupling reactions and explores the nuances of nucleophilic aromatic substitution, offering field-proven insights to streamline drug development workflows.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 132606-40-7 | [4] |
| Molecular Formula | C₆H₅BrClN | [5] |
| Molecular Weight | 206.47 g/mol | [5] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| Boiling Point | 220.6ºC at 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Flash Point | 87.2ºC | [4] |
| Storage | Store at room temperature in well-closed, light-resistant, and airtight containers. | [4] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of C-C and C-N bonds. This compound is an excellent substrate for these transformations, with the C-Br bond generally exhibiting higher reactivity than the C-Cl bond, allowing for selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[6] The reaction of this compound with various boronic acids or esters can be selectively performed at the 3-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[7]
Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Under the inert atmosphere, add the palladium catalyst and the SPhos ligand.[9]
-
Add the 1,4-dioxane/water solvent mixture via syringe.[9]
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[9][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.[10]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | General conditions for bromopyridines. | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High | Effective for challenging heteroaryl chlorides. | [8][9] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | High | Common for halo-aromatic rings. | [6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups onto the pyridine ring.[11][12] These alkynyl-substituted pyridines are valuable intermediates for further transformations in API synthesis.[13]
Reaction Principle: This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle includes the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide intermediate.[12] Copper-free conditions have also been developed to avoid the formation of homocoupled byproducts.[14]
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[10]
-
Evacuate and backfill the flask with argon three times.[10]
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene via syringe.[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[15][16] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl product.[17][18]
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (0.035 mmol, 3.5 mol%)
-
Sodium tert-butoxide (NaO t Bu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.[19]
-
Add this compound and morpholine to the tube.[17]
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over MgSO₄.[19]
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNA r)
Beyond palladium-catalyzed reactions, the electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNA r).[20] The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position.
Reaction Principle: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, chloride), forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to restore aromaticity.[20]
Detailed Protocol: Nucleophilic Substitution with Sodium Methoxide
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Sodium methoxide (1.5 mmol, 1.5 equiv.)
-
Anhydrous Methanol (10 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Safety and Handling
This compound should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex APIs. Its differential reactivity at the 3- and 6-positions allows for a wide range of selective transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitutions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. innospk.com [innospk.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. youtube.com [youtube.com]
- 21. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Regioselective Landscape of 3-Bromo-6-chloro-2-methylpyridine: A Guide to Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, substituted pyridines are privileged structures, forming the core of numerous therapeutic agents. 3-Bromo-6-chloro-2-methylpyridine is a versatile building block, offering two distinct reaction sites for nucleophilic substitution.[1] This guide provides an in-depth exploration of the reaction conditions required to achieve regioselective substitution on this valuable intermediate, grounded in mechanistic principles and supported by detailed protocols.
The Duality of Reactivity: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its bromine and chlorine substituents. This dichotomy is governed by the two primary pathways for nucleophilic substitution on aromatic rings: transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
-
The Susceptible Bromine (C3-Position): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making it significantly more reactive towards oxidative addition.[2] This inherent difference allows for highly selective functionalization at the C3-position, leaving the C6-chloro group intact for subsequent transformations.
-
The Activated Chlorine (C6-Position): In the absence of a metal catalyst, the pyridine ring's electronics take center stage. The electron-withdrawing nature of the ring nitrogen activates the α-positions (C2 and C6) towards nucleophilic attack. Consequently, strong nucleophiles will preferentially displace the chloride at the C6-position via a classic SNAr addition-elimination mechanism.
This predictable regioselectivity enables a modular approach to the synthesis of complex, multi-substituted 2-methylpyridines, which are key components in pharmaceuticals and agrochemicals.[1][3]
Strategic Functionalization at the C3-Position: Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of the C3-position of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] By carefully selecting the palladium catalyst, ligand, and base, a wide variety of primary and secondary amines can be coupled to the C3-position.[5]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Nucleophile (Amine) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 |
| Secondary Alkylamine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS (1.5) | THF | 65-80 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 |
Protocol 1: Buchwald-Hartwig Amination with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).
-
Add this compound and the primary amine to the flask.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the sterically hindered 3-bromopyridine to the palladium center and facilitating the reductive elimination to form the C-N bond.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the substitution reaction.
Trustworthiness: The progress of the reaction should be monitored to avoid the formation of side products. Complete consumption of the starting material can be verified by TLC or LC-MS analysis. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
C-C Bond Formation: Suzuki, Sonogashira, and Stille Couplings
A variety of carbon-carbon bonds can be selectively formed at the C3-position using established palladium-catalyzed methodologies.
-
Suzuki Coupling: This reaction utilizes boronic acids or their esters to form biaryl or vinyl-substituted pyridines.[6]
-
Sonogashira Coupling: Terminal alkynes are coupled to the pyridine ring, providing access to alkynyl-substituted derivatives.[7][8]
-
Stille Coupling: Organostannanes serve as the coupling partners in this reaction, which is known for its tolerance of a wide range of functional groups.[9][10]
Table 2: General Conditions for C-C Bond Forming Cross-Coupling Reactions
| Reaction Type | Carbon Nucleophile | Palladium Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90-100 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |
| Stille | Organostannane | Pd(PPh₃)₄ | - | - | Toluene | 110 |
Protocol 2: Suzuki Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 95 °C with vigorous stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Targeting the C6-Position: Nucleophilic Aromatic Substitution (SNAr)
For the selective functionalization at the C6-position, SNAr reactions are the method of choice. The electron-withdrawing effect of the pyridine nitrogen facilitates the attack of strong nucleophiles, leading to the displacement of the chloride.
C-O, C-N, and C-S Bond Formation via SNAr
Alkoxides, amines, and thiolates can all serve as effective nucleophiles for the displacement of the C6-chloro substituent. These reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Table 3: General Conditions for SNAr Reactions
| Nucleophile | Reagent | Base (if needed) | Solvent | Temperature (°C) |
| Alkoxide | Alcohol | NaH or K₂CO₃ | DMF or DMSO | 80-120 |
| Amine | Amine | - | NMP or neat | 100-150 |
| Thiolate | Thiol | NaH or K₂CO₃ | DMF or DMAc | 60-100 |
Protocol 3: SNAr with an Alkoxide
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Sodium hydride (1.5 equiv, 60% dispersion in mineral oil)
-
Anhydrous DMF
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, slowly add the alcohol.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expertise & Experience: The in situ formation of the nucleophile (e.g., alkoxide from alcohol and NaH) is a common and effective strategy. Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion.
Trustworthiness: It is crucial to handle sodium hydride with care due to its reactivity with water. The reaction should be performed under an inert atmosphere to prevent the quenching of the base. The final product's regiochemistry should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY) to ensure that substitution has occurred at the C6-position.
Conclusion
The regioselective nucleophilic substitution of this compound is a readily controllable process, hinging on the judicious choice of reaction conditions. Palladium-catalyzed cross-coupling reactions provide a reliable avenue for the selective functionalization of the C3-bromo position, while nucleophilic aromatic substitution offers a direct route to modification at the C6-chloro position. The protocols and data presented in this guide serve as a robust starting point for researchers and drug development professionals to harness the synthetic potential of this versatile building block in the creation of novel and complex molecular architectures.
References
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
Application Note and Protocol for the Synthesis of 3-Bromo-6-chloro-2-methylpyridine N-oxide
Abstract: This document provides a comprehensive guide for the synthesis of 3-Bromo-6-chloro-2-methylpyridine N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol details the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction: Significance of this compound N-oxide
This compound is a versatile chemical intermediate with the CAS number 132606-40-7.[1][2] It serves as a crucial building block in the synthesis of a variety of compounds across multiple industries, including pharmaceuticals and pesticides.[1] The introduction of an N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its reactivity for subsequent chemical transformations.[3][4] Specifically, N-oxidation activates the pyridine ring for both electrophilic and nucleophilic substitution, making the resulting this compound N-oxide a valuable precursor for creating complex molecular architectures.[3][5]
The presence of bromo and chloro substituents provides orthogonal handles for diverse cross-coupling reactions, while the methyl group can influence the regioselectivity of subsequent reactions. This trifunctionalized pyridine N-oxide is therefore a highly sought-after intermediate for generating libraries of compounds for drug discovery and process development.
Reaction Principle and Causality
The synthesis of this compound N-oxide is achieved through the oxidation of the nitrogen atom in the pyridine ring of this compound. This is a classic example of N-oxidation of a heterocyclic aromatic amine.[4]
Mechanism: The most common and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][6] The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid. The proton is transferred, and the carboxylate is eliminated in a single step, leading to the formation of the pyridine N-oxide and 3-chlorobenzoic acid as a byproduct.
The choice of m-CPBA is predicated on its efficacy and selectivity in oxidizing nitrogen and sulfur-containing compounds without affecting other sensitive functional groups under mild conditions.[6] It is a commercially available and relatively stable peroxy acid that is soluble in many common organic solvents.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound N-oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| This compound | ≥98% | Commercially Available | 132606-40-7 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance 3-chlorobenzoic acid and water) | Commercially Available | 937-14-4 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent Grade | - | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | ACS Reagent Grade | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | - | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | - |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Reaction Workflow
Caption: Workflow for the synthesis of this compound N-oxide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM, 10 mL per 1 g of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Oxidant:
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM (10 mL per 1 g of m-CPBA).
-
Add the m-CPBA solution dropwise to the cooled solution of the pyridine derivative over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol = 10:1). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Slowly add saturated sodium bicarbonate (NaHCO₃) solution to quench the excess m-CPBA and neutralize the 3-chlorobenzoic acid byproduct. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is a solid. Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford the pure this compound N-oxide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Due to the hygroscopic nature of pyridine N-oxides, ensure the product is thoroughly dried.[7]
-
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
meta-Chloroperoxybenzoic acid (m-CPBA):
-
Hazard: m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or in concentrated form.[6] It is also an irritant to the skin, eyes, and respiratory tract.[8][9]
-
Handling: Handle m-CPBA in a well-ventilated chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[8] Do not store near combustible materials.[11]
-
Storage: Store m-CPBA in a cool, dry, and well-ventilated place, preferably refrigerated (2-8 °C).[10][11]
-
Spills: In case of a spill, do not use combustible materials for cleanup. Cover the spill with an inert, wet absorbent material (e.g., a mixture of sodium carbonate, clay absorbent, and sand), and dispose of it as hazardous waste.[10]
Dichloromethane (DCM):
-
Hazard: Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient m-CPBA | Add an additional portion of m-CPBA and continue monitoring. |
| Low reaction temperature | Allow the reaction to proceed at room temperature for a longer duration. | |
| Low yield | Loss of product during work-up | Pyridine N-oxides can have some water solubility. Minimize the volume of aqueous washes or back-extract the aqueous layers with DCM. |
| Decomposition of product | Avoid excessive heat during concentration. | |
| Difficulty in purification | Co-elution of 3-chlorobenzoic acid | Ensure thorough washing with saturated NaHCO₃ solution during the work-up to remove the acidic byproduct. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound N-oxide. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development needs.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.fi [fishersci.fi]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. static.fishersci.eu [static.fishersci.eu]
Application Note: High-Purity Isolation of 3-Bromo-6-chloro-2-methylpyridine via Automated Flash Column Chromatography
< <
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7), a critical halogenated pyridine intermediate in the pharmaceutical and agrochemical industries.[1] The inherent challenges in purifying pyridine derivatives, such as peak tailing and potential on-column degradation, are addressed through a systematic approach. This guide details the entire workflow, from initial reaction workup and Thin-Layer Chromatography (TLC) method development to a robust automated flash column chromatography protocol. The causality behind each experimental choice is explained to ensure both high purity (≥98%) and high recovery of the target compound.
Introduction: The Challenge of Purifying Halogenated Pyridines
This compound is a versatile synthetic building block, with its bromine and chlorine atoms offering distinct sites for selective functionalization in cross-coupling and nucleophilic substitution reactions.[2] Its synthesis, often involving electrophilic bromination of a 2-chloro-6-methylpyridine precursor, can result in a crude mixture containing unreacted starting materials, regioisomers, and other byproducts.[2]
The primary challenge in the purification of pyridine-containing molecules via silica gel chromatography stems from the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3][4] This can lead to several undesirable outcomes:
-
Peak Tailing: Strong, non-ideal interactions cause the analyte to elute slowly and asymmetrically from the column, resulting in broad peaks that overlap with impurities.[3]
-
Irreversible Adsorption: In some cases, the pyridine derivative can bind so strongly to the silica that it results in low recovery of the product.
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive pyridine derivatives.[3]
This protocol is designed to mitigate these issues by optimizing the mobile phase and employing automated flash chromatography for efficient and reproducible purification.
Physicochemical Properties & Safety
A thorough understanding of the target compound's properties is crucial for developing a safe and effective purification strategy.
| Property | Value | Source |
| CAS Number | 132606-40-7 | [1][5][6][7] |
| Molecular Formula | C₆H₅BrClN | [1][6][7] |
| Molecular Weight | 206.47 g/mol | [1][6][7] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |
| Boiling Point | 220.6°C at 760 mmHg | [1] |
| Flash Point | 87.2°C | [1] |
| Density | 1.624 g/cm³ | [1] |
| LogP | 2.80592 | [6] |
Safety Precautions: this compound is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[9][10]
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[10]
-
Storage: Store in a well-closed, light-resistant, and airtight container at room temperature.[1][6]
Experimental Protocol: From Crude Mixture to Pure Compound
This protocol assumes the synthesis has been completed and the reaction mixture has undergone a standard aqueous workup, such as quenching with saturated sodium bicarbonate solution, extraction with a solvent like dichloromethane, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[2][5]
Part A: Thin-Layer Chromatography (TLC) for Method Development
The first step is to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rƒ) of 0.2 - 0.4 for the target compound, which generally provides the best separation in column chromatography.[3]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude reaction mixture, dissolved in a small amount of dichloromethane
-
TLC developing chambers
-
Mobile Phases: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Spotting: Dissolve a small sample of the crude mixture in dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Solvent System Screening:
-
System 1 (Initial Screen): Start with a non-polar system, such as 95:5 Hexane:EtOAc. Develop the plate in a TLC chamber.
-
System 2 (Increasing Polarity): If the Rƒ is too low, increase the polarity. Test systems like 90:10 and 80:20 Hexane:EtOAc.
-
System 3 (Adding a Tailing Reducer): Once an appropriate polarity is found (Rƒ between 0.2-0.4), prepare the same solvent system but add 0.1-1% triethylamine (TEA) . For example, if 90:10 Hexane:EtOAc is optimal, the modified system would be 89.9:10:0.1 Hexane:EtOAc:TEA.
-
-
Visualization & Analysis:
-
After developing, dry the TLC plate and visualize the spots under a UV lamp (254 nm).
-
Compare the plates run with and without TEA. The addition of TEA, a competing base, should result in more compact spots with significantly less streaking (tailing) for the pyridine compound.[3] This occurs because the TEA preferentially interacts with the acidic silanol groups on the silica, preventing the pyridine nitrogen from engaging in strong, non-ideal interactions.[3][4]
-
Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Part B: Automated Flash Column Chromatography
Automated systems offer superior resolution and reproducibility compared to manual gravity columns.
Instrumentation & Consumables:
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
-
Pre-packed Silica Gel Flash Column (particle size 40-63 µm)
-
Fraction Collector
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This technique, known as dry loading, prevents solvent effects that can broaden the initial sample band and lead to poor separation.
-
-
Column Equilibration:
-
Install the appropriate size silica gel column onto the flash system.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or the least polar solvent in your gradient) for at least 2-3 column volumes.
-
-
Method Programming:
-
Solvents:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethyl Acetate (containing 0.1-1% TEA)
-
-
Loading: Use a solid load cartridge filled with the prepared sample from step 1.
-
Gradient: Based on the TLC results, program a linear gradient. For example, if the optimal TLC condition was ~10% EtOAc, a suitable gradient might be:
-
0-2 CV (Column Volumes): 2% B (isocratic hold to elute non-polar impurities)
-
2-15 CV: Linear gradient from 2% to 20% B
-
15-20 CV: 20% B (isocratic hold to ensure complete elution of the target compound)
-
-
Flow Rate: Set a flow rate appropriate for the column size (refer to manufacturer's guidelines).
-
Detection: Set the UV detector to monitor at 254 nm.
-
-
Execution & Fraction Collection:
-
Start the run. The system will automatically inject the sample and run the programmed gradient.
-
Monitor the chromatogram in real-time. The fraction collector will automatically collect fractions based on the detected UV peaks.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions corresponding to the main peak by TLC to confirm purity and identify which fractions to combine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Determine the final yield and confirm purity using analytical techniques such as ¹H NMR, GC-MS, or HPLC. A purity of >97.0% (GC) is typically expected.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Expected Results & Troubleshooting
By following this protocol, one can expect to isolate this compound with high purity (≥98%) and good recovery. The addition of triethylamine is critical for obtaining sharp, symmetrical peaks and preventing yield loss on the silica column.
| Issue | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Insufficient TEA in the mobile phase; strong analyte-silica interaction. | Increase the concentration of TEA in Solvent B to 0.5-1%. Ensure TEA is fresh.[3] |
| Poor Separation | Inappropriate gradient; column overload. | Optimize the gradient based on TLC, making it shallower around the elution point of the target. Reduce the amount of crude material loaded onto the column. |
| Low Recovery | Irreversible adsorption on silica; compound degradation. | Ensure TEA is used. If recovery is still low, consider switching the stationary phase to neutral or basic alumina, which is less acidic than silica gel.[3] |
| Compound Co-elutes with Impurity | Similar polarity of compounds in the chosen solvent system. | Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity. Re-run TLC development with new systems. |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. By systematically developing the mobile phase with Thin-Layer Chromatography and mitigating the inherent challenges of pyridine purification through the use of a basic additive, this protocol enables researchers, scientists, and drug development professionals to obtain this key intermediate with the high degree of purity required for subsequent synthetic applications.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 132606-40-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. chemical-label.com [chemical-label.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust and Scalable Synthesis of 3-Bromo-6-chloro-2-methylpyridine for Pharmaceutical and Agrochemical Applications
Abstract
3-Bromo-6-chloro-2-methylpyridine is a critical heterocyclic building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring bromine and chlorine atoms, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[3] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this compound. The described methodology is designed to be robust, high-yielding, and amenable to large-scale production, addressing the increasing global demand for this versatile intermediate.[1]
Introduction
The strategic importance of halogenated pyridines as precursors for active pharmaceutical ingredients (APIs) and modern agrochemicals cannot be overstated.[1][3] this compound (CAS No: 132606-40-7), also known as 5-Bromo-2-chloro-6-methylpyridine, is a prime example of such a key intermediate.[1][4] The distinct reactivity of the bromo and chloro substituents enables chemists to perform sequential and regioselective transformations, facilitating the construction of complex molecular architectures.[3] This document outlines a reliable synthetic route, discusses critical process parameters, and provides comprehensive analytical and safety protocols to ensure a reproducible and safe scale-up.
Synthetic Strategy and Mechanistic Rationale
The presented synthesis of this compound commences with the readily available 2-amino-5-bromo-6-methylpyridine. The core transformation involves a Sandmeyer-type reaction, a well-established and industrially relevant method for the conversion of an amino group into a chloro group via a diazonium salt intermediate.[5]
The key steps of the synthesis are as follows:
-
Diazotization: The primary aromatic amine, 2-amino-5-bromo-6-methylpyridine, is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-10 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with a copper(I) chloride catalyst. The cuprous chloride facilitates the displacement of the diazonium group with a chloride ion, yielding the desired this compound. Pyridine hydrochloride is also added to the reaction mixture.[6]
This synthetic approach is favored for its operational simplicity, use of cost-effective reagents, and generally high yields, making it highly suitable for industrial-scale production.[7]
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be linearly scaled for pilot and production batches with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-5-bromo-6-methylpyridine | 42753-83-3 | 188.04 | 74.23 g | 0.39 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 900 mL | - |
| Pyridine hydrochloride | 628-13-7 | 115.56 | 139 g | 1.2 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 83.26 g | 1.2 |
| Copper(I) chloride (CuCl) | 7758-89-6 | 99.00 | 3.76 g | 0.038 |
| Hydrochloric acid (HCl, concentrated) | 7647-01-0 | 36.46 | 4.5 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | 400 mL | - |
| Hexane | 110-54-3 | 86.18 | 750 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure
-
Reaction Setup: To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dichloromethane (900 mL).[6]
-
Reagent Addition: Add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 5% w/w relative to the starting material).[6]
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath.[6]
-
Acid Addition: Slowly add hydrochloric acid (4.5 mL) dropwise via the dropping funnel, ensuring the temperature remains between 0-10 °C.
-
Reaction: Stir the mixture at 0-10 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (400 mL) until the evolution of gas ceases.[6]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (100 mL).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to dryness to afford the pure this compound.[6] The product is obtained as a light yellow crystalline solid.[6] Expected yield is approximately 61 g (70%).[6]
Analytical Quality Control
Rigorous analytical monitoring is essential to ensure the identity, purity, and consistency of the final product.
Analytical Workflow
Caption: Analytical workflow for quality control.
Recommended Analytical Methods
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for both in-process control and final product analysis to confirm the molecular weight and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Process Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough understanding of the potential hazards and the implementation of appropriate safety measures.
Reagent Hazards
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Sodium Nitrite: An oxidizing agent. Avoid contact with combustible materials. Toxic if swallowed.[8]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
This compound: May cause skin and respiratory irritation. Causes serious eye damage.[8]
Reaction Hazards
-
Gas Evolution: The diazotization reaction and the subsequent quenching step produce nitrogen gas. Ensure adequate ventilation and perform the reaction in an open or well-vented system to prevent pressure buildup.
-
Exothermic Reaction: The diazotization reaction is exothermic. Strict temperature control is critical to prevent runaway reactions and decomposition of the diazonium salt.
Recommended Safety Precautions
-
All manipulations should be carried out in a properly functioning fume hood.
-
Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Ensure that safety showers and eyewash stations are readily accessible.[9]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the outlined procedures, researchers and process chemists can confidently produce this valuable intermediate with high yield and purity. The emphasis on analytical quality control and process safety ensures a robust and reproducible manufacturing process suitable for the demanding requirements of the pharmaceutical and agrochemical industries.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 132606-40-7 [chemicalbook.com]
- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 8. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: 3-Bromo-6-chloro-2-methylpyridine as a Precursor for Novel Pyridine Derivatives
Introduction: The Strategic Value of 3-Bromo-6-chloro-2-methylpyridine
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 132606-40-7) has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of novel pyridine derivatives.[1][2] Its utility spans across multiple industries, including the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and high-performance materials such as dyes and fragrances.[1][2][3]
The synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The pyridine ring, an electron-deficient heterocycle, is adorned with a bromine atom at the 3-position and a chlorine atom at the 6-position. This strategic placement allows for selective functionalization through a variety of reaction manifolds, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[4] This guide provides an in-depth exploration of these key transformations, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound [1][5]
| Property | Value |
| CAS Number | 132606-40-7 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [6] |
| Appearance | Yellow Liquid[1][3] |
| Boiling Point | 220.6°C at 760 mmHg[1][3] |
| Density | 1.624 g/cm³[1] |
| Purity | Typically ≥99.0%[1][3] |
Core Synthetic Strategies: A Tale of Two Halogens
The synthetic utility of this compound is primarily dictated by the orthogonal reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent palladium(0) complex, making it the preferred site for cross-coupling reactions. Conversely, the C-Cl bond, particularly being at an electron-deficient position of the pyridine ring, is more activated towards nucleophilic aromatic substitution. This differential reactivity is the cornerstone of its application as a versatile building block.
Figure 1: Key synthetic pathways from this compound.
Application Protocol 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[7][8] For this compound, this reaction can be selectively performed at the more reactive C3-Br position, leaving the C6-Cl bond intact for subsequent functionalization.
Mechanistic Rationale
The catalytic cycle, common to many palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, which is weaker and more susceptible to this step than the C-Cl bond, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-methyl-3-(phenyl)pyridine
Disclaimer: This protocol is a representative example. Researchers should optimize conditions for their specific substrate and scale. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 206 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent mixture is crucial for dissolving both organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[7][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-methyl-3-(phenyl)pyridine.
Table 2: Representative Suzuki Coupling Conditions [7][11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88-96 |
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of the chloro substituent, makes the C6 position susceptible to attack by strong nucleophiles.[12] This SNAr reaction provides a direct route to introduce nitrogen, oxygen, or sulfur functionalities at this position, while preserving the C3-bromo site for subsequent cross-coupling.[13][14]
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[12][13]
-
Nucleophilic Addition: A strong nucleophile (e.g., an alkoxide, amide, or thiolate) attacks the electron-deficient carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate.
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[13]
Figure 3: The Addition-Elimination mechanism of SNAr.
Detailed Experimental Protocol: Synthesis of 3-Bromo-2-methyl-6-(morpholino)pyridine
Disclaimer: This protocol is a representative example. Reactions with nucleophiles can be exothermic. Appropriate safety precautions must be taken.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle.
Procedure:
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 206 mg, 1.0 mmol) in anhydrous DMSO (5 mL).
-
Reagent Addition: Add morpholine (174 mg, 2.0 mmol) to the solution.
-
Base Addition: Carefully add potassium tert-butoxide (168 mg, 1.5 mmol) portion-wise. An exotherm may be observed. The base is used to deprotonate the morpholine in situ or to facilitate the reaction.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If extracted, combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Conclusion and Future Prospects
This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. The orthogonal reactivity of its C-Br and C-Cl bonds provides a reliable and programmable platform for the synthesis of complex, highly functionalized pyridine derivatives. The protocols detailed herein for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution serve as a foundation for researchers to explore the vast chemical space accessible from this precursor. By leveraging these distinct reactivities, scientists in drug discovery, agrochemical development, and materials science can continue to innovate and construct the next generation of functional molecules.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 132606-40-7 [chemicalbook.com]
- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-6-chloro-2-methylpyridine. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we move beyond standard protocols to address the nuanced challenges of this synthesis, offering field-proven insights and evidence-based solutions to help you optimize your reaction outcomes.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The most prevalent and industrially scalable method for synthesizing this compound is the direct bromination of 2-chloro-6-methylpyridine. This reaction is an electrophilic aromatic substitution, where the pyridine ring's inherent nucleophilicity is carefully modulated to favor substitution at the C3 position.
The directing effects of the substituents are critical. The methyl group (CH₃) at C2 is an activating group, while the chloro group (Cl) at C6 is a deactivating group. Both are ortho-, para-directing. However, the steric hindrance from the C2-methyl group and the electronic influence of the C6-chloro group make the C3 and C5 positions the most likely sites for electrophilic attack. The C3 position is generally favored due to a combination of these electronic and steric factors.
A typical reaction workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a Q&A format.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The bromination of this substituted pyridine can be sluggish.
-
Solution: Ensure you are using a sufficient excess of the brominating agent (typically 1.1 to 1.3 equivalents). Monitor the reaction progress by a suitable analytical method like HPLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from 0°C to room temperature) after the initial addition phase.
-
-
Sub-optimal Acid Catalyst: Sulfuric acid is not just a solvent but a crucial catalyst that protonates the pyridine nitrogen, making the ring more susceptible to electrophilic attack.
-
Solution: Use concentrated (98%) sulfuric acid. The presence of water can hinder the reaction. Some protocols also benefit from the addition of oleum (fuming sulfuric acid) to ensure anhydrous conditions and enhance the electrophilicity of the bromine.
-
-
Loss During Work-up: The product can be lost during neutralization and extraction if the pH is not carefully controlled.
-
Solution: During the basic quench, ensure the pH of the aqueous layer is robustly alkaline (pH 9-11) before extraction. This ensures the pyridine product is in its free base form and has maximum solubility in the organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete recovery.
-
Q2: I am observing a significant amount of a dibrominated byproduct. How can I suppress this side reaction?
Mechanism & Prevention:
The formation of the dibrominated species (likely 3,5-dibromo-2-chloro-6-methylpyridine) is a classic example of over-bromination. The initial product, this compound, is still activated enough to undergo a second bromination, especially if there are localized areas of high brominating agent concentration.
Caption: Reaction pathway showing the formation of the desired product and the over-bromination impurity.
Solutions:
-
Control the Stoichiometry: Use no more than 1.05 - 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). Accurately weigh your starting material and reagent.
-
Slow, Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile in the reaction mixture at all times.
-
Maintain Low Temperature: Keep the reaction temperature strictly controlled, typically between 0°C and 5°C. Excursions to higher temperatures will significantly accelerate the rate of the second bromination.
-
Efficient Stirring: Ensure vigorous mechanical stirring throughout the addition to prevent localized "hot spots" of high bromine concentration.
Q3: The final product is off-color (yellow/brown) even after purification. What causes this and how can I obtain a clean, white solid?
Possible Causes & Solutions:
-
Residual Bromine: Trace amounts of elemental bromine (Br₂) can remain trapped in the product, causing discoloration.
-
Solution: During the work-up, ensure the quench with a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is complete. Test the aqueous layer with starch-iodide paper to confirm the absence of oxidizing agents before proceeding.
-
-
Oxidative Degradation: Pyridine derivatives can be susceptible to oxidation, leading to colored impurities.
-
Solution: After extraction, wash the organic layer with a brine solution to remove residual water. Dry thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). When concentrating the product on a rotary evaporator, use a moderate temperature to avoid thermal decomposition.
-
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical for removing colored impurities.
-
Solution: A solvent system like heptane/ethyl acetate or isopropanol/water can be effective. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot. This allows for the selective crystallization of the pure product, leaving impurities behind in the mother liquor. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities.
-
Frequently Asked Questions (FAQs)
Q: Which brominating agent is better: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?
A: Both are effective, but NBS is often preferred in laboratory and fine chemical settings for several reasons:
-
Safety and Handling: NBS is a solid, making it easier and safer to handle and weigh compared to highly corrosive and volatile liquid bromine.
-
Selectivity: NBS can sometimes offer better selectivity and reduce the formation of byproducts, as the in-situ generation of the brominating species can be more controlled.
-
Reaction Conditions: Reactions with NBS are often cleaner and require less rigorous work-up procedures to remove unreacted bromine.
Liquid bromine is cheaper and may be used in large-scale industrial production, but it requires specialized handling equipment.
Q: What is the best analytical method to monitor the reaction?
A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the ideal method. It allows for quantitative tracking of the starting material, the product, and key impurities like the dibrominated species. A typical method would use a C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q: How can I effectively separate the product from the unreacted starting material?
A: If the reaction does not go to completion, separating the product from the starting material can be challenging due to their similar polarities.
-
Column Chromatography: A carefully run silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most reliable method.
-
Fractional Crystallization: If the concentration of the starting material is low, it may be possible to remove it through careful fractional crystallization, as the product and starting material may have different solubility profiles.
Table 1: Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction; Loss during work-up | Increase reaction time/temperature; Ensure pH > 9 during extraction; Use excess brominating agent (1.1-1.3 eq.). |
| Dibromination | Excess brominating agent; Poor temperature/addition control | Use 1.05-1.1 eq. of brominating agent; Add slowly at 0-5 °C with vigorous stirring. |
| Product Discoloration | Residual bromine; Oxidative impurities | Thoroughly quench with NaHSO₃; Use activated charcoal during recrystallization; Dry organic phase completely. |
| Starting Material in Product | Incomplete reaction | Drive reaction to completion via monitoring; Purify via silica gel chromatography. |
common side products in the synthesis of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis of this key pharmaceutical and agrochemical intermediate.
Section 1: Synthesis Overview & Mechanism
The most common and regioselective method for synthesizing this compound is the direct electrophilic bromination of 6-chloro-2-methylpyridine. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), to activate the brominating agent (e.g., Br₂ or N-Bromosuccinimide).
Reaction Scheme: Starting Material: 6-chloro-2-methylpyridine Product: this compound
The regioselectivity is dictated by the electronic effects of the pyridine ring substituents. The pyridine nitrogen is deactivating and directs electrophiles to the meta-positions (C3 and C5). The C2-methyl group is an activating ortho-, para-director, while the C6-chloro group is a deactivating ortho-, para-director. The C3 position is meta to the nitrogen and ortho to the activating methyl group, making it the most nucleophilic and sterically accessible site for bromination.
Caption: Reaction pathways in the bromination of 6-chloro-2-methylpyridine.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues observed during synthesis and purification.
Q1: My reaction is complete, but my NMR spectrum shows two distinct aromatic doublets and two methyl singlets. What is the major impurity?
A1: This pattern strongly suggests the presence of unreacted 6-chloro-2-methylpyridine starting material alongside your desired product.
-
Cause: Insufficient brominating agent, low reaction temperature, or insufficient reaction time can lead to incomplete conversion.
-
Identification: The starting material is more polar than the product on silica TLC. In the ¹H NMR, the two doublets of the starting material will appear at a higher field (further upfield) compared to the product.
-
Troubleshooting & Prevention:
-
Stoichiometry: Ensure at least 1.0-1.1 equivalents of the brominating agent (e.g., NBS or Br₂) are used.
-
Temperature Control: Slowly increase the reaction temperature if monitoring (TLC, GC) shows a stalled reaction. Pyridine brominations often require gentle heating.
-
Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material spot by TLC or GC.
-
Q2: My final product has the correct mass, but the ¹H NMR shows only one aromatic proton signal (a singlet). What happened?
A2: You have likely formed the over-brominated side product, 3,5-dibromo-6-chloro-2-methylpyridine .
-
Cause: This occurs under harsh reaction conditions, such as using a large excess of the brominating agent (>1.2 equivalents), high reaction temperatures, or prolonged reaction times after the initial mono-bromination is complete. The desired product is still activated enough for a second electrophilic attack at the C5 position.
-
Identification: The dibrominated product is significantly less polar than the desired mono-bromo product on a silica TLC plate. Its molecular weight will correspond to the addition of two bromine atoms.
-
Troubleshooting & Prevention:
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to avoid localized high concentrations.
-
Temperature Management: Maintain the reaction temperature at the lowest effective level. Avoid excessive heating.
-
Stoichiometry: Use a maximum of 1.1 equivalents of the brominating agent.
-
Monitoring: Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.
-
Q3: My product yield is good, but I'm struggling to separate an impurity that has a very similar Rf value on TLC. What could it be?
A3: This is a classic sign of an isomeric impurity, most likely 5-bromo-6-chloro-2-methylpyridine .
-
Cause: While bromination at the C3 position is electronically favored, a small amount of bromination can occur at the C5 position, which is also meta to the pyridine nitrogen.
-
Identification: This is the most challenging impurity to identify and separate. Both the 3-bromo and 5-bromo isomers have very similar polarities. Careful analysis of ¹H NMR coupling constants may help distinguish them, but co-elution is common.
-
Troubleshooting & Prevention:
-
Optimize Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Purification Strategy: Standard silica gel chromatography may not be sufficient.
-
HPLC: Reversed-phase HPLC can often resolve isomers that are inseparable by normal-phase chromatography.[1]
-
Column Chromatography Additives: Adding a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase can deactivate acidic silanol sites on the silica gel, improving peak shape and potentially enhancing separation of basic pyridine isomers.[1]
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be effective.
-
-
Q4: My reaction mixture turned dark brown or black, and I have a low yield of an impure, oily product. What went wrong?
A4: The formation of dark, tarry substances indicates decomposition or polymerization .
-
Cause: This is typically caused by excessively high temperatures or a highly concentrated reaction mixture in the presence of a strong Lewis acid. Pyridine rings can be sensitive to harsh acidic conditions.
-
Troubleshooting & Prevention:
-
Solvent: Ensure the reaction is sufficiently dilute. Common solvents include dichloromethane, sulfuric acid, or nitrobenzene.
-
Temperature Control: Do not overheat the reaction. Use a controlled heating mantle and monitor the internal temperature.
-
Lewis Acid: Add the Lewis acid catalyst portion-wise to a cooled solution of the starting material to manage the initial exotherm.
-
Caption: Troubleshooting workflow for identifying synthesis issues.
Section 3: Analytical Data of Common Species
Use the following table to help identify the product and common impurities by ¹H NMR. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| Compound | Structure | Methyl Protons (s, 3H) | Aromatic Protons |
| 6-chloro-2-methylpyridine (Starting Material) | CC1=NC(Cl)=CC=C1 | ~2.5 ppm | ~7.1 ppm (d), ~7.6 ppm (t), ~7.2 ppm (d) |
| This compound (Product) | CC1=NC(Cl)=CC(Br)=C1 | ~2.6 ppm | ~7.7 ppm (d, J ≈ 8 Hz), ~7.2 ppm (d, J ≈ 8 Hz) |
| 5-Bromo-6-chloro-2-methylpyridine (Isomer) | CC1=NC(Cl)=C(Br)C=C1 | ~2.5 ppm | ~7.8 ppm (d, J ≈ 8 Hz), ~7.6 ppm (d, J ≈ 8 Hz) |
| 3,5-Dibromo-6-chloro-2-methylpyridine (Over-brominated) | CC1=NC(Cl)=C(Br)C(Br)=C1 | ~2.7 ppm | ~8.0 ppm (s, 1H) |
Section 4: Validated Experimental Protocols
Protocol 4.1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloro-2-methylpyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as concentrated sulfuric acid or dichloromethane.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture over crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4.2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., to 10-15% ethyl acetate in hexanes) to elute the product. The less polar dibromo- impurity will elute first, followed by the desired 3-bromo product, and finally the more polar starting material.
-
Pro-Tip: For difficult isomer separations, consider adding 0.1% triethylamine to the mobile phase mixture to improve resolution.[1]
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Available at: --INVALID-LINK--
-
ChemicalBook. (2023). This compound(132606-40-7) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. (2023). 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. Available at: --INVALID-LINK--
-
BLDpharm. (2023). 3,5-Dibromo-2-chloro-6-methylpyridine. Available at: --INVALID-LINK--
-
Wu, Y.-C., & Li, J.-H. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401–3416. Available at: --INVALID-LINK--
References
Technical Support Center: Sandmeyer Reaction for 3-Bromo-6-chloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-2-methylpyridine via the Sandmeyer reaction. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet sensitive transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for success.
Introduction: The Challenge and Utility
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine to a wide variety of functional groups through a diazonium salt intermediate.[1][2][3] Synthesizing this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges.[4] The electronic properties of the substituted pyridine ring can influence the stability of the key diazonium intermediate, requiring careful control of reaction conditions to achieve high yields and purity.[5][6]
This guide provides a structured approach to troubleshooting, addressing specific experimental issues with evidence-based solutions and detailed protocols.
Troubleshooting & FAQs: A Problem-Solving Approach
This section is formatted as a series of questions and answers to directly address the most common challenges encountered during the synthesis of this compound.
Q1: My reaction yield is very low, or I'm not getting any product. What are the most likely causes?
Low or no yield is the most frequent issue and can stem from problems in either the diazotization or the Sandmeyer step.[7][8] Let's break down the possibilities.
-
Cause A: Incomplete Diazotization. The conversion of the starting amine (3-Amino-6-chloro-2-methylpyridine) to its corresponding diazonium salt is the critical first step.
-
How to Diagnose: Before proceeding to the Sandmeyer step, you can check for the presence of unreacted nitrous acid (HNO₂), which indicates the complete consumption of the starting amine. A simple spot test on starch-iodide paper will turn blue/black in the presence of excess HNO₂.[8]
-
Solution: Ensure you are using a slight excess (1.1-1.2 equivalents) of sodium nitrite. The dropwise addition of the NaNO₂ solution must be slow, keeping the internal temperature strictly between 0-5 °C to prevent premature decomposition.[9][10]
-
-
Cause B: Decomposition of the Diazonium Salt. Pyridine-based diazonium salts can be particularly unstable.[5][11] Decomposition leads to the formation of undesired side products, primarily the corresponding pyridinol (3-hydroxy-6-chloro-2-methylpyridine).[7][12]
-
How to Diagnose: The formation of a phenolic byproduct is a strong indicator. This can often be detected by TLC or LC-MS analysis of the crude reaction mixture.
-
Solution: Strict temperature control is non-negotiable. The diazotization and the subsequent addition to the copper(I) bromide solution must be maintained at 0-5 °C.[10][13] Use an ice-salt bath for efficient cooling. The diazonium salt should be used immediately after its formation and should never be stored.[10]
-
-
Cause C: Inactive Copper(I) Bromide Catalyst. The copper(I) salt is the catalyst that facilitates the radical mechanism of the Sandmeyer reaction.[2][3] If it has oxidized to copper(II), its catalytic activity will be significantly diminished.
-
How to Diagnose: Freshly prepared or high-purity commercial CuBr should be a white to slightly off-white powder. A significant green or blue coloration suggests oxidation to Cu(II).
-
Solution: Use high-purity, freshly purchased CuBr. If you suspect oxidation, you can wash the catalyst with a dilute solution of HBr followed by ethanol and ether and dry it under vacuum before use. A stoichiometric amount of the copper salt is often used to ensure good reactivity.[14]
-
Q2: My reaction mixture turned dark brown or black, and I isolated a tarry substance. What went wrong?
The formation of dark, polymeric, or tar-like substances is a clear sign of uncontrolled side reactions, often involving radical polymerization or extensive decomposition of the diazonium salt.[8]
-
Cause A: Elevated Temperature. This is the most common culprit. Even a brief spike in temperature above 10 °C during the diazotization or addition can trigger rapid, exothermic decomposition.[15][16][17]
-
Solution: Re-evaluate your cooling setup. Ensure vigorous stirring to dissipate heat generated during additions. For larger-scale reactions, consider an acetone/dry ice bath for more robust temperature control.
-
-
Cause B: Incorrect pH or Acid Concentration. The stability of the diazonium salt is pH-dependent. The reaction requires a strong acidic medium (e.g., HBr) to generate nitrous acid in situ and stabilize the diazonium salt.
-
Solution: Use a sufficient excess of concentrated hydrobromic acid (typically 2.5-3.0 equivalents relative to the amine) to maintain a strongly acidic environment throughout the diazotization process.
-
Q3: I'm seeing significant formation of a byproduct that is not my desired product or the corresponding phenol. What could it be?
Besides phenol formation, other side reactions can occur.
-
Cause A: Azo Coupling. If any unreacted starting amine is present when the diazonium salt is formed, it can act as a nucleophile and couple with the diazonium salt to form a brightly colored azo compound.
-
How to Diagnose: Azo compounds are often intensely colored (yellow, orange, or red). Their presence, even in small amounts, can color the entire reaction mixture.
-
Solution: This goes back to ensuring complete diazotization. The slow, cold addition of sodium nitrite is key to preventing a buildup of the amine in the presence of the newly formed diazonium salt.
-
-
Cause B: Biaryl Formation. The aryl radical intermediate in the Sandmeyer mechanism can dimerize to form a biaryl byproduct.[2][14]
-
How to Diagnose: This byproduct would have a molecular weight roughly double that of the desired product minus HBr. It can be identified by GC-MS or LC-MS.
-
Solution: Ensure efficient trapping of the aryl radical by the copper-bound bromide. This is achieved by using a sufficient concentration of an active CuBr catalyst and ensuring the diazonium salt is added slowly to the copper solution so that it reacts as it is added.
-
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. innospk.com [innospk.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. chemrxiv.org [chemrxiv.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. orgosolver.com [orgosolver.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. [PDF] Comparison of the thermal stability of diazonium salts and their corresponding triazenes | Semantic Scholar [semanticscholar.org]
- 17. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
minimizing byproduct formation in Suzuki coupling of 3-Bromo-6-chloro-2-methylpyridine
Technical Support Center: Suzuki Coupling of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide insights grounded in mechanistic principles to help you minimize byproduct formation and maximize the yield of your desired product.
The selective functionalization of dihalogenated pyridines is a common challenge. The substrate , this compound, presents a classic chemoselectivity problem: how to selectively couple at the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations. This guide addresses this core issue along with other prevalent side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental problems in a question-and-answer format.
Question 1: I'm observing significant homocoupling of my boronic acid/ester, leading to low yield of the desired product. What's causing this and how can I fix it?
Answer: Homocoupling of boronic acids to form symmetrical biaryls (R-R) is a frequent byproduct that primarily stems from two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[1] This is especially problematic at the start of the reaction.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid before the main catalytic cycle is established, leading to homocoupling.[1]
Actionable Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Before heating, thoroughly degas your reaction mixture and solvent. Standard methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent and reaction mixture for 15-20 minutes.
-
-
Choice of Palladium Source: While Pd(II) sources are common, using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate early-stage homocoupling. However, the key is often the ligand, which facilitates rapid reduction of Pd(II) to the active Pd(0) species.
-
Check Boronic Acid Quality: Impurities in the boronic acid or slow decomposition can sometimes contribute to side reactions. Use high-purity reagents whenever possible.
Question 2: My main byproduct is 6-chloro-2-methylpyridine, resulting from debromination. How can I suppress this side reaction?
Answer: Debromination (a type of hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[2][3] After the initial oxidative addition of this compound to Pd(0), the resulting Ar-Pd(II)-Br intermediate can react with a hydride source to form an Ar-Pd(II)-H species, which then reductively eliminates to give the debrominated product (Ar-H).[3]
Sources of Hydride & Solutions:
-
Base: Some bases can act as hydride donors or generate hydride sources. Strong alkoxide bases are particularly problematic.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice for sensitive substrates, as are carbonates like K₂CO₃ and Cs₂CO₃.[3]
-
-
Solvent: Protic solvents, especially alcohols, can be a source of hydrides.
-
Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[3]
-
-
Water: While often used as a co-solvent to dissolve the base, excessive water can be a proton source that facilitates the overall dehalogenation pathway.
-
Solution: Use a minimal amount of water necessary for the base, or use a base like K₃PO₄ which has some solubility in aprotic solvents, especially when heated.
-
Question 3: I'm trying to preserve the chloro group, but I'm getting the dechlorinated byproduct, 3-(aryl)-2-methylpyridine. Why is this happening and how do I stop it?
Answer: This indicates that your reaction conditions are too harsh, leading to the undesired reaction at the stronger C-Cl bond after the initial C-Br coupling. The C-Cl bond is significantly stronger than the C-Br bond, so its cleavage requires more energy.[4] This side reaction typically occurs under forcing conditions.
Actionable Solutions:
-
Lower the Reaction Temperature: This is the simplest way to reduce the energy of the system and disfavor the cleavage of the more stable C-Cl bond. Monitor the reaction progress closely to find the lowest effective temperature.
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prolonged heating increases the likelihood of side reactions.
-
Re-evaluate Your Catalyst System: Highly active catalyst systems, especially those designed for activating aryl chlorides (e.g., those with very bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands like XPhos), might be too active for this transformation if selectivity is the goal.[5][6] Consider a less reactive system, such as one using PPh₃ as a ligand, which is often sufficient for C-Br activation but less likely to activate the C-Cl bond.
Question 4: My reaction is very slow or stalls completely. How can I improve the conversion rate without promoting the side reactions mentioned above?
Answer: Sluggish reactions with heteroaryl halides are often due to catalyst inhibition or suboptimal reaction parameters. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst.[7][8]
Actionable Solutions:
-
Ligand Selection is Key: The ligand must be carefully chosen to both activate the C-Br bond and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are highly effective.
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[10][11] If the reaction is slow, ensure the base is sufficiently strong and soluble. K₃PO₄ is often a good balance of reactivity and gentleness. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble option that can accelerate the reaction.
-
Solvent Choice: The solvent mixture must solubilize all components. A mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) with a small amount of water (e.g., 5:1 ratio) is often effective for dissolving the inorganic base and facilitating the reaction.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for achieving selective C-Br coupling?
For this specific transformation, a highly reliable starting point is a combination of a palladium(0) or palladium(II) precatalyst with a bulky, electron-rich biarylmonophosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos | Excellent balance of steric bulk and electron-donating ability to promote oxidative addition at the C-Br bond and prevent catalyst inhibition by the pyridine nitrogen.[9] |
| Typical Loading | 1-3 mol% Pd, 1.1-1.2:1 Ligand:Pd ratio | Sufficient for most transformations; higher loadings are rarely necessary with efficient ligands. |
Q2: How does the choice of base impact chemoselectivity?
The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[10][13][14] While a base is essential, its strength and nature can influence side reactions:
-
Strong Bases (e.g., NaOH, KOH, alkoxides): Can promote dehalogenation and other undesired pathways. Generally avoided unless necessary.
-
Carbonates (K₂CO₃, Cs₂CO₃): Very common and effective. Cs₂CO₃ is more soluble and basic, which can be useful for accelerating slow reactions, but may also increase the risk of C-Cl activation if not carefully controlled.
-
Phosphates (K₃PO₄): Often considered the optimal choice for sensitive or complex substrates. It is sufficiently basic to promote transmetalation but is less harsh, minimizing dehalogenation and other base-mediated decomposition pathways.[3]
Q3: What role does the solvent play, and can it be used to control the reaction?
The primary role of the solvent is to dissolve the reactants, catalyst, and base to allow the reaction to proceed efficiently.[15] Aprotic solvents like 1,4-dioxane, toluene, and THF are standard. While solvent effects on chemoselectivity have been reported for some dihaloaryl systems, the intrinsic reactivity difference between the C-Br and C-Cl bonds is the dominant factor for this compound.[16][17][18] The most important solvent consideration for this substrate is to use an aprotic solvent to minimize dehalogenation.
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common byproduct issues.
Caption: A decision tree for troubleshooting common byproducts.
Suzuki Catalytic Cycle & Divergent Byproduct Pathways
This diagram illustrates the main productive cycle and the points at which common side reactions occur.
Caption: The main catalytic cycle and key byproduct pathways.
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Selective C-Br Coupling
This protocol provides robust starting conditions that favor selective coupling at the C-3 position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous 1,4-dioxane and water (e.g., 5:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed solvent mixture (e.g., for a 1 mmol scale reaction, use 5 mL of 1,4-dioxane and 1 mL of water that have been previously sparged with argon for 20 minutes).
-
Place the reaction vessel in a preheated oil bath at 90-100 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: A Guideline for Reaction Optimization
If the starting conditions are not optimal, follow this systematic approach. Change one variable at a time.
-
Temperature Screen: If the reaction is slow, increase the temperature in 10 °C increments (e.g., from 90 °C to 100 °C, then 110 °C). If side reactions (like dechlorination) are observed, decrease the temperature.
-
Base Screen: If conversion is low, switch from K₃PO₄ to the stronger Cs₂CO₃. If dehalogenation is the issue, ensure you are using K₃PO₄ or K₂CO₃.
-
Ligand Screen: While SPhos is an excellent starting point, other Buchwald ligands like XPhos (more electron-rich and bulky) can sometimes improve yields for particularly challenging substrates.
-
Solvent Screen: If solubility is an issue, consider other aprotic solvents like toluene or CPME, maintaining a small amount of water if K₃PO₄ or K₂CO₃ is used.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7). This versatile halogenated pyridine is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity, however, often leads to a complex mixture of impurities that can complicate downstream applications.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are highly dependent on the synthetic route. A common pathway involves the Sandmeyer reaction of 2-amino-6-methylpyridine followed by electrophilic bromination.[2] Potential impurities include:
-
Starting Materials: Unreacted 2-chloro-6-methylpyridine.
-
Isomeric Byproducts: Other brominated isomers of 2-chloro-6-methylpyridine.
-
Over-brominated Species: Di-brominated pyridine derivatives.
-
Hydrolysis Products: Conversion of the chloro- group to a hydroxyl- group.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the key physical properties I need to consider for purification?
A2: Understanding the physical properties is fundamental to selecting a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 206.47 g/mol [3] | Influences diffusion rates in chromatography and volatility. |
| Boiling Point | 220.6°C at 760 mmHg[1], 80-84°C at 2 mmHg[4] | High atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| Melting Point | < 40°C[1] (can be a low-melting solid or liquid) | The physical state at room temperature will dictate handling and choice of crystallization vs. distillation. |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[5] | A significant yellow or brown color often indicates impurities. |
Q3: Is this compound stable? Are there any storage and handling precautions I should take?
A3: this compound is generally stable under recommended storage conditions.[1] However, to maintain its integrity, it should be stored in well-closed, light-resistant, and airtight containers.[1] It is classified as an acute oral toxin and causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, organized by technique.
Troubleshooting Workflow: A General Approach
This diagram outlines a logical workflow for diagnosing and solving purification challenges.
Caption: General troubleshooting workflow for purification.
Method 1: Vacuum Distillation
Principle: This technique is ideal for separating compounds with significantly different boiling points. Given the high atmospheric boiling point of this compound (220.6°C), vacuum is essential to lower the boiling point and prevent thermal degradation.[1] A reported boiling point is 80-84°C at 2 mmHg.[4]
Q&A Troubleshooting:
-
Q: My product is decomposing in the distillation flask, turning dark brown/black. What's happening?
-
A: This is a classic sign of thermal degradation. The temperature of your heating mantle is too high. Causality: Even under vacuum, prolonged exposure to high heat can cause sensitive molecules, especially halogenated pyridines, to decompose. Solution:
-
Ensure your vacuum is stable and below 5 mmHg.
-
Use a proper distillation setup with a Vigreux column to improve separation efficiency.[6]
-
Heat the distillation flask in an oil bath for uniform temperature distribution, not directly on a heating mantle.
-
Keep the oil bath temperature no more than 20-30°C above the vapor temperature of your target fraction.
-
-
-
Q: I'm not getting good separation between my product and a close-boiling impurity. What can I do?
-
A: This indicates the boiling points of your product and impurity are too similar for simple distillation. Causality: Simple distillation is effective for boiling point differences >25°C. For closer boiling points, you need to increase the number of theoretical plates. Solution:
-
Introduce a fractionating column: A Vigreux or packed column (e.g., with Raschig rings) between the flask and the condenser increases the surface area for condensation/vaporization cycles, enhancing separation.
-
Optimize the reflux ratio: During distillation, wrap the column head with glass wool or aluminum foil to encourage reflux, which improves separation efficiency.
-
-
Method 2: Recrystallization
Principle: This method relies on the difference in solubility of the target compound and its impurities in a specific solvent system at different temperatures. It is highly effective for removing small amounts of impurities from a solid compound.
Q&A Troubleshooting:
-
Q: My compound won't crystallize out of solution, even after cooling.
-
A: This can be due to several factors: too much solvent, the wrong solvent, or the presence of "oiling out." Causality: Crystallization requires a supersaturated solution upon cooling. If the solution is too dilute or if the compound is extremely soluble even at low temperatures, it will remain dissolved. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid. Solution:
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
-
Use an Anti-Solvent: If the product is a solid, find a solvent in which it is very soluble (e.g., dichloromethane) and another in which it is insoluble (e.g., hexane). Dissolve the crude material in a minimal amount of the "good" solvent and slowly add the "anti-solvent" until the solution becomes cloudy, then cool. A published procedure uses hexane to precipitate the product from a dichloromethane solution.[4]
-
-
-
Q: My crystals are colored, but I expected a white solid. How do I remove colored impurities?
-
A: Colored impurities are often large, polar, conjugated molecules. Causality: These impurities can get trapped in the crystal lattice of your product. Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal. Be quick to prevent your product from crystallizing prematurely in the filter funnel.
-
Crystallize as usual: Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.
-
-
Method 3: Column Chromatography
Principle: This is the most versatile purification technique, separating compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it. It's excellent for separating compounds with similar physical properties, such as isomers.
Q&A Troubleshooting:
-
Q: My compounds are not separating on the column (all eluting together).
-
A: Your mobile phase is likely too polar. Causality: A highly polar mobile phase will move all compounds, regardless of their polarity, quickly through the column without allowing for differential adsorption to the silica gel. Solution:
-
Decrease Mobile Phase Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.
-
Perform TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a system that gives your target compound an Rf value of ~0.3.
-
-
-
Q: My product is streaking down the column and the separation is poor.
-
A: This can be caused by overloading the column, poor sample loading, or the compound being too polar for the chosen system. Causality: Streaking occurs when the concentration of the compound is too high, leading to non-ideal interactions with the stationary phase. Solution:
-
Reduce the Load: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Improve Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column in a tight, narrow band. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Consider a Different Stationary Phase: If streaking persists, your compound may be too polar for silica. Consider using a less acidic stationary phase like alumina or a reverse-phase column (C18) with a polar mobile phase (e.g., acetonitrile/water).[7]
-
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus (flask, Vigreux column, condenser, and receiving flasks) suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge: Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 2 mmHg).
-
Heat: Begin stirring and gently heat the distillation flask using an oil bath.
-
Collect Fractions: Collect any initial low-boiling impurities in the first receiving flask. As the temperature stabilizes at the boiling point of the product (approx. 80-84°C at 2 mmHg), switch to a clean receiving flask to collect the pure fraction.[4]
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
-
Analysis: Confirm the purity of the collected fraction using GC, NMR, or another suitable analytical technique.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC solvent system (e.g., hexane/ethyl acetate mixtures) that provides good separation of the target compound from impurities, with a target Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry method is preferred). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). Carefully apply the solution to the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect small fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Analysis: Dry the resulting product under high vacuum and confirm its purity.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 132606-40-7 [chemicalbook.com]
- 5. This compound | 132606-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Bromo-6-chloro-2-methoxytoluene | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
alternative reagents for the synthesis of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding its synthesis. We will explore alternative reagents and strategies to overcome common challenges encountered in the lab.
I. Troubleshooting Guide: Navigating Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: My bromination of 2-chloro-6-methylpyridine is resulting in low yield and a mixture of regioisomers. How can I improve the selectivity for the 3-position?
Answer:
This is a common challenge stemming from the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution (EAS).[3][4][5] The chlorine and methyl groups have competing directing effects, which can lead to a mixture of products. Here’s a breakdown of the causality and potential solutions:
-
Understanding the Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, making the entire ring less nucleophilic than benzene.[5] Electrophilic attack is most likely at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom.[6] The methyl group at the 2-position is an activating, ortho-, para-director, while the chloro group at the 6-position is a deactivating, ortho-, para-director. This combination can lead to complex product mixtures.
-
Alternative Reagents & Strategies:
-
N-Bromosuccinimide (NBS) with an Acid Catalyst: NBS is a milder and more selective brominating agent than elemental bromine. Using NBS in the presence of a strong acid catalyst like sulfuric acid or trifluoroacetic acid (TFA) can enhance the electrophilicity of the bromine and promote selective substitution at the desired 3-position.[7]
-
Zincke Imine Intermediate Strategy: A novel approach involves a "one-pot" ring-opening, halogenation, and ring-closing sequence.[7] This method transforms the electron-deficient pyridine into a more reactive azatriene intermediate (Zincke imine), which can undergo electrophilic substitution more readily and with high regioselectivity.[7]
-
Question 2: I am observing the formation of di-brominated or other side products during my reaction. How can I minimize these?
Answer:
The formation of di-substituted and other side products often points to issues with reaction control.
-
Causality: Over-bromination can occur if the reaction conditions are too harsh (e.g., high temperature, excess brominating agent) or if the substrate is sufficiently activated for a second substitution.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of slightly less than one equivalent of the brominating agent can help to prevent di-substitution.
-
Temperature Management: Perform the reaction at a lower temperature to increase selectivity and reduce the rate of side reactions.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This favors the mono-substituted product.
-
Question 3: My chlorination step is inefficient. Are there more effective chlorinating agents than chlorine gas for this substrate?
Answer:
While chlorine gas can be used, it is often difficult to handle and can lead to over-chlorination. Several alternative reagents offer better control and efficiency.
-
Alternative Chlorinating Agents:
-
N-Chlorosuccinimide (NCS): Similar to NBS, NCS is a solid, easy-to-handle source of electrophilic chlorine. It often provides higher selectivity and is used under milder conditions.[7]
-
Trichloroisocyanuric Acid (TCCA): TCCA is another stable, solid chlorinating agent that can be a suitable alternative.[8]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can be effective for the chlorination of pyridines, but reaction conditions must be carefully optimized to avoid side reactions.[8]
-
Cyanuric Chloride: In some cases, cyanuric chloride has been used as a chlorine transfer agent, offering a milder alternative to reagents like thionyl chloride.[9]
-
Question 4: I am struggling with the purification of the final product from the reaction mixture. What are the recommended procedures?
Answer:
Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with a suitable aqueous solution, such as sodium bicarbonate or sodium thiosulfate, to neutralize any remaining acid and unreacted halogenating agent.[10]
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.[10][11]
-
Column Chromatography: This is often the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Recrystallization/Distillation: Depending on the physical properties of the product (solid or liquid), recrystallization from a suitable solvent system or distillation under reduced pressure can be employed for final purification.[10]
-
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route to this compound?
A common approach involves a two-step process:
-
Chlorination of 2-methylpyridine to yield 2-chloro-6-methylpyridine.
-
Bromination of 2-chloro-6-methylpyridine to afford the final product.
Alternatively, one could start with 2-amino-6-methylpyridine, perform a Sandmeyer-type reaction to introduce the chloro group, and then proceed with bromination.[10] Another pathway could involve the bromination of 2-methylpyridine followed by chlorination. The choice of route often depends on the availability and cost of the starting materials and the desired regioselectivity.
What are the key safety precautions when working with the reagents for this synthesis?
-
Halogenating Agents (NBS, NCS, Bromine, etc.): These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids (Sulfuric Acid, TFA): These are highly corrosive. Handle with extreme care and add them slowly to the reaction mixture, as the reaction can be exothermic.
-
Organic Solvents: Many of the solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and away from ignition sources.
How do the electronic properties of the pyridine ring influence the reaction?
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[4][5] This has several consequences:
-
Reduced Reactivity: It is less reactive towards electrophilic aromatic substitution compared to benzene.[4]
-
Regioselectivity: Electrophilic attack is favored at the 3- and 5-positions to avoid placing a positive charge on the nitrogen atom in the resonance intermediates.[3][6]
-
Protonation/Lewis Acid Coordination: The nitrogen atom can be protonated by strong acids or coordinate to Lewis acids, which further deactivates the ring towards electrophilic attack.[4]
Are there any modern, catalytic methods for the halogenation of pyridines?
Yes, research is ongoing to develop milder and more selective catalytic methods for pyridine halogenation. Some approaches include:
-
Designed Phosphine Reagents: These can be installed at the 4-position of pyridines as phosphonium salts and then displaced with halide nucleophiles.[12][13][14]
-
Metal-Catalyzed C-H Activation: While still a developing area for pyridines, transition metal-catalyzed C-H functionalization offers a promising avenue for direct and selective halogenation.
III. Experimental Protocols & Data
Table 1: Comparison of Brominating Agents for 2-chloro-6-methylpyridine
| Reagent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (3-bromo isomer) | Reference |
| Br₂ | Acetic Acid | 25-50 | 50-70 | Moderate | [7] |
| NBS | H₂SO₄/DCM | 0-25 | 70-85 | High | [7] |
| DBDMH | Oleum | 20-40 | 60-75 | Moderate to High | [8] |
NBS: N-Bromosuccinimide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin; DCM: Dichloromethane
Protocol 1: Selective Bromination using NBS
-
To a solution of 2-chloro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add concentrated sulfuric acid (1.5 eq) dropwise at 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
IV. Visualizing Reaction Pathways
Diagram 1: Electrophilic Aromatic Substitution (EAS) on 2-chloro-6-methylpyridine
Caption: Workflow for the bromination of 2-chloro-6-methylpyridine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from 3
-
Hilton, M. C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(30), 13016-13022. Retrieved from --INVALID-LINK--
-
Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-768. Retrieved from --INVALID-LINK--
-
This compound. (2023). ChemicalBook. Retrieved from --INVALID-LINK--
-
Hilton, M. C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Retrieved from --INVALID-LINK--
-
Exploring this compound: A Versatile Chemical Intermediate. (n.d.). Retrieved from --INVALID-LINK--
-
Hilton, M. C., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Request PDF. Retrieved from --INVALID-LINK--
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. Retrieved from --INVALID-LINK--
-
Halogenation of pyridine derivatives. (2019). Google Patents. Retrieved from --INVALID-LINK--
-
3-Bromo-2-chloro-5-methylpyridine. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2023). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
3-Bromo-2-chloro-5-methylpyridine. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2007). Request PDF. Retrieved from --INVALID-LINK--
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
3-bromo-2-chloro-4-methylpyridine (cas 55404-31-4). (n.d.). Novasyn Organics. Retrieved from --INVALID-LINK--
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
3-Bromo-2-chloropyridine. (2023). ChemicalBook. Retrieved from --INVALID-LINK--
-
The Role of this compound in Modern Chemical Manufacturing. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. (2018). YouTube. Retrieved from --INVALID-LINK--
-
Process for making 2-bromopyridine. (1981). Google Patents. Retrieved from --INVALID-LINK--
-
2-Bromopyridine. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
2-Bromo-6-methylpyridine 98. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019145176A1 - Halogenation of pyridine derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 132606-40-7 [chemicalbook.com]
- 11. 3-Bromo-2-chloropyridine | 52200-48-3 [chemicalbook.com]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-6-chloro-2-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methylpyridine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in the synthetic application of this versatile intermediate: catalyst deactivation. The unique electronic and steric properties of this compound, particularly the presence of the pyridine nitrogen, can lead to complex interactions with catalytic systems. This resource aims to equip you with the knowledge to diagnose, mitigate, and overcome these challenges, ensuring the efficiency and success of your reactions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic workflow and detailed explanations to guide you to a solution.
Issue 1: Stalled or Incomplete Suzuki-Miyaura Coupling Reaction
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling at 50-60% conversion, and I'm observing the formation of a black precipitate. What is causing this, and how can I resolve it?
Answer: This is a classic presentation of catalyst deactivation, likely due to a combination of factors including palladium black formation and catalyst poisoning by the pyridine substrate.
Diagnostic & Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled Suzuki-Miyaura coupling.
Causality Explained:
-
Palladium Black Formation: The active Pd(0) species in the catalytic cycle is prone to aggregation, forming inactive palladium black, especially when the ligand is not robust enough to stabilize it.[1][2] The black precipitate you are observing is a strong indicator of this deactivation pathway.
-
Pyridine Poisoning: The lone pair of electrons on the nitrogen atom of the this compound can coordinate strongly to the palladium center.[3] This coordination can block the active sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.
-
Ligand Choice is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) may not provide sufficient steric hindrance or electron density to prevent both the pyridine coordination and the aggregation of the palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are designed to create a protective sphere around the palladium atom, which enhances catalyst stability and promotes the desired reductive elimination step over deactivation pathways.[3][4]
-
Pre-catalyst Benefits: Using a palladium pre-catalyst ensures a more controlled and efficient generation of the active Pd(0) species at the start of the reaction.[2][5] This can minimize the side reactions that lead to the formation of palladium black.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine and getting very low yields, with a significant amount of starting material remaining. What are the likely causes?
Answer: Low yields in Buchwald-Hartwig aminations of sterically hindered and electron-deficient heteroaryl halides like this are often due to a combination of catalyst inhibition and challenges in the reductive elimination step.
Troubleshooting Protocol:
-
Evaluate the Catalyst System: The steric hindrance from the 2-methyl group and the electronic nature of the pyridine ring necessitate a highly active catalyst system.
-
Optimize the Base: The choice of base is critical and can influence the rate of both the desired reaction and catalyst deactivation.
-
Solvent Considerations: The solvent must be anhydrous and capable of solubilizing all reaction components. Toluene and 1,4-dioxane are standard choices.[6]
-
Temperature Control: While heating is necessary, excessive temperatures (e.g., >120 °C) can accelerate catalyst decomposition. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).[6]
-
Amine Purity: Ensure the amine coupling partner is of high purity. Trace impurities can sometimes interfere with the catalytic cycle.[5]
Comparative Table of Conditions for Buchwald-Hartwig Amination of Bromopyridines:
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrate) | Rationale for Optimization |
| Palladium Source | Pd₂(dba)₃ | BrettPhos G3 Palladacycle | Pre-catalyst provides a more active and stable catalytic species.[5] |
| Ligand | XPhos | BrettPhos | Increased steric bulk can accelerate reductive elimination for hindered substrates.[6] |
| Base | NaOt-Bu | LiHMDS | LiHMDS can be more effective for challenging aminations.[8] |
| Solvent | Toluene | 1,4-Dioxane | Dioxane can sometimes offer better solubility and performance. |
| Temperature | 110 °C | 90-100 °C | Lowering temperature can reduce thermal decomposition of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using pyridine-containing substrates like this compound?
A1: The primary deactivation mechanism is catalyst poisoning through coordination of the pyridine nitrogen to the metal center (e.g., palladium).[3] This forms a stable complex that is reluctant to proceed through the catalytic cycle. In the case of palladium-catalyzed cross-coupling reactions, this coordination can inhibit the crucial oxidative addition or reductive elimination steps.[9] Additionally, for hydrogenation reactions, this strong coordination can prevent the substrate from binding to the catalyst in the correct orientation for hydrogen delivery.[10][11]
Q2: In cross-coupling reactions, which bond is expected to react first: the C-Br or the C-Cl bond?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[3][8] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the oxidative addition step. This selectivity allows for the sequential functionalization of this compound, where the bromine at the 3-position can be selectively coupled, leaving the chlorine at the 6-position available for a subsequent transformation under more forcing conditions.
Q3: Can deactivated catalysts from these reactions be regenerated?
A3: Regeneration of deactivated palladium catalysts can be challenging and is highly dependent on the deactivation mechanism.
-
For Palladium Black: In some cases, simple filtration and washing may not be sufficient. Some literature reports methods involving treatment with oxidizing agents followed by reduction, but this is often not practical or efficient on a lab scale.[12][13]
-
For Poisoned Catalysts: If the catalyst is deactivated by strong coordination of the pyridine, regeneration is very difficult as the bond between the nitrogen and the palladium can be quite strong.
-
For Coked Catalysts (in hydrogenation): For heterogeneous catalysts used in hydrogenation that have been deactivated by carbonaceous deposits ("coking"), regeneration can sometimes be achieved by controlled oxidation (calcination) to burn off the deposits, followed by re-reduction of the metal.[14][15] However, this can also lead to sintering of the metal particles.
In most laboratory-scale cross-coupling reactions, preventing deactivation is a more effective strategy than attempting regeneration.
Q4: How does the choice of ligand impact catalyst stability in reactions with this compound?
A4: The ligand plays a crucial role in stabilizing the active catalytic species and preventing deactivation.
-
Steric Hindrance: Bulky ligands create a sterically crowded environment around the metal center. This physically hinders the approach of the pyridine nitrogen to the metal, reducing the likelihood of catalyst poisoning.[4] It also prevents the aggregation of Pd(0) into palladium black.[2]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition step and can promote the final reductive elimination step of the catalytic cycle, increasing the turnover rate and outcompeting deactivation pathways.[4]
The interplay between steric and electronic properties is why modern biarylphosphine ligands (e.g., Buchwald ligands) are so effective for challenging substrates like halogenated pyridines.[3]
Caption: Role of ligands in preventing catalyst deactivation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 15. ss-pub.org [ss-pub.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-6-chloro-2-methylpyridine
Welcome to the technical support center for the cross-coupling of 3-Bromo-6-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. The inherent electronic and steric properties of this dihalogenated pyridine present unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. This document will serve as a comprehensive resource to navigate these complexities and achieve optimal reaction efficiency.
Section 1: Understanding the Substrate: Reactivity and Regioselectivity
This compound possesses two distinct halogen atoms, which is the primary determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst. Consequently, cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira will preferentially occur at the C3-bromo position. This inherent selectivity is a powerful tool, allowing for sequential functionalization of the pyridine ring.
Section 2: The Critical Role of the Base in Cross-Coupling Efficiency
The choice of base is arguably one of the most critical parameters in optimizing cross-coupling reactions. Its function extends beyond simple deprotonation and can profoundly influence catalyst activity, substrate stability, and the prevalence of side reactions. The optimal base is highly dependent on the specific reaction type and the nature of the coupling partners.
Frequently Asked Questions (FAQs): Base Selection
Q1: What are the primary functions of the base in different cross-coupling reactions?
A1: The role of the base varies with the reaction mechanism:
-
Suzuki-Miyaura Coupling: The base is crucial for activating the boronic acid or its ester. It facilitates the formation of a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium(II) complex.[1]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center, forming a palladium(II)-amido intermediate that precedes reductive elimination.[2]
-
Sonogashira Coupling: In the copper-co-catalyzed mechanism, an amine base (like triethylamine or piperidine) serves both as a base to deprotonate the terminal alkyne, forming the copper acetylide, and often as a solvent.[3][4][5] In copper-free variants, a stronger base may be needed to facilitate the deprotonation of the alkyne at the palladium center.[6]
Q2: How do I choose between an inorganic and an organic base?
A2: The choice depends on factors like substrate sensitivity, solubility, and the specific coupling reaction.
-
Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are commonly used in Suzuki-Miyaura couplings.[7] They are generally effective and can be milder than strong organic bases. However, their poor solubility in many organic solvents can lead to reproducibility issues.[8] Finely grinding the base or vigorous stirring is often necessary.[9]
-
Strong Inorganic/Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the workhorses for Buchwald-Hartwig aminations due to their high basicity, which is needed to deprotonate the coordinated amine.[2] However, they can be incompatible with base-sensitive functional groups on the substrate.
-
Organic Amine Bases (e.g., Et₃N, DIPEA, DBU): These are standard in Sonogashira couplings.[10][11] Organic bases like DBU can offer the advantage of creating a homogeneous reaction mixture, which can be beneficial for consistency and in flow chemistry applications.[12]
Q3: For my Suzuki coupling of this compound, should I start with K₂CO₃, K₃PO₄, or Cs₂CO₃?
A3: For challenging heteroaryl substrates, particularly those bearing a chlorine atom, stronger inorganic bases are often a better starting point than K₂CO₃.
-
K₃PO₄ (Potassium Phosphate): This is an excellent starting point. It is a strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates.[7][13]
-
Cs₂CO₃ (Cesium Carbonate): Often provides superior yields, especially with difficult substrates.[7] Its higher cost is a consideration, but its better solubility in organic solvents compared to other carbonates can be a significant advantage.[1][14] We recommend starting with K₃PO₄ due to its proven efficacy and cost-effectiveness. If yields are suboptimal, switching to Cs₂CO₃ is a logical next step.
Q4: My Buchwald-Hartwig amination is failing with a weak base like K₂CO₃. Why?
A4: The deprotonation of the palladium-amine complex is a critical step in the Buchwald-Hartwig catalytic cycle. Weaker bases like carbonates are generally not strong enough to efficiently perform this deprotonation, leading to catalyst stalling and low to no product formation. For the amination of chloropyridines, a strong base like sodium tert-butoxide (NaOtBu) is typically required to drive the reaction forward.[15][16]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, with a focus on problems related to the choice of base.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Explanation & Solution |
| Ineffective Base | The chosen base may be too weak to form the boronate complex efficiently. For this electron-deficient substrate, a stronger base is recommended. Solution: Switch from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[7] Ensure the base is finely powdered and the reaction is stirred vigorously. |
| Protodeboronation | The boronic acid is being converted back to an arene before it can transmetalate. This can be exacerbated by excess water or an inappropriate base. Solution: Minimize water content if using an anhydrous system. If the problem persists, consider switching from a boronic acid to a more robust boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[7] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Solution: This is a common issue with pyridine substrates.[17] Using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can often mitigate this by sterically discouraging pyridine coordination. |
Problem 2: Decomposition of Starting Material in Buchwald-Hartwig Amination
| Potential Cause | Explanation & Solution |
| Base is Too Strong | The substrate may have functional groups that are sensitive to the strong bases (like NaOtBu) typically required for amination. Solution: If base-mediated decomposition is suspected, a screen of weaker bases may be necessary. While often less effective, a combination of a highly active catalyst system (e.g., a G3 or G4 precatalyst with a ligand like RuPhos) and a weaker base (K₃PO₄ or Cs₂CO₃) at higher temperatures might provide a viable reaction window.[15] |
| Reaction Temperature is Too High | The combination of a strong base and high temperature can lead to decomposition. Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Modern catalyst systems are often highly active and may not require extreme temperatures. |
Problem 3: Low Yield in Sonogashira Coupling
| Potential Cause | Explanation & Solution |
| Incorrect Base Type | The base must be suitable for generating the acetylide species without causing side reactions. Solution: For standard copper-co-catalyzed Sonogashira reactions, an amine base like triethylamine (Et₃N) or piperidine is the standard choice.[11] If using a copper-free protocol, a stronger base may be required. |
| Homocoupling of Alkyne (Glaser Coupling) | The terminal alkyne couples with itself to form a diyne. This is an oxygen-dependent process promoted by the copper catalyst. Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed to minimize oxygen content.[18] |
Section 4: Data & Protocols
Comparative Data on Base Efficiency
Table 1: Recommended Starting Bases for Cross-Coupling of this compound
| Reaction Type | Recommended Starting Base | Alternative Bases | Rationale & Key Considerations |
| Suzuki-Miyaura | K₃PO₄ | Cs₂CO₃, K₂CO₃ | K₃PO₄ is highly effective for challenging heteroaryl couplings.[7][13] Cs₂CO₃ often gives higher yields but is more expensive.[1] |
| Buchwald-Hartwig | NaOtBu | KOtBu, K₃PO₄ | A strong, non-nucleophilic base is essential.[2][15] K₃PO₄ can be attempted with highly active catalysts if the substrate is base-sensitive. |
| Sonogashira (Cu-catalyzed) | Et₃N | Piperidine, DIPEA | Amine bases are standard.[11] Et₃N often serves as both base and co-solvent. |
Experimental Protocols
The following are generalized, non-optimized protocols that should serve as a robust starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 - 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add to an oven-dried Schlenk tube: the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (~0.1-0.2 M).
-
Reaction: Heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor progress by TLC or LC-MS. After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper Co-catalyzed)
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Visualizing Workflows and Mechanisms
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Unambiguous Structure Validation: A 2D NMR Analysis of 3-Bromo-6-chloro-2-methylpyridine
This guide provides an in-depth, experimentally-grounded methodology for the definitive structural validation of 3-Bromo-6-chloro-2-methylpyridine using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. It is designed for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation of complex organic small molecules.
Part 1: The Analytical Challenge of Positional Isomerism
In synthetic and medicinal chemistry, the precise arrangement of substituents on an aromatic ring is paramount to a molecule's function. For a compound like this compound, simple one-dimensional (1D) ¹H and ¹³C NMR spectra can be insufficient for unambiguous validation. While 1D NMR provides essential information on the number and type of protons and carbons, it often fails to resolve the exact positional isomerism. Overlapping signals in the aromatic region and the inherent inability of 1D spectra to show through-bond connectivity across multiple bonds can lead to costly misinterpretations.
The challenge lies in differentiating the target molecule from its various isomers, such as 5-Bromo-6-chloro-2-methylpyridine or 2-Bromo-3-chloro-6-methylpyridine. Relying solely on predicted chemical shifts is unreliable, as substituent effects can be complex.[1][2][3] Therefore, a robust, self-validating system is required to map the molecular framework definitively. This is achieved through a synergistic application of 2D NMR experiments that correlate nuclei through their scalar (J) couplings.[4][5][6][7]
Part 2: The 2D NMR Workflow for Structural Elucidation
The core principle of our validation strategy is to build the molecular structure piece by piece by establishing connectivity between atoms. We will use a logical progression of 2D NMR experiments—COSY, HSQC, and HMBC—to create a comprehensive and interlocking dataset that leaves no room for ambiguity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of small molecules [uc.pt]
A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-methylpyridine and 3,5-dichloropyridine
Introduction
In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Their utility stems from the ability to undergo a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth comparative analysis of the reactivity of two key heterocyclic intermediates: 3-Bromo-6-chloro-2-methylpyridine and 3,5-dichloropyridine .
While both molecules are di-halogenated pyridines, their structural and electronic differences impart distinct reactivity profiles. This compound is an unsymmetrical substrate featuring two different halogens and a sterically influential methyl group.[4] In contrast, 3,5-dichloropyridine is a symmetrical molecule with two electronically similar chlorine atoms meta to the ring nitrogen.[5] Understanding these differences is paramount for researchers and process chemists in designing efficient and selective synthetic routes. This document will dissect these nuances, supported by experimental data, to provide a clear framework for strategic application of these versatile reagents.
Pillar 1: Analysis of Structural and Electronic Properties
The reactivity of a substituted pyridine is fundamentally governed by the interplay of steric and electronic effects. The positions of the halogen substituents relative to the electron-withdrawing pyridine nitrogen, the inherent reactivity differences between carbon-halogen bonds, and the presence of other functional groups dictate the preferred sites and conditions for chemical transformations.
This compound: This molecule presents a more complex reactivity puzzle.
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[6] Consequently, the carbon-bromine bond at the C-3 position is the primary site for oxidative addition, allowing for selective functionalization while leaving the C-6 chlorine atom intact.[6]
-
Steric Hindrance: The methyl group at the C-2 position exerts significant steric hindrance on the adjacent C-3 bromine. This can impede the approach of bulky palladium catalyst complexes, often necessitating the use of specialized, sterically demanding phosphine ligands to facilitate efficient coupling.[7][8]
-
Nucleophilic Substitution Site: The C-6 chlorine is positioned ortho to the pyridine nitrogen. The nitrogen atom acts as an electron-withdrawing group, activating the ortho and para positions towards nucleophilic attack.[9] This makes the C-6 position the most likely site for a nucleophilic aromatic substitution (SNAr) reaction.
3,5-dichloropyridine: This substrate's symmetry simplifies some aspects of its reactivity while complicating others.
-
Equivalent Halogens: The two chlorine atoms at the C-3 and C-5 positions are chemically equivalent. For a mono-substitution reaction, regioselectivity is not a concern.
-
Electronic Deactivation: Both chlorines are meta to the pyridine nitrogen. In both palladium-catalyzed couplings and SNAr reactions, the meta position is significantly less activated than the ortho or para positions.[5][9] As a result, 3,5-dichloropyridine is generally less reactive in these transformations than isomers with ortho or para halogens and requires more forcing reaction conditions.
The following diagram illustrates the key reactivity sites on each molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Site-Selective Cross-Coupling: Unraveling the Reactivity of C-Br vs. C-Cl in 3-Bromo-6-chloro-2-methylpyridine
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines, such as 3-Bromo-6-chloro-2-methylpyridine, are exceptionally valuable building blocks, offering multiple reaction handles for constructing complex molecular architectures.[1] The critical challenge—and opportunity—lies in selectively manipulating one halogen over the other.
This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound. We will move beyond simple rules of thumb to explore the underlying principles that govern selectivity and provide field-proven experimental protocols to empower your synthetic strategies.
The Fundamental Basis of Selectivity in Cross-Coupling Reactions
The preferential reactivity of one halogen over another in a palladium-catalyzed cross-coupling reaction is not arbitrary. It is dictated by a confluence of factors, with the oxidative addition of the aryl halide to the palladium(0) catalyst being the pivotal, selectivity-determining step.[2][3][4] Three core principles are at play:
Carbon-Halogen Bond Dissociation Energy (BDE)
The most significant factor governing reactivity is the strength of the carbon-halogen bond. Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. A weaker bond requires less energy to cleave and will therefore react faster in the oxidative addition step.[5][6]
The established trend for aryl halides shows that the C-Br bond is substantially weaker than the C-Cl bond.[5][7][8] This inherent difference is the primary driver for the higher reactivity of aryl bromides.[6][9]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl-Cl | ~397 | Stronger Bond, Less Reactive |
| Aryl-Br | ~335 | Weaker Bond, More Reactive |
| Data compiled from various sources.[5][7][8] |
Electronic Effects of the Pyridine Ring
The pyridine nitrogen is strongly electron-withdrawing, which influences the electron density around the ring. Positions ortho (C2, C6) and para (C4) to the nitrogen are rendered more electron-deficient. This electronic pull makes the attached carbon more electrophilic and activates the C-X bond toward oxidative addition.[9][10]
In the case of this compound, this creates a fascinating dichotomy:
-
The C-Cl bond is at the electronically activated C6 position .
-
The C-Br bond is at the less activated C3 position .
This sets up a competition: will the reaction be governed by the inherently weaker C-Br bond or the electronically activated C-Cl bond?
The Role of the Catalyst and Ligands
While BDE and electronics define the substrate's intrinsic reactivity, the choice of palladium catalyst and phosphine ligand is the key to unlocking or tuning selectivity. Modern ligands, particularly bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are crucial for facilitating the oxidative addition of the stronger C-Cl bond.[11][12][13] For selective C-Br coupling, less specialized catalysts are often sufficient.
The General Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential to appreciate how these factors influence the outcome. The Suzuki-Miyaura coupling serves as a representative example for palladium-catalyzed cross-coupling reactions. The cycle begins with the rate- and selectivity-determining oxidative addition step.
Figure 1. Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Comparison: Selectivity in Action
For this compound, experimental data consistently shows that the difference in bond dissociation energy is the dominant factor. Under standard cross-coupling conditions, the reaction occurs selectively at the C-Br bond.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When this compound is subjected to typical Suzuki conditions, the C-Br bond at the 3-position reacts with high selectivity.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Predominant Product | Ref. |
| Suzuki | This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 3-Aryl-6-chloro-2-methylpyridine | [14] |
Sonogashira Coupling
This coupling introduces alkynyl moieties, a valuable functional group in drug discovery. The reactivity trend holds, with selective coupling at the C-Br position. The general reactivity order for halides in Sonogashira coupling is I > OTf > Br > Cl.[15][16]
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Predominant Product | Ref. |
| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 3-Alkynyl-6-chloro-2-methylpyridine | [9][17] |
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[12][18] Once again, the weaker C-Br bond is the preferred site of reaction, allowing for the selective installation of primary or secondary amines.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Predominant Product | Ref. |
| Buchwald-Hartwig | This compound | R¹R²NH | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | 3-(R¹R²-amino)-6-chloro-2-methylpyridine | [9][19] |
Key Takeaway: Across these three fundamental and widely used cross-coupling reactions, the C-Br bond at the C3 position is the kinetically favored reaction site. The lower bond dissociation energy of the C-Br bond outweighs the electronic activation of the C-Cl bond at the C6 position under standard catalytic conditions.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a reliable method for the selective arylation at the 3-position (C-Br) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting halide.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-chloro-2-methylpyridine product.[14]
Figure 2. Experimental workflow for selective Suzuki-Miyaura coupling.
Strategic Considerations and Future Directions
For drug development professionals, the predictable reactivity of this compound is a significant asset for library synthesis and late-stage functionalization.
-
Sequential Functionalization: The highly selective reaction at the C-Br bond leaves the C-Cl bond untouched. This allows for a subsequent, second cross-coupling reaction at the C6 position, often by employing more forcing conditions (higher temperatures) or a more active catalyst system specifically designed for aryl chlorides. This stepwise approach enables the controlled and divergent synthesis of tri-substituted pyridine derivatives.
Figure 3. Decision guide for selective functionalization.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is decisively governed by the disparity in carbon-halogen bond strength. The weaker C-Br bond is significantly more reactive than the stronger C-Cl bond, enabling highly regioselective mono-functionalization at the 3-position under a wide range of standard catalytic conditions. This predictable reactivity profile makes it an ideal substrate for building molecular complexity in a controlled and stepwise manner, providing a reliable platform for innovation in pharmaceutical and materials science research.
References
- 1. innospk.com [innospk.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ALKYL HALIDES [research.cm.utexas.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-6-chloro-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of scientific endeavors are built. 3-Bromo-6-chloro-2-methylpyridine, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Ensuring its purity is paramount to achieving desired reaction outcomes, optimizing yields, and preventing the introduction of potentially reactive or toxic impurities into a synthesis cascade.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounded in the compound's structure and its common synthetic routes. Every protocol described is designed as a self-validating system, providing researchers with the tools to confidently ascertain the quality of this critical intermediate.
Understanding the Analyte and Potential Impurities
This compound (MW: 206.47 g/mol , Formula: C₆H₅BrClN) is a substituted pyridine ring bearing two halogen atoms and a methyl group.[2] A common and efficient route to its synthesis involves a Sandmeyer reaction starting from 2-amino-5-bromo-6-methylpyridine.[3] This synthetic pathway, while effective, can introduce a specific constellation of impurities that a robust analytical strategy must be able to detect and quantify.
Potential Impurities from Synthesis:
-
Unreacted Starting Material: Residual 2-amino-5-bromo-6-methylpyridine.
-
Dehalogenation Byproducts: Species where either the bromine or chlorine atom has been replaced by hydrogen.
-
Isomeric Byproducts: Impurities arising from incomplete or non-selective reactions.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., dichloromethane) or reagents used during the synthesis and workup.[3]
The choice of an analytical method is therefore a strategic decision aimed at resolving the target compound from these likely contaminants.
Orthogonal Chromatographic Techniques: HPLC and GC
Chromatography is the cornerstone of purity assessment, offering the high-resolution separation required to quantify the main component against its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful, yet fundamentally different, chromatographic techniques. Their applicability to this compound depends on the analyte's properties and the specific information sought.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the preferred method for the purity and assay determination of pharmaceutical intermediates due to its wide applicability to non-volatile and thermally sensitive compounds. Operating at or near ambient temperatures, it minimizes the risk of on-column degradation, ensuring that the detected impurity profile accurately reflects the sample's composition.
Principle of Operation: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The sample is dissolved in a solvent and injected into a high-pressure stream of a liquid mobile phase. This mobile phase carries the sample through a column packed with a non-polar stationary phase (typically C18-modified silica). Separation occurs based on the differential partitioning of the analyte and impurities between the polar mobile phase and the non-polar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Why this protocol is self-validating: The gradient elution ensures that a wide range of potential impurities, from polar starting materials to less polar byproducts, can be effectively separated and detected within a single run. The use of a formic acid modifier in the mobile phase helps to ensure sharp, symmetrical peak shapes for the pyridine-containing compounds. A certificate of analysis for a closely related isomer, 3-Bromo-2-chloro-6-methylpyridine, shows a purity of 99.3% as determined by HPLC, underscoring the suitability of this technique.[4]
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for volatilization without decomposition, GC is an excellent orthogonal method to HPLC. It is particularly adept at separating volatile organic impurities and residual solvents.
Principle of Operation: In GC, the sample is injected into a heated inlet, where it is vaporized and swept onto a long, thin capillary column by an inert carrier gas (e.g., helium). The column is coated with a stationary phase, and separation occurs based on the analyte's boiling point and its interaction with this phase. The separated components then pass through a detector, often a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.
Experimental Protocol: GC-FID for Purity and Residual Solvent Analysis
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Why this protocol is self-validating: The temperature program is designed to first elute highly volatile impurities like residual solvents at lower temperatures, followed by the main analyte and any less volatile, thermally stable impurities as the temperature ramps up. The use of a robust, general-purpose DB-5 column provides excellent separation for a wide range of compounds. Commercial suppliers often use GC to specify a purity of >97.0% for this compound, confirming its utility.[5]
Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility and interaction with stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Primary Application | Purity and assay of the main component and non-volatile impurities. | Analysis of volatile impurities, residual solvents, and isomeric purity. |
| Advantages | - Operates at room temperature, preventing degradation. - High precision and accuracy for quantification. | - High separation efficiency for volatile compounds. - Easily coupled with Mass Spectrometry for identification. |
| Limitations | May not be suitable for highly volatile impurities or residual solvents. | Requires the analyte to be thermally stable. |
dot graph TD { subgraph "Purity Assessment Workflow" A[Synthesized this compound] --> B{Initial Purity Screen}; B --> C[HPLC Analysis for Non-Volatile Impurities]; B --> D[GC Analysis for Volatile Impurities]; C --> E{Quantify Purity}; D --> E; E --> F[Structural Confirmation & Identification]; F --> G[NMR Spectroscopy]; F --> H[Mass Spectrometry]; G --> I[Final Purity Report]; H --> I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Workflow for comprehensive purity assessment.
Spectroscopic Techniques for Structural Confirmation and Identification
While chromatography separates components, spectroscopy provides information about their structure, which is crucial for both confirming the identity of the main peak and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it an excellent method for identity confirmation and for detecting structural isomers.
Principle of Operation: NMR is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment. The number of signals, their splitting patterns (coupling), and their integration (area under the peak) all provide clues to the molecular structure.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Chemical Shift (δ): The positions of the peaks indicate the electronic environment of the protons.
-
Integration: The area of each peak is proportional to the number of protons it represents.
-
Coupling (J): The splitting of peaks reveals information about adjacent protons.
-
Expected ¹H NMR Spectrum of this compound: The spectrum for this compound would be expected to show a singlet for the methyl group (–CH₃) protons and two doublets in the aromatic region for the two protons on the pyridine ring. The integration of these peaks should be in a 3:1:1 ratio. The presence of signals that do not correspond to the main structure indicates the presence of impurities. A publicly available spectrum confirms the expected pattern.[6]
dot graph LR { subgraph "NMR Logic" A[Sample in CDCl3] --> B(400 MHz NMR); B --> C{¹H NMR Spectrum}; C --> D["Singlet (3H, ~2.5 ppm) - CH₃"]; C --> E["Doublet (1H) - Aromatic H"]; C --> F["Doublet (1H) - Aromatic H"]; D --> G{Structure Confirmed}; E --> G; F --> G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: Logic for ¹H NMR structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Coupling a Gas Chromatograph to a Mass Spectrometer provides the best of both worlds: the high-resolution separation of GC and the powerful identification capabilities of MS. This is the gold standard for identifying volatile and semi-volatile impurities.
Principle of Operation: As components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded by electrons, which ionizes the molecules, causing them to form a molecular ion (M⁺). This ion, along with fragments that result from its decomposition, are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.
Key Data in the Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak around m/z 205, 207, and 209. This pattern is a definitive indicator of the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines include the loss of a halogen atom or the methyl group. Observing fragments corresponding to [M-Br]⁺, [M-Cl]⁺, and [M-CH₃]⁺ can further confirm the structure.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
-
GC Conditions: Use the same GC method as described previously for GC-FID.
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak for this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern.
-
Compare the spectra of any impurity peaks to a spectral library (e.g., NIST) for tentative identification.
-
Conclusion: An Integrated Approach
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable assessment of this compound purity requires an integrated, multi-technique approach.
-
HPLC serves as the primary tool for accurate quantification of the main component and detection of non-volatile impurities.
-
GC , ideally coupled with MS , provides an orthogonal separation technique, excels at identifying volatile impurities and residual solvents, and offers definitive structural confirmation.
-
NMR spectroscopy provides unambiguous structural confirmation of the final product and is invaluable for characterizing any significant, isolable impurities.
By judiciously applying these complementary techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality of their starting materials and the integrity of their scientific outcomes. This self-validating system of analysis provides the trustworthiness required in the exacting world of pharmaceutical and chemical research.
References
- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 132606-40-7 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(132606-40-7) 1H NMR spectrum [chemicalbook.com]
Navigating the Terrain of Palladium Catalysis: A Comparative Guide to 3-Bromo-6-chloro-2-methylpyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus presents unique challenges due to its electronic properties. This guide, crafted from the perspective of a Senior Application Scientist, delves into the comparative efficacy of various palladium catalysts for the cross-coupling of 3-bromo-6-chloro-2-methylpyridine, a substrate of increasing importance in drug discovery. We will dissect the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a framework for rational catalyst choice supported by experimental insights from analogous systems.
The Challenge: A Tale of Two Halogens and a Sterically Encumbered Ring
The this compound molecule presents a fascinating case study in selective cross-coupling. The presence of two distinct halogen atoms—bromine and chlorine—at positions with differing reactivity, coupled with the steric hindrance imparted by the C2-methyl group, necessitates a carefully orchestrated catalytic approach. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) center than the stronger C-Cl bond. This inherent difference in reactivity can be exploited for selective functionalization, but also poses the risk of undesired side reactions if the catalyst system is not finely tuned.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a workhorse for the formation of biaryl structures.[1] The choice of palladium precursor and, crucially, the phosphine ligand, dictates the success of coupling with challenging substrates like our target molecule.
Catalyst Performance Insights
For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are paramount to facilitate the often rate-limiting oxidative addition step. While direct comparative data for this compound is sparse in readily available literature, extensive studies on structurally similar bromopyridines provide a strong foundation for catalyst selection.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | Effective for electron-deficient chloro-pyridazines, suggesting applicability.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | High | A robust system for challenging Suzuki couplings of aryl chlorides.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | A classic catalyst, often effective for aryl bromides, though may require higher temperatures and longer reaction times for deactivated substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | - | 88 | Good yields reported for mono-arylation of dibromoquinolines.[1] |
Expert Insight: The trend towards using bulky, electron-rich phosphine ligands such as SPhos and XPhos is a direct response to the challenges posed by substrates like this compound. These ligands stabilize the palladium center and promote the difficult oxidative addition of the aryl halide. The choice of base is also critical, with phosphates and carbonates often providing the necessary activation of the boronic acid for efficient transmetalation.
Buchwald-Hartwig Amination: Weaving C-N Bonds into the Pyridine Scaffold
The formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination is a transformative tool in medicinal chemistry.[4] The steric hindrance from the C2-methyl group in our target molecule makes the selection of a suitable palladium-ligand combination particularly critical to achieve high yields.[2]
Catalyst Performance Insights
Similar to Suzuki-Miyaura coupling, bulky phosphine ligands have proven to be highly effective for the amination of sterically hindered heteroaryl halides.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 18 | 92 | Effective for coupling with morpholine on a 3-bromo-2-methylpyridine substrate.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 | High yield for the coupling of aniline with 3-bromo-2-methylpyridine.[1] |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | Efficient for amination of 6-bromo- and 6-chloropurine nucleosides.[5][6] |
Expert Insight: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] For substrates with adjacent steric bulk, ligands with a large bite angle, such as BINAP and Xantphos, can be particularly effective in promoting the reductive elimination step to furnish the desired arylamine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylated pyridines, which are valuable intermediates in the synthesis of complex molecules.[7] This reaction typically employs a dual catalytic system of palladium and a copper co-catalyst, although copper-free methods have also been developed.[7]
Catalyst Performance Insights
The efficiency of the Sonogashira coupling is influenced by the choice of palladium source, ligand, copper co-catalyst (if used), and base.
| Catalyst System | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | 90 | High yield for the coupling of phenylacetylene with 3-bromo-2-methylpyridine.[1] |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | 88 | Effective for the coupling of 1-heptyne with 3-bromo-2-methylpyridine.[1] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 12 | 95 | High yield with trimethylsilylacetylene on a 3-bromo-2-methylpyridine substrate.[1] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 0.5 | 96 | A highly active, air-stable precatalyst for room-temperature, copper-free Sonogashira couplings.[7] |
Expert Insight: While traditional Pd/Cu systems are robust, the development of highly active, air-stable palladium precatalysts that enable copper-free Sonogashira reactions at room temperature represents a significant advancement.[7] These newer systems often exhibit excellent functional group tolerance and can simplify purification by avoiding copper contamination.
Experimental Protocols: A Starting Point for Your Research
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, based on established methods for similar substrates. Optimization will likely be required for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2 equiv.).
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Conclusion
The successful cross-coupling of this compound hinges on a nuanced understanding of palladium catalysis. While the inherent reactivity difference between the C-Br and C-Cl bonds offers opportunities for selective functionalization, the steric and electronic nature of the substrate demands the use of sophisticated catalyst systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the judicious selection of bulky, electron-rich phosphine ligands is critical. In Sonogashira couplings, both traditional Pd/Cu systems and modern, highly active copper-free catalysts offer viable pathways. This guide provides a framework for navigating these choices, empowering researchers to unlock the synthetic potential of this versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substitution Reaction Kinetics for 3-Bromo-6-chloro-2-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, 3-bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7) represents a pivotal intermediate.[1][2] Its utility stems from the two distinct halogenated sites on the pyridine ring, offering differential reactivity that can be strategically exploited. The bromine at the C3 position and the chlorine at the C6 position, influenced by the steric and electronic effects of the C2-methyl group and the ring nitrogen, provide a versatile platform for constructing complex molecular architectures.[1]
This guide provides an in-depth analysis of the primary substitution pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will dissect the mechanistic principles that govern the kinetics and regioselectivity of these transformations, offering a comparative framework to guide synthetic strategy and reaction optimization.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Addition-Elimination Pathway
Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic rings.[3] Unlike the SN1 and SN2 reactions common to alkyl halides, SNAr proceeds via a two-step addition-elimination mechanism.[4] The kinetics and viability of this pathway are highly dependent on the electronic properties of the aromatic system.
Mechanistic Principles & Kinetic Drivers
The SNAr mechanism involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][4] The presence of electron-withdrawing groups is critical to stabilize this intermediate and lower the activation energy of this first, typically rate-determining, step.[4][5]
In this compound, the pyridine nitrogen itself acts as a potent electron-withdrawing group, activating the ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions (C2, C4, C6).
Caption: Generalized SNAr mechanism on this compound.
Regioselectivity: C6-Cl vs. C3-Br
For this compound, SNAr reactions preferentially occur at the C6 position . This selectivity is a direct consequence of electronic stabilization:
-
C6 Position: This position is para to the electron-withdrawing ring nitrogen. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C6 can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[3]
-
C3 Position: This position is meta to the ring nitrogen. A nucleophilic attack at C3 does not allow for direct resonance delocalization of the negative charge onto the nitrogen. Consequently, the corresponding Meisenheimer complex is less stable, and the activation barrier for its formation is significantly higher.[3]
Therefore, under SNAr conditions, the kinetically favored product is the substitution of the chlorine atom at C6.
Comparative Data for SNAr Reactions
While specific kinetic data for this exact substrate is sparse, the principles of SNAr allow for a qualitative comparison of expected reactivity.
| Nucleophile | Typical Conditions | Expected Reactivity/Yield | Causality Behind Choices |
| Amines (e.g., R₂NH) | High Temperature, Polar Aprotic Solvent (e.g., DMF, NMP) | Moderate to Good | Requires forcing conditions to overcome the activation barrier. Neutral amines are weaker nucleophiles than their anionic counterparts. |
| Alkoxides (e.g., NaOR) | Anhydrous Alcohol (ROH) or THF/Dioxane | Good to Excellent | Strong nucleophiles that readily attack the electron-deficient ring. The corresponding alcohol is often used as a solvent. |
| Hydroxide (e.g., NaOH) | High Temperature, Aqueous/Alcoholic media | Moderate | Strong nucleophile, but competitive side reactions or solubility issues can lower yields.[4] |
| Thiols (e.g., NaSR) | Polar Aprotic Solvent (e.g., DMF) | Good to Excellent | Thiolates are excellent, soft nucleophiles for SNAr reactions. |
Part 2: Palladium-Catalyzed Cross-Coupling - A Mechanistic Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond formation, offering mild conditions and broad functional group tolerance.[6][7] These reactions proceed through a catalytic cycle fundamentally different from SNAr, leading to distinct kinetic profiles and regioselectivity.
The Universal Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) redox couple.[8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new bond and regenerating the Pd(0) catalyst.[10]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.
Regioselectivity: C3-Br vs. C6-Cl
In the crucial oxidative addition step, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf >> C-Cl .[11] This trend is based on bond dissociation energies; the weaker C-Br bond is broken more easily and thus reacts faster than the stronger C-Cl bond.
For this compound, this kinetic difference dictates that palladium-catalyzed reactions will preferentially occur at the C3 position . By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve highly selective substitution at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Comparison of Key Cross-Coupling Reactions
This reaction is a premier method for forming aryl amines, often replacing harsher classical methods like SNAr.[6][12] The choice of a sterically hindered phosphine ligand is critical, especially for challenging substrates, as it facilitates the reductive elimination step.[12]
| Parameter | Condition 1 (General) | Condition 2 (Optimized) | Causality Behind Choices |
| Pd Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | Both are common Pd(0) sources or precursors. Pd(OAc)₂ is often cheaper and more air-stable. |
| Ligand | BINAP | XPhos / SPhos | Bulky, electron-rich monophosphine ligands like XPhos often show superior activity for heteroaryl chlorides/bromides compared to bidentate ligands like BINAP.[12] |
| Base | NaOtBu | K₃PO₄ / Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice can influence catalyst activity and substrate compatibility. |
| Solvent | Toluene / Dioxane | Toluene / THF | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
The Suzuki coupling is a robust tool for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[13] A key challenge with pyridine substrates can be the coordination of the pyridine nitrogen to the palladium center, which can inhibit the catalyst.[13] The choice of ligand and base is crucial to mitigate this effect.
| Parameter | Condition 1 (Pd(PPh₃)₄) | Condition 2 (Modern Ligand) | Causality Behind Choices |
| Pd Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ / Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) complex. Using a precursor with a specialized ligand often gives better results. |
| Ligand | (none) | SPhos / XPhos | Electron-rich, bulky phosphine ligands accelerate oxidative addition and prevent catalyst deactivation, leading to higher yields. |
| Boron Source | Arylboronic Acid | Arylboronic Acid / Ester | Boronic acids are standard, but boronic esters (e.g., pinacol esters) can offer greater stability and substrate scope. |
| Base | K₂CO₃ / Na₂CO₃ | K₃PO₄ / Cs₂CO₃ | The base activates the boronic acid to facilitate transmetalation. Stronger bases like K₃PO₄ are often more effective. |
| Solvent | Dioxane/H₂O, Toluene | Dioxane/H₂O, Toluene | A small amount of water is often necessary to help dissolve the base and facilitate the transmetalation step. |
The Sonogashira reaction provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[14] It uniquely employs a dual-catalyst system, with palladium facilitating the main cycle and a copper(I) co-catalyst activating the alkyne.[15]
| Parameter | Typical Conditions | Causality Behind Choices |
| Pd Precursor | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | Standard, reliable palladium sources for this transformation. |
| Co-catalyst | Copper(I) Iodide (CuI) | CuI reacts with the alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium complex much faster than the alkyne itself.[16] |
| Base | Triethylamine (Et₃N) / Diisopropylamine (DIPA) | A strong amine base is required to deprotonate the terminal alkyne and neutralize the HX generated during the cycle. |
| Solvent | THF / DMF | Anhydrous polar aprotic solvents are used to dissolve the reactants and catalysts. |
Part 3: Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following procedures are adapted from established methods for analogous substrates and serve as a robust starting point for optimization.[12][17]
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of an amine at the C3-Br position.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Yoneda Labs [yonedalabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 3-Bromo-6-chloro-2-methylpyridine and Its Derivatives for the Research Scientist
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Halogenated pyridines, particularly 3-Bromo-6-chloro-2-methylpyridine, serve as versatile scaffolds in the synthesis of a new generation of therapeutic agents and functional materials. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring offers multiple sites for functionalization, making a thorough understanding of their spectroscopic signatures essential for reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth spectroscopic comparison of this compound and its key derivatives. By examining the influence of various substituents on the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectra, we aim to equip researchers with the foundational knowledge to confidently identify and characterize these critical compounds. The discussion is grounded in the fundamental principles of spectroscopy, with practical insights into the causal relationships between molecular structure and spectral output.
The Spectroscopic Fingerprint: Unraveling the Influence of Substituents
The electronic environment of the pyridine ring is significantly perturbed by the addition or modification of substituents. These changes are directly reflected in the spectroscopic data. Here, we will compare the parent compound, this compound, with derivatives featuring electron-donating groups (EDG) such as amino (-NH₂) and methoxy (-OCH₃), and electron-withdrawing groups (EWG) like cyano (-CN) and nitro (-NO₂).
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons within a molecule. The chemical shifts (δ) of the aromatic protons on the pyridine ring are particularly informative. Electron-donating groups increase the electron density on the ring, shielding the protons and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups decrease electron density, deshielding the protons and resulting in a downfield shift (higher ppm).
Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃, 300 MHz)
| Compound | H-4 (ppm) | H-5 (ppm) | -CH₃ (ppm) | Other Protons (ppm) |
| This compound | ~7.6 | ~7.2 | ~2.5 | - |
| 3-Amino-6-chloro-2-methylpyridine | Downfield | Upfield | Upfield | ~3.5 (-NH₂) |
| 3-Bromo-6-methoxy-2-methylpyridine | Downfield | Upfield | Upfield | ~3.9 (-OCH₃) |
| 3-Bromo-6-cyano-2-methylpyridine | Downfield | Downfield | Downfield | - |
| 3-Bromo-2-methyl-6-nitropyridine | Downfield | Downfield | Downfield | - |
Note: The exact chemical shifts can vary based on solvent and concentration. The trends, however, remain consistent.
Causality Behind the Shifts:
The introduction of an amino or methoxy group at a position that can donate electron density into the ring system via resonance will cause a noticeable upfield shift for protons ortho and para to it. In contrast, the strong deshielding effect of the nitro and cyano groups leads to a significant downfield shift of the remaining ring protons.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides direct insight into the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are influenced by the electronic nature of the substituents.
Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃, 75 MHz)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) | Other Carbons (ppm) |
| This compound | ~158 | ~120 | ~140 | ~125 | ~150 | ~24 | - |
| 3-Amino-6-chloro-2-methylpyridine | ~155 | ~135 | ~120 | ~128 | ~145 | ~22 | - |
| 3-Bromo-6-methoxy-2-methylpyridine | ~157 | ~115 | ~142 | ~110 | ~163 | ~23 | ~55 (-OCH₃) |
| 3-Bromo-6-cyano-2-methylpyridine | ~159 | ~108 | ~145 | ~130 | ~135 | ~25 | ~117 (-CN) |
| 3-Bromo-2-methyl-6-nitropyridine | ~160 | ~125 | ~148 | ~122 | ~155 | ~25 | - |
Expert Interpretation:
The carbon directly attached to an electronegative substituent (e.g., C-3 in the bromo derivatives) will experience a downfield shift. The introduction of an electron-donating group generally leads to an upfield shift of the ortho and para carbons. Conversely, electron-withdrawing groups cause a downfield shift of the carbons in these positions. The ipso-carbon (the carbon directly attached to the substituent) often shows a significant shift that can be either upfield or downfield depending on the balance of inductive and resonance effects.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The positions and intensities of absorption bands provide a characteristic fingerprint of the functional groups present. For substituted pyridines, the C=C and C=N stretching vibrations within the ring, as well as the vibrations of the substituent groups themselves, are of primary interest.
Key IR Absorption Bands (cm⁻¹)
| Compound | C=C, C=N Ring Stretching | C-H Stretching (Aromatic) | Substituent Group Vibrations |
| This compound | ~1550-1600 | ~3000-3100 | C-Br (~550-650), C-Cl (~600-800) |
| 3-Amino-6-chloro-2-methylpyridine | ~1560-1620 | ~3000-3100 | N-H Stretching (~3300-3500, two bands) |
| 3-Bromo-6-methoxy-2-methylpyridine | ~1550-1600 | ~3000-3100 | C-O Stretching (~1250) |
| 3-Bromo-6-cyano-2-methylpyridine | ~1540-1590 | ~3000-3100 | C≡N Stretching (~2220-2240) |
| 3-Bromo-2-methyl-6-nitropyridine | ~1540-1590 | ~3000-3100 | N-O Stretching (~1520 and ~1350) |
Authoritative Insights:
The position of the ring stretching vibrations can be subtly influenced by the electronic nature of the substituents. Electron-withdrawing groups can slightly lower the frequency of these vibrations. The most dramatic and diagnostically useful information, however, comes from the characteristic absorption bands of the substituent groups themselves, which are often found in distinct regions of the IR spectrum.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern offers valuable clues about the molecule's structure. For this compound and its derivatives, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for the molecular ion and any fragment containing these halogens.
Expected Fragmentation Pathways:
A common fragmentation pathway for these compounds involves the loss of the methyl group, followed by the sequential loss of the halogen atoms or other substituents. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions.
Fragmentation pathway of substituted 2-methylpyridines.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Substituted pyridines typically exhibit π → π* and n → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of the substituents.
General Trends in UV-Vis Spectra:
-
Electron-donating groups (e.g., -NH₂, -OCH₃) tend to cause a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
-
Electron-withdrawing groups (e.g., -CN, -NO₂) also typically lead to a bathochromic shift, often more pronounced than with EDGs. This is a result of lowering the lowest unoccupied molecular orbital (LUMO) energy level.
Experimental Workflow for Spectroscopic Analysis
A generalized workflow for spectroscopic analysis.
Experimental Protocols
1. NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Rationale: The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples. TMS provides a universal reference point for chemical shifts.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solids, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between two salt plates (e.g., NaCl) is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Rationale: The KBr pellet method provides good quality spectra for solids by dispersing the sample in an IR-transparent matrix. ATR is a convenient alternative that requires minimal sample preparation.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Sample Preparation: Introduce a small amount of the sample directly into the instrument, or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Rationale: EI is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information. ESI is a "soft" ionization technique that typically produces a prominent molecular ion peak, which is useful for confirming the molecular weight.
4. UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Scan the spectrum over the range of approximately 200-400 nm.
-
Rationale: The choice of solvent can affect the λ_max values, particularly for polar compounds. It is important to use a solvent that does not absorb in the same region as the analyte.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of information that is indispensable for the modern researcher. By understanding the fundamental principles behind how substituents influence the NMR, IR, MS, and UV-Vis spectra, scientists can confidently elucidate the structures of novel compounds, monitor the progress of reactions, and ensure the purity of their materials. This guide serves as a foundational resource, empowering researchers to leverage the full potential of these powerful analytical techniques in their pursuit of scientific discovery.
The Strategic Advantage of 3-Bromo-6-chloro-2-methylpyridine in Pharmaceutical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical determinant of efficiency, cost-effectiveness, and the ultimate success of a drug candidate. Among the vast arsenal of chemical building blocks, halogenated pyridines have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical analysis of 3-Bromo-6-chloro-2-methylpyridine, a versatile and strategically functionalized intermediate, and its applications in pharmaceutical synthesis. We will objectively compare its performance with alternative synthetic routes and provide supporting experimental data to inform rational drug design and process development.
The Pyridine Core: A Cornerstone of Modern Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to central nervous system disorders.[1] Its nitrogen atom imparts unique electronic properties, serving as a hydrogen bond acceptor and influencing the overall polarity and bioavailability of the molecule. The ability to introduce a variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a drug's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound: A Versatile Building Block with Orthogonal Reactivity
This compound (CAS No. 132606-40-7) is a yellow liquid with a molecular formula of C₆H₅BrClN.[2] Its utility as a pharmaceutical intermediate stems from the distinct reactivity of its two halogen substituents, allowing for selective and sequential functionalization.
| Property | Value |
| Molecular Weight | 206.47 g/mol |
| Boiling Point | 220.6°C at 760 mmHg |
| Density | 1.624 g/cm³ |
Table 1: Physicochemical Properties of this compound.[3]
The key to its synthetic versatility lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for the selective functionalization at the 3-position of the pyridine ring, while leaving the 6-position available for subsequent transformations.
Figure 1: Selective functionalization of this compound.
Application in the Synthesis of Kinase Inhibitors: A Comparative Case Study
While a direct synthesis of a marketed drug using this compound is not prominently featured in publicly available literature, its structural motif is highly relevant to the synthesis of numerous kinase inhibitors. For instance, the core of the BRAF inhibitor Dabrafenib features a substituted pyridine ring. We will explore a hypothetical, yet synthetically viable, route to a key intermediate for a Dabrafenib analog using our title compound and compare it to established methods.
Suzuki-Miyaura Coupling: Building the Biaryl Core
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the synthesis of many kinase inhibitors, the creation of a biaryl or hetero-biaryl core is a crucial step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Analysis:
The use of this compound offers a distinct advantage over starting materials with only one halogen. The remaining chlorine at the 6-position provides a handle for subsequent diversification, such as the introduction of an amine side chain, which is a common feature in many kinase inhibitors.
| Starting Material | Key Transformation | Reported Yield | Advantages | Disadvantages |
| This compound | Suzuki Coupling | 75-90% (estimated) | Orthogonal reactivity for further functionalization. | Potentially higher cost of starting material. |
| 3-Bromopyridine | Suzuki Coupling | 80-95% | Readily available and lower cost. | Requires additional steps for further substitution. |
| 2,5-Dibromopyridine | Selective Suzuki Coupling | 70-85% | Allows for sequential coupling. | Potential for mixture of products if selectivity is not high. |
Table 2: Comparison of Pyridine Starting Materials in Suzuki-Miyaura Coupling.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing the Key Amine Moiety
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[4] The chlorine atom at the 6-position of the 3-aryl-6-chloro-2-methylpyridine intermediate can be substituted with an amine, a crucial step in building the pharmacophore of many kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Aryl-6-chloro-2-methylpyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-aryl-6-chloro-2-methylpyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as XPhos (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 100°C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Analysis:
The sequential Suzuki-Buchwald-Hartwig approach using this compound provides a convergent and flexible route to complex molecules. An alternative, more linear synthesis might involve building the pyridine ring from acyclic precursors.
| Synthetic Strategy | Key Steps | Overall Yield (estimated) | Advantages | Disadvantages |
| Convergent (using this compound) | 1. Suzuki Coupling2. Buchwald-Hartwig Amination | 50-70% | High flexibility for late-stage diversification. | May require more expensive starting materials. |
| Linear (from acyclic precursors) | Multi-step ring formation and functionalization | 20-40% | Utilizes cheaper, simpler starting materials. | Less flexible for analog synthesis, longer route. |
Table 3: Comparison of Synthetic Strategies for a Kinase Inhibitor Pharmacophore.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Strategic Choice for Expedited Drug Discovery
This compound represents a powerful and versatile intermediate for the synthesis of complex pharmaceutical targets, particularly in the realm of kinase inhibitors. Its orthogonal reactivity allows for a convergent and highly flexible synthetic strategy, enabling the rapid generation of diverse chemical libraries for structure-activity relationship studies. While alternative synthetic routes may utilize less expensive starting materials, the strategic advantages offered by this di-halogenated pyridine, in terms of efficiency and late-stage diversification, make it a compelling choice for researchers and drug development professionals aiming to accelerate the discovery and development of novel therapeutics. The careful selection of such strategically functionalized building blocks is a testament to the enabling power of modern synthetic chemistry in the quest for new medicines.
References
A Comparative Guide to the Large-Scale Synthesis of 3-Bromo-6-chloro-2-methylpyridine: Evaluating Cost-Effectiveness and Synthetic Strategies
In the landscape of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to ensuring a cost-effective and scalable synthesis of target molecules. 3-Bromo-6-chloro-2-methylpyridine has emerged as a pivotal intermediate, valued for its versatile reactivity in a multitude of cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides an in-depth analysis of the synthetic routes to this compound, offering a comparative assessment of their cost-effectiveness for large-scale production. We will delve into the nuances of experimental protocols, weigh the economic implications of starting material selection, and explore viable alternatives to inform your strategic procurement and process development decisions.
The Strategic Importance of this compound in Synthesis
This compound (CAS: 132606-40-7) is a dihalogenated picoline derivative whose value lies in the differential reactivity of its bromine and chlorine substituents.[3] This structural feature allows for selective, sequential functionalization, a highly desirable characteristic in the construction of complex molecular architectures. Its applications span across several key industries:
-
Pharmaceuticals: It serves as a versatile scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs), contributing to the development of novel therapeutics.[1][2]
-
Agrochemicals: This intermediate is fundamental to the production of advanced pesticides and herbicides, where its incorporation into the final molecule can enhance biological activity.[1][4]
-
Fine and Specialty Chemicals: It is also employed in the manufacturing of dyes and other specialty chemicals where precise molecular engineering is required.[1][2]
Comparative Analysis of Synthetic Routes
The economic viability of large-scale synthesis is contingent on several factors: the cost of raw materials, reagent efficiency, reaction yield, and the simplicity of purification. Below, we compare two primary synthetic pathways to this compound.
Route 1: Sandmeyer Reaction of 2-Amino-5-bromo-6-methylpyridine
This classical approach leverages the readily available 2-amino-5-bromo-6-methylpyridine as the starting material. The core transformation is the conversion of the amino group to a chloro group via a diazotization-chlorination sequence, commonly known as the Sandmeyer reaction.[5]
Workflow for the Sandmeyer Reaction Route
Caption: Synthetic pathway via the Sandmeyer reaction.
Advantages:
-
Established Chemistry: The Sandmeyer reaction is a well-understood and reliable transformation.
-
Moderate to Good Yields: Reported yields for this process are around 70%, which is respectable for a multi-step, one-pot reaction.[5]
Disadvantages:
-
Starting Material Cost: The cost of 2-amino-5-bromo-6-methylpyridine can be a significant factor in the overall economic assessment.
-
Safety Concerns: Diazonium salts are notoriously unstable and can be explosive if not handled with care, particularly at large scales and elevated temperatures. The reaction must be maintained at low temperatures (0-10 °C).[5]
-
Waste Stream: The use of copper salts necessitates a robust waste management plan to handle heavy metal contamination.
Route 2: Regioselective Bromination of 2-Chloro-6-methylpyridine
An alternative strategy involves the direct bromination of the more readily available 2-chloro-6-methylpyridine. The key challenge in this approach is achieving high regioselectivity to obtain the desired 3-bromo isomer.
Workflow for the Regioselective Bromination Route
Caption: Synthetic pathway via regioselective bromination.
Advantages:
-
Lower Starting Material Cost: 2-Chloro-6-methylpyridine is generally more economical than its aminated and brominated counterpart.
-
Fewer Steps (Potentially): A direct bromination can be more atom-economical if high selectivity is achieved.
Disadvantages:
-
Regioselectivity Challenges: Pyridine rings are electron-deficient, making electrophilic aromatic substitution difficult and often resulting in a mixture of isomers, which complicates purification and reduces the overall yield of the desired product.[6][7]
-
Harsh Reaction Conditions: Electrophilic halogenation of pyridines often requires harsh conditions, such as the use of strong Lewis acids and elevated temperatures, which can be energy-intensive and require specialized equipment for large-scale operations.[7]
Cost-Effectiveness and Performance Data
To provide a quantitative comparison, the following table summarizes the key metrics for each synthetic route. Please note that the costs are estimates and can vary based on supplier, purity, and market fluctuations.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Regioselective Bromination | Justification |
| Starting Material Cost | Higher | Lower | 2-Chloro-6-methylpyridine is a more common and less complex starting material. |
| Reagent Cost | Moderate (NaNO₂, CuCl) | Moderate to High (Br₂, Lewis Acid) | The cost of brominating agents and catalysts can be significant. |
| Typical Yield | ~70%[5] | Variable (often lower due to isomer formation) | Achieving high regioselectivity in pyridine bromination is challenging.[7] |
| Process Safety | High risk (diazonium salts) | Moderate risk (corrosive reagents) | Diazonium intermediates require strict temperature control to mitigate explosion hazards.[5] |
| Scalability | Moderate (requires careful thermal management) | Moderate to High | Direct bromination can be more straightforward to scale if selectivity is controlled. |
| Purification Complexity | Moderate | High (isomer separation) | Isomeric byproducts from bromination often require chromatographic separation. |
| Overall Cost-Effectiveness | Potentially lower for high-purity product | Potentially higher overall cost due to lower yield and purification expenses | While starting material is cheaper, downstream costs can escalate. |
Alternative Compounds and Comparative Analysis
When evaluating the cost-effectiveness of this compound, it is prudent to consider alternative dihalogenated pyridines that may offer a more favorable economic profile or different reactivity.
Alternative: 3,5-Dichloropyridine
3,5-Dichloropyridine is a commonly used intermediate that offers two reactive sites for functionalization.
Decision Logic for Reagent Selection
Caption: Decision logic for selecting between dihalogenated pyridine intermediates.
Comparative Table: this compound vs. 3,5-Dichloropyridine
| Feature | This compound | 3,5-Dichloropyridine | Rationale |
| Reactivity | High (C-Br bond is more reactive than C-Cl)[8] | Moderate | The C-Cl bond is stronger and requires more forcing conditions for cleavage.[8] |
| Selectivity | Excellent for sequential reactions | Poor (two identical reactive sites) | The differential reactivity of C-Br and C-Cl allows for controlled, stepwise functionalization. |
| Cost | Higher | Lower | Chloro-derivatives are generally less expensive to produce than their bromo-counterparts.[8] |
| Applications | Complex, multi-step syntheses | Symmetrical molecule synthesis | Ideal for building complex, asymmetrical molecules. |
Recommendation: For syntheses where sequential, regioselective functionalization is paramount, the higher initial cost of this compound is often justified by its superior performance, leading to higher overall yields and simpler purifications. For the synthesis of symmetrical molecules or when raw material cost is the sole driver, 3,5-Dichloropyridine may be a more economical choice.
Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Protocol 1: Synthesis via Sandmeyer Reaction[5]
-
Reaction Setup: To a 2L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add dichloromethane (900 mL), 2-amino-6-methyl-5-bromopyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 0.038 mol).
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice-water bath.
-
Acid Addition: Slowly add hydrochloric acid (4.5 mL) and stir the mixture at 0-10 °C for 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (100 mL).
-
Workup: Combine the organic layers and concentrate to dryness under reduced pressure.
-
Purification: Add hexane (750 mL) to the residue and stir. Collect the solid by filtration, wash with hexane, and concentrate the filtrate to dryness to afford pure 5-bromo-2-chloro-6-methylpyridine (yield: 61 g, 70%) as a light yellow crystalline solid.
Protocol 2: Synthesis via Regioselective Bromination[9]
-
Reaction Setup: To a stirred solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane) at room temperature, add anhydrous aluminum chloride portion-wise.
-
Complex Formation: Stir the mixture to allow for the formation of a complex between the Lewis acid and the pyridine nitrogen.
-
Bromine Addition: Add a solution of bromine in the same solvent dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC.
-
Workup and Purification: Upon completion, quench the reaction and purify the crude product, likely requiring column chromatography to separate the desired 3-bromo isomer from other regioisomers.
Conclusion
The evaluation of cost-effectiveness in the large-scale synthesis of this compound extends beyond the initial procurement cost of starting materials. While the regioselective bromination of 2-chloro-6-methylpyridine appears more economical on the surface due to a cheaper starting material, the challenges of regioselectivity, harsher reaction conditions, and complex purification often lead to a higher overall cost.
The Sandmeyer reaction of 2-amino-5-bromo-6-methylpyridine, despite its reliance on a more expensive starting material and the inherent safety risks of diazonium intermediates, presents a more robust and reliable route for producing high-purity this compound at scale. The reported 70% yield and straightforward purification make it a more predictable and ultimately more cost-effective option for many industrial applications.
Ultimately, the choice of synthetic route should be guided by a thorough process hazard analysis, a detailed economic assessment of all inputs (raw materials, energy, waste disposal), and the specific purity requirements of the final product.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 132606-40-7 [chemicalbook.com]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Bioactive Molecules: A Comparative Guide to Compounds Derived from 3-Bromo-6-chloro-2-methylpyridine
Introduction: The Strategic Importance of the Pyridine Scaffold
In the intricate world of medicinal chemistry and agrochemical development, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties and versatile reactivity.[1] This six-membered aromatic heterocycle, containing a nitrogen atom, offers a platform for creating a diverse array of therapeutic and bioactive agents. The nitrogen atom not only imparts polarity and a site for hydrogen bonding, crucial for molecular recognition by biological targets, but also allows for fine-tuning of the molecule's physicochemical properties through substitution at its various positions.[1]
Within this vast chemical space, 3-Bromo-6-chloro-2-methylpyridine emerges as a particularly valuable intermediate.[2] Its di-halogenated structure presents multiple reactive sites, enabling chemists to strategically introduce a variety of functional groups and build complex molecular architectures. This guide provides an in-depth exploration of the biological activities of compounds derived from this versatile precursor, offering a comparative analysis with alternative chemical classes and providing the experimental context necessary for researchers and drug development professionals.
Anticancer Activity: Targeting Cellular Proliferation
Case Study: Pyrido[2,3-d]pyrimidine Derivatives
A compelling example of the anticancer potential of pyridine-based compounds is the development of pyrido[2,3-d]pyrimidine derivatives. These fused heterocyclic systems, which can be conceptually derived from substituted pyridines, have demonstrated potent inhibitory activity against various cancer cell lines.
One study reported the synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-ones with significant anticancer activity. For instance, the compound 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (Compound A ) exhibited potent cytotoxicity against several cancer cell lines, with IC50 values surpassing that of the standard chemotherapeutic drug, doxorubicin, in some cases.[3]
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | HepG-2 (Liver) | PC-3 (Prostate) | HCT-116 (Colon) |
| Compound A | 0.3 | 6.6 | 7.0 |
| Doxorubicin | 0.6 | 6.8 | 12.8 |
| Alternative: 6-Bromoquinazoline derivative (5b) | Not Reported | Not Reported | 0.53 - 1.95 (MCF-7) |
Data for Compound A and Doxorubicin sourced from[3]. Data for the 6-Bromoquinazoline derivative sourced from[4].
Alternative Spotlight: Quinazoline Derivatives
As a comparative benchmark, the quinazoline scaffold has also proven to be a rich source of anticancer agents. A series of 6-bromoquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. Notably, compound 5b , featuring a fluoro-substituted phenyl moiety, demonstrated exceptionally potent activity against the MCF-7 breast cancer cell line, with IC50 values in the sub-micromolar range, indicating a higher potency than the standard drug cisplatin in this assay.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds and a reference drug (e.g., doxorubicin, cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Kinase Inhibition
Many pyridine-based anticancer agents function as kinase inhibitors.[1] They compete with ATP for binding to the active site of kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of these kinases disrupts the downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway illustrating kinase inhibition by a pyridine-based compound.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyridine scaffold is also integral to the development of novel antimicrobial agents, offering a chemical framework for designing molecules that can disrupt essential microbial processes.
Case Study: Pyrido[2,3-d]pyrimidine Derivatives
Further showcasing the versatility of pyridine-derived structures, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent antibacterial activity. A study on N-substituted pyrido[2,3-d]pyrimidines revealed that several compounds exhibited significant efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds 5b , 5c , and 5f from this series displayed minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[5]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Drug | S. aureus (Gram +) | E. coli (Gram -) |
| Pyrido[2,3-d]pyrimidine 5b | 1.95 | 0.98 |
| Pyrido[2,3-d]pyrimidine 5c | 0.98 | 0.49 |
| Pyrido[2,3-d]pyrimidine 5f | 3.91 | 1.95 |
| Alternative: Phenylpyrazolo[3,4-d]pyrimidine 5i | Not Reported | Not Reported |
| Ciprofloxacin | 0.24 | 0.12 |
Data for Pyrido[2,3-d]pyrimidine derivatives and Ciprofloxacin sourced from[5].
Alternative Spotlight: Phenylpyrazolo[3,4-d]pyrimidine Analogs
In the search for new antimicrobial agents, phenylpyrazolo[3,4-d]pyrimidines have emerged as a promising class of compounds. These molecules are known to possess a broad spectrum of biological activities, including antimicrobial effects.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism, is a standard measure of its antimicrobial potency.
Methodology:
-
Microorganism Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Insecticidal Activity: Protecting Crops and Public Health
Pyridine-based compounds have a significant history in the development of insecticides. The neonicotinoids, a major class of insecticides, are structurally related to nicotine and feature a pyridine ring.[7]
Illustrative Example: Pyridine-based Insecticides
While a direct line of synthesis from this compound to a commercial insecticide is not prominently documented, the utility of this intermediate in creating effective pesticide formulations is recognized.[8] Research on other pyridine derivatives has demonstrated their potent insecticidal properties. For instance, a study on various functionalized pyridines showed significant toxicity against the cowpea aphid, Aphis craccivora.[9]
Table 3: Comparative Insecticidal Activity (LC50)
| Compound/Insecticide | Target Pest | LC50 |
| Pyridine Derivative 1 | Aphis craccivora | ~4 times more active than Acetamiprid |
| Acetamiprid (Neonicotinoid) | Aphis craccivora | Standard Reference |
| Alternative: Organophosphates (e.g., Malathion) | Wide range of insects | Varies with species |
| Alternative: Pyrethroids (e.g., Permethrin) | Wide range of insects | Varies with species |
Data for Pyridine Derivative 1 and Acetamiprid sourced from[9].
Alternative Chemical Classes of Insecticides
For a comprehensive comparison, it is essential to consider other classes of insecticides with different modes of action.
-
Organophosphates: These compounds inhibit the enzyme acetylcholinesterase, leading to the overstimulation of the insect nervous system.[1]
-
Pyrethroids: These are synthetic analogs of natural pyrethrins and act on the sodium channels of nerve cells, causing paralysis.
-
Carbamates: Similar to organophosphates, carbamates also inhibit acetylcholinesterase.
Experimental Protocol: Insecticidal Bioassay
The efficacy of a potential insecticide is determined through bioassays that measure its toxicity to a target pest.
Methodology:
-
Insect Rearing: A population of the target insect species is reared under controlled laboratory conditions.
-
Compound Application: The test compounds are applied to the insects through various methods, such as topical application, feeding on treated foliage, or exposure to treated surfaces.
-
Observation: The insects are observed for a specific period, and mortality is recorded at different compound concentrations.
-
LC50/LD50 Calculation: The concentration (LC50) or dose (LD50) of the compound that causes 50% mortality of the test population is calculated using statistical methods like probit analysis.
Caption: A workflow diagram illustrating the development and evaluation of pyridine-based insecticides.
Conclusion: A Versatile Scaffold with Enduring Potential
This compound stands as a testament to the power of strategic molecular design. Its utility as a versatile intermediate provides a gateway to a vast landscape of potentially bioactive compounds. While direct and comprehensive biological data for its immediate derivatives remains an area for further public-domain research, the compelling evidence from structurally related pyridine-based compounds underscores the immense potential that lies within this chemical scaffold. From combating the uncontrolled proliferation of cancer cells to protecting vital crops from insect pests, the derivatives of this humble pyridine continue to inspire the development of novel solutions to pressing global challenges in health and agriculture. The comparative analysis with alternative chemical classes highlights the ongoing need for innovation and the exploration of diverse molecular architectures in the quest for more effective and safer chemical interventions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 8. This compound | 132606-40-7 [chemicalbook.com]
- 9. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
A Comparative Guide to Mass Spectrometric Characterization of 3-Bromo-6-chloro-2-methylpyridine Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and agrochemicals, the starting material 3-Bromo-6-chloro-2-methylpyridine (C₆H₅BrClN) is a critical and versatile intermediate.[1] Its di-halogenated structure provides multiple reactive sites, primarily for cross-coupling and nucleophilic substitution reactions.[1][2] However, this reactivity also opens pathways to a variety of byproducts that can complicate purification and impact final product purity. Real-time or near-real-time monitoring of these reactions is crucial for optimizing processes and identifying unwanted side products.[3]
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the robust characterization of these byproducts. We will explore the causality behind experimental choices, from ionization source selection to the power of high-resolution analysis, ensuring a self-validating approach to byproduct identification.
The Synthetic Landscape and Potential Byproducts
This compound is a common substrate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The differential reactivity of the C-Br versus the C-Cl bond often allows for selective functionalization, with the C-Br bond being more reactive in such catalytic cycles.[2]
Common reaction byproducts can arise from several pathways:
-
Dehalogenation: Loss of either bromine (Debromination) or chlorine (Dechlorination), or both.
-
Homocoupling: Dimerization of the starting material or the desired product.
-
Hydrolysis: Replacement of a halogen with a hydroxyl group, often from residual water in the reaction.
-
Isomerization: In some cases, rearrangement of substituents on the pyridine ring can occur under harsh reaction conditions.
-
Incomplete Reaction: Residual starting material or intermediates.
Identifying these species within a complex reaction mixture requires an analytical technique with high sensitivity, selectivity, and the ability to provide structural information. Liquid chromatography-mass spectrometry (LC-MS) is the premier tool for this challenge.[4][5]
Comparing Mass Spectrometry Toolkits for Byproduct Identification
The effectiveness of a mass spectrometer in identifying an unknown byproduct hinges on two key components: the ionization source and the mass analyzer. The choice of each is critical and depends on the physicochemical properties of the analytes.
Ionization Source: ESI vs. APCI
The goal of the ionization source is to convert neutral molecules eluting from the liquid chromatograph into gas-phase ions that the mass analyzer can manipulate. For substituted pyridines and their likely byproducts, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant choices.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound Byproducts |
| Principle | A high voltage creates a fine mist of charged droplets. Solvent evaporation leads to charged gas-phase analyte ions.[6] | A corona discharge ionizes vaporized solvent molecules, which then transfer charge to the analyte via chemical reactions.[6] | The pyridine nitrogen is basic and readily accepts a proton, making it suitable for both techniques. |
| Analyte Polarity | Ideal for polar to highly polar compounds.[6] | Suited for moderately polar to non-polar compounds.[6][7] | Reaction products (e.g., from Suzuki or amination reactions) often have increased polarity, favoring ESI. Less polar byproducts like homocoupling dimers may ionize more efficiently with APCI.[8][9] |
| Analyte Volatility | Handles non-volatile molecules like salts and large biomolecules well.[6] | Requires the analyte to be volatile enough to be vaporized.[7] | Most expected byproducts are small molecules with sufficient volatility for APCI.[6] |
| Adduct Formation | Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺), which can aid in identification but also complicate spectra.[9][10] | Primarily forms protonated molecules ([M+H]⁺) in positive ion mode, leading to cleaner spectra.[10] | ESI is generally the first choice due to its broad applicability for polar compounds.[8] If ESI fails to ionize a suspected non-polar byproduct, APCI is an excellent alternative.[7] |
Recommendation: Start with Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atom on the pyridine ring is easily protonated, making it highly amenable to ESI. This technique is versatile and effective for the range of polarities expected in a typical reaction mixture.
Mass Analyzer: The Power of Resolution
Once ionized, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the accuracy and resolution of the mass measurement, which is paramount for byproduct identification.
| Analyzer Type | Key Characteristics | Application to Byproduct Analysis |
| Quadrupole | Unit mass resolution, robust, and cost-effective. Excellent for quantification when monitoring specific ions (Selected Ion Monitoring, SIM). | Can distinguish nominal mass differences (e.g., 205 vs. 206 amu). However, it cannot differentiate between ions with very similar masses (isobaric interferences), which can lead to misidentification. |
| Time-of-Flight (TOF) | High resolution (typically >10,000 FWHM), excellent mass accuracy (<5 ppm), and fast acquisition speeds. | High mass accuracy allows for the determination of the elemental composition (molecular formula) of an unknown peak.[11][12][13] This is critical for distinguishing byproducts from the parent compound. |
| Orbitrap | Ultra-high resolution (up to >100,000 FWHM) and exceptional mass accuracy (<2 ppm). | Provides the highest confidence in elemental composition determination, definitively separating isobaric species and enabling confident identification of unknowns even in highly complex mixtures. |
Recommendation: Employ a high-resolution mass spectrometer (HRMS) , such as a Q-TOF or Orbitrap system. The ability to determine an accurate mass to several decimal places is the most powerful tool for elucidating the elemental formula of an unknown byproduct.[11][12][14] This is a self-validating system; a proposed structure must match the measured accurate mass within a narrow tolerance (typically < 5 ppm).
The Halogen Isotopic Signature: A Built-in Barcode
A key feature of this compound and its byproducts is the distinctive isotopic pattern of bromine and chlorine. These halogens have multiple stable isotopes with significant natural abundance, creating a unique "barcode" in the mass spectrum.[15][16]
-
Chlorine (Cl): Has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic peak pattern where the M+2 peak (containing ³⁷Cl) is about one-third the height of the M peak (containing ³⁵Cl).[15][17][18]
-
Bromine (Br): Has two main isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This results in M and M+2 peaks of nearly equal intensity.[15][17][19]
A molecule containing both one chlorine and one bromine atom, like the starting material, will exhibit a complex pattern with peaks at M, M+2, and M+4. The presence or absence of this signature is a definitive way to confirm if a halogen has been lost or retained in a byproduct.
Experimental Walkthrough: A Comparative Case Study
Scenario: Analysis of a Suzuki reaction mixture where this compound is coupled with phenylboronic acid. The goal is to identify the main product and potential byproducts.
Step-by-Step Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute it 1:1000 with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Prepare a blank (injection of the dilution solvent) and a standard of the starting material for comparison.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Method (Q-TOF or Orbitrap):
-
Ionization Source: ESI (Positive Mode).
-
Mass Range: 100 - 1000 m/z.
-
Resolution: Set to >20,000 FWHM.
-
Data Acquisition: Full scan mode to detect all ions. If structural confirmation is needed, a data-dependent MS/MS (ddMS2) experiment can be run in parallel to fragment the most intense ions.
-
Data Interpretation and Visualization
The overall workflow for byproduct identification is a systematic process of detection and confirmation.
References
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. youtube.com [youtube.com]
- 8. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usgs.gov [usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. ms isotopes: Br and Cl [employees.csbsju.edu]
- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-chloro-2-methylpyridine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7), a halogenated pyridine derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring compliance with safety regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as harmful and an irritant.[3] A thorough risk assessment should be conducted, considering the quantities being used and the specific laboratory environment.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C6H5BrClN | [6] |
| Molecular Weight | 206.47 g/mol | [6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| Melting Point | 30-35 °C | |
| Boiling Point | 220.6 °C at 760 mmHg | [1] |
| Flash Point | 87.2 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or PVA. Nitrile gloves are not recommended for prolonged contact.[7] Always inspect gloves before use and dispose of contaminated gloves properly.
-
Eye and Face Protection: Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A fully buttoned laboratory coat is required.[7] For larger spills, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this chemical should be performed in a properly functioning certified laboratory chemical fume hood.[7] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain the Spill: For larger spills, use an inert, non-combustible absorbent material like dry sand or earth to contain the spill.[5]
-
Collect the Spilled Material: Carefully sweep up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3] Avoid creating dust.[3]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Dispose of Waste: All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][8]
Disposal Workflow
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Segregation: As a halogenated compound, this compound waste must be segregated from non-halogenated organic waste.[9]
-
Solid Waste: Collect pure solid compound, contaminated solids (e.g., paper towels, absorbent pads), and empty, unrinsed containers in a designated container for solid halogenated waste.
-
Liquid Waste: If the compound is in a solution, collect it in a designated container for liquid halogenated waste. Do not mix with non-halogenated solvents.[9]
-
-
Waste Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7] High-density polyethylene (HDPE) containers are generally suitable.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[8] Also, list any other components in the waste mixture.
-
-
Waste Collection and Storage:
-
Perform all transfers of waste within a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion.[10]
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry secondary containment area, away from incompatible materials such as strong oxidizing agents.[3][7]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]
-
Provide them with a complete and accurate description of the waste.
-
Decontamination of Reusable Equipment
Any reusable laboratory equipment, such as glassware, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected as halogenated liquid waste.
-
Wash: Wash the rinsed equipment with soap and plenty of water.
-
Final Rinse: Rinse with deionized water and allow to dry completely before reuse.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-chloro-2-methylpyridine
This document provides essential safety and operational guidance for the handling of 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7). As a halogenated pyridine derivative, this compound requires stringent adherence to safety protocols to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step direction grounded in established laboratory safety principles.
Hazard Identification: Understanding the Risk
This compound and structurally similar compounds present several significant hazards.[1][2] GHS (Globally Harmonized System) classifications for analogous chemicals consistently indicate risks of irritation and acute toxicity.[3][4][5] Understanding these hazards is the causal basis for the specific personal protective equipment (PPE) and handling protocols outlined below.
| Hazard Classification | Description | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4] | Category 1 / 2 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][4][6] | Category 3 |
| Acute Toxicity, Oral | May be harmful if swallowed.[3][5][7] | Category 3 / 4 |
| Acute Toxicity, Dermal | Harmful in contact with skin.[5] | Category 4 |
| Acute Toxicity, Inhalation | Harmful if inhaled.[4][5] | Category 4 |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. The most effective measures are engineering controls (e.g., a certified chemical fume hood) and administrative controls (e.g., standard operating procedures).[8] PPE is the essential final barrier between you and the chemical. All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9][10][11]
Core Personal Protective Equipment (PPE) Requirements
Selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
The irritant nature of this compound necessitates robust eye protection.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[12][13]
-
Elevated Splash Risk: When handling larger quantities (>1 liter) or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11][12] A face shield alone does not provide adequate protection.[12]
Hand Protection
Halogenated organic compounds can be challenging for glove selection. The choice of glove material is critical for preventing skin contact.
-
Glove Material: Standard nitrile gloves may not offer sufficient protection for prolonged contact with pyridine-based compounds.[10] For handling this compound, more resistant materials are required. Butyl rubber or a flexible laminate glove (e.g., Silver Shield) are highly recommended.[10][12] For short-duration tasks, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon any sign of contamination.[14]
-
Inspection and Technique: All gloves must be inspected for tears or holes before each use.[7] Use proper glove removal techniques to avoid contaminating your skin.[7] After removing gloves, always wash your hands thoroughly with soap and water.[7][15][16]
Table 2: Glove Selection Guide for Halogenated Pyridines
| Glove Material | Protection Level | Best Use Case |
| Butyl Rubber | Excellent | Direct handling, immersion, large quantities |
| Viton™ | Excellent | High-risk operations, prolonged contact |
| Flexible Laminate (e.g., Silver Shield/4H) | Excellent | Versatile for high-hazard chemicals, can be used as an inner glove.[12] |
| Neoprene | Good | Moderate splash protection |
| Nitrile (Double Gloved) | Fair to Good | Splash protection, short-duration tasks only.[9][14][15] |
Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for all laboratory work.[12][17]
-
Apron: For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes made of a liquid-resistant material are mandatory.[17] No sandals or perforated shoes are permitted in the laboratory.[12]
Respiratory Protection
As a primary control, all work with this compound should be performed inside a certified chemical fume hood.[11][15]
-
When a Respirator is Required: A NIOSH-approved respirator is necessary if engineering controls are insufficient, during a large spill cleanup, or if dust or aerosols are generated outside of a fume hood.[6][8][11][18]
-
Respirator Type: The specific type of respirator depends on the airborne concentration. For dusts, an N95-rated filter may be sufficient.[14] For vapors or higher concentrations, a full-face respirator with organic vapor cartridges is required.[13][18] A respiratory protection program, including fit testing and training, is essential before any respirator use.
Procedural Plans: Safe Handling from Start to Finish
PPE Donning and Doffing Sequence
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that you do not touch your face or skin with contaminated gloves.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency First-Aid Procedures
In the event of an exposure, immediate and correct action is vital. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[8][10]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][6][9][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][15] Remove all contaminated clothing.[5] If irritation persists, seek medical attention.[13] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][6] If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[4][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
Spill Management
-
Small Spill: If the spill is small and can be cleaned up in under 10 minutes by trained personnel, evacuate the immediate area.[10] Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[8][16] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area.[6][7]
-
Large Spill: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.[8][16]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Segregation: This compound is a halogenated organic. Waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14] Never mix with non-halogenated or other incompatible waste streams.[14]
-
Containers: Use a compatible, airtight, and properly sealed waste container (e.g., high-density polyethylene).[10][14]
-
Disposal: Do not dispose of this chemical down the drain.[6][7] Arrange for pickup and disposal through your institution's certified hazardous waste management program.[7][11]
Caption: Decision workflow for the proper disposal of waste.
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | 132606-40-7 | TCI AMERICA [tcichemicals.com]
- 3. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. actylislab.com [actylislab.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 18. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
